molecular formula C17H20N2O4 B557160 Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid CAS No. 66863-43-2

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Numéro de catalogue: B557160
Numéro CAS: 66863-43-2
Poids moléculaire: 316.35 g/mol
Clé InChI: FHEPEWKHTOVVAT-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPEWKHTOVVAT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Boc-L-Tpi-OH, is a conformationally constrained analog of the amino acid tryptophan. Its rigid tricyclic structure, derived from the β-carboline scaffold, makes it a valuable building block in medicinal chemistry and peptide science. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for its controlled incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental protocols and technical data.

Chemical Structure and Properties

The core of this molecule is the 1,2,3,4-tetrahydronorharman ring system, which is formally a derivative of tryptophan. The L-configuration is specified at the C-3 carboxylic acid position.

Physicochemical and Identification Data

A summary of the key quantitative and identifying data for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₀N₂O₄[1][2][3]
Molecular Weight 316.35 g/mol [2][3]
CAS Number 66863-43-2[1][2][3][4]
Appearance White to light cream crystalline powder[3]
Melting Point 286-291 °C[3]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 0-8°C[1][3]
SMILES String CC(C)(C)OC(=O)N1Cc2[nH]c3ccccc3c2C[C@H]1C(O)=O[2]
InChI Key FHEPEWKHTOVVAT-AWEZNQCLSA-N[2]
Spectroscopic Data Interpretation
  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, the diastereotopic protons of the tetrahydro-β-carboline ring system, the singlet for the nine protons of the Boc group, and a signal for the α-proton at the C-3 position. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[5]

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups (around 155 ppm and 170-180 ppm, respectively), aromatic carbons, and the aliphatic carbons of the tetrahydro-β-carboline ring and the Boc group.[5]

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3500 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹) and the urethane of the Boc group (around 1680-1700 cm⁻¹), and N-H stretching for the indole ring.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, such as the loss of the Boc group.

Synthesis and Experimental Protocols

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves a two-step process: the formation of the tetrahydronorharman core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with a Boc group.

General Synthesis Workflow

The logical flow for the synthesis is outlined below.

G Synthesis Workflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Boc Protection L-Tryptophan L-Tryptophan Pictet-Spengler Reaction Pictet-Spengler Reaction L-Tryptophan->Pictet-Spengler Reaction Aldehyde Aldehyde Aldehyde->Pictet-Spengler Reaction L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Pictet-Spengler Reaction->L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Boc_Protection Boc Protection L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid->Boc_Protection Intermediate Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Boc_Protection Final_Product Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Boc_Protection->Final_Product

Caption: General two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established chemical principles.

Step 1: Synthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid via Pictet-Spengler Reaction

  • Dissolution: Suspend L-tryptophan in an acidic aqueous solution (e.g., dilute HCl or acetic acid).

  • Addition of Aldehyde: Add an aqueous solution of formaldehyde (or another suitable aldehyde) to the tryptophan suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Boc Protection

  • Suspension: Suspend the L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid from Step 1 in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and the secondary amine.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a solid.[7]

Applications in Drug Discovery and Peptide Synthesis

The unique, constrained structure of Boc-L-Tpi-OH makes it an attractive building block in the design of novel therapeutics and bioactive peptides.

Role in Drug Development

Its structural similarity to neurotransmitters suggests its potential in the development of compounds targeting the central nervous system.[1] The rigid scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Tpi-OH is primarily used in Boc-chemistry-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support is depicted below.

G Boc-SPPS Cycle for Boc-L-Tpi-OH Incorporation Start Resin-Bound Peptide (with N-terminal Boc group) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-L-Tpi-OH (DCC/HOBt or HATU) Neutralization->Coupling Wash Wash Coupling->Wash End Resin-Bound Peptide (extended by one residue) Wash->End Next_Cycle Repeat for next amino acid End->Next_Cycle

Caption: A single cycle of Boc-SPPS for incorporating Boc-L-Tpi-OH.

Experimental Protocol: Boc-SPPS Incorporation

This protocol outlines the key steps for coupling Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid to a resin-bound peptide.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid sequence already assembled. The N-terminal amino group of the peptide on the resin should be protected with a Boc group.

  • Boc Deprotection: Swell the resin in dichloromethane (DCM). Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and isopropanol, followed by DCM again.[8][9]

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (typically 5-10%) for several minutes. Wash the resin with DCM.[10]

  • Coupling:

    • Activation: In a separate vessel, dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (typically 2-4 equivalents relative to the resin loading) and an activating agent such as 1-hydroxybenzotriazole (HOBt) in a minimal amount of N,N-dimethylformamide (DMF). Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or a more efficient uronium-based reagent like HATU. Allow the activation to proceed for a few minutes.

    • Coupling to Resin: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for an extended period (2-4 hours or overnight) to ensure complete coupling, as sterically hindered amino acids like this one may react more slowly.[8]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: After the entire peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8]

Biological Activity and Signaling Pathways

While the primary utility of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is as a synthetic building block, the core tetrahydronorharman structure is of significant biological interest. The un-protected analog, (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid, isolated from Cichorium endivia L., has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[11][12] This activity was associated with the modulation of key proteins in the apoptotic pathway, including members of the Bcl-2 and caspase families.[12]

Direct studies on the biological activity and specific signaling pathway interactions of the Boc-protected form are not extensively reported in the literature. However, its incorporation into peptides can confer unique structural properties that may lead to novel biological activities, which would be dependent on the final peptide sequence and its target.

Safety and Handling

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is classified as an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

  • Storage: Store in a cool, dry place, typically between 0-8°C, in a tightly sealed container.[1][3]

Conclusion

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a specialized and valuable reagent for chemists and drug discovery professionals. Its rigid, tryptophan-derived core structure provides a unique conformational constraint that is highly desirable in the design of peptides and small molecule therapeutics. A thorough understanding of its properties and the protocols for its synthesis and incorporation into larger molecules is essential for leveraging its full potential in the development of novel bioactive compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a valuable heterocyclic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its rigid tricyclic core, derived from L-tryptophan, makes it an attractive scaffold for the design of novel therapeutic agents, particularly in the field of neuropharmacology. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in synthetic applications by enabling controlled chemical modifications. This guide provides a comprehensive overview of the key physicochemical properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₀N₂O₄[1][2]
Molecular Weight 316.35 g/mol [1][3]
Appearance White to light cream crystalline powder[1]
Melting Point 286-291 °C[1][2]
Boiling Point (Predicted) 525.6 ± 50.0 °C[2][4]
Density (Predicted) 1.322 ± 0.06 g/cm³[2][4]
pKa (Predicted) 3.98 ± 0.20[2]
LogP (Predicted) 2.32[4]
Water Solubility >47.5 µg/mL[4]
Optical Rotation +85° (c=1, EtOH)[3]
CAS Number 66863-43-2[1][2]

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and for building reliable structure-activity relationships (SAR). The following sections detail standard experimental methodologies for the key properties listed above.

Synthesis Workflow: Pictet-Spengler Reaction

The tetrahydronorharman core of the title compound is commonly synthesized via the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (such as L-tryptophan methyl ester) with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The resulting amino acid is then protected with a Boc group.

G cluster_0 Pictet-Spengler Reaction cluster_1 Hydrolysis & Protection L-Tryptophan_Methyl_Ester L-Tryptophan Methyl Ester Condensation Condensation L-Tryptophan_Methyl_Ester->Condensation Aldehyde Aldehyde/ Ketone Aldehyde->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Cyclization Cyclization Schiff_Base->Cyclization Acid_Catalyst Acid Catalyst (e.g., TFA) Acid_Catalyst->Cyclization Tetrahydronorharman_Ester L-1,2,3,4-Tetrahydronorharman-3- carboxylic acid methyl ester Cyclization->Tetrahydronorharman_Ester Hydrolysis Hydrolysis (e.g., LiOH) Tetrahydronorharman_Ester->Hydrolysis Parent_Acid L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid Hydrolysis->Parent_Acid Boc_Protection Boc Protection Parent_Acid->Boc_Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Boc_Protection Base Base (e.g., TEA) Base->Boc_Protection Final_Product Boc-L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid Boc_Protection->Final_Product

Caption: Synthetic workflow for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.
Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[1]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[2]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

    • If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.[5]

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).[5]

    • The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability.

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6] For ionizable compounds like carboxylic acids, solubility is highly pH-dependent.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Pipettes

  • Analytical balance

  • pH meter

Procedure for Qualitative Solubility:

  • Place approximately 25 mg of the compound into a series of test tubes.[7]

  • Add 0.75 mL of the desired solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, dichloromethane) to each tube in portions.[7]

  • Vigorously shake or vortex each tube after each addition.[7]

  • Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.[8]

  • For water-soluble compounds, the pH of the solution can be tested with pH paper to indicate acidic or basic properties.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: The pKa is the pH at which an acid is 50% dissociated into its conjugate base. Potentiometric titration is a common and accurate method for pKa determination. It involves titrating a solution of the compound with a strong base (for an acidic compound) and monitoring the pH change.[10]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • Standard pH buffers (e.g., pH 4, 7, 10) for calibration

Procedure (Potentiometric Titration):

  • Calibration: Calibrate the pH meter using standard buffer solutions.[11]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be used if the compound has low aqueous solubility, but this will affect the measured pKa.[10] A typical concentration is around 1 mM.[11]

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Slowly add small, precise volumes of the standardized NaOH solution from the burette.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).[12]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: LogP is the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of a non-polar solvent (typically n-octanol) and an aqueous phase (water) at equilibrium. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[13]

Apparatus:

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol and water (or a suitable buffer)

Procedure (Shake-Flask Method):

  • Preparation: Prepare a stock solution of the compound in either n-octanol or water. The two solvents should be mutually saturated before the experiment by shaking them together and then separating the layers.[14]

  • Partitioning:

    • Add known volumes of the n-octanol and aqueous phases to a separatory funnel or vial.

    • Add a small, known amount of the stock solution.

    • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.[15]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.[14]

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[16]

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • LogP = log₁₀(P)[13]

Biological Activity and Signaling Pathways

While Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is primarily used as a synthetic intermediate, its core structure is found in many biologically active molecules. The parent compound, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (also known as (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid), has demonstrated significant biological activity.

A study on this parent compound revealed its ability to induce apoptosis in human colorectal cancer HCT-8 cells.[17] The mechanism of action involves the intrinsic (mitochondrial) apoptotic pathway and the suppression of the NF-κB signaling pathway.[17]

Apoptotic Signaling Pathway

The diagram below illustrates the proposed apoptotic signaling cascade initiated by the parent compound, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

G cluster_0 Cellular Response to L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid cluster_1 NF-κB Inhibition cluster_2 Mitochondrial Dysregulation Compound L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid NFkB_Pathway NF-κB Pathway Compound->NFkB_Pathway Suppresses Mitochondrial_Pathway Mitochondrial Pathway Compound->Mitochondrial_Pathway Activates NFkB NF-κB Activation Caspase_Cascade Caspase Cascade Caspase8 Caspase-8 (Initiator) NFkB_Pathway->Caspase8 Inhibits Activation Bax Bax (Pro-apoptotic) Bcl2 Bcl-2 (Anti-apoptotic) Anti_Apoptotic Anti-Apoptotic Gene Expression (e.g., Bcl-2) NFkB->Anti_Apoptotic Mito_Potential Loss of Mitochondrial Membrane Potential Bax->Mito_Potential Bcl2->Mito_Potential Inhibits Caspase9 Caspase-9 (Initiator) Mito_Potential->Caspase9 Activates Apoptosis Apoptosis Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Apoptosis induction by L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

This pathway highlights key events including:

  • Suppression of NF-κB: This transcription factor normally promotes cell survival by upregulating anti-apoptotic genes like Bcl-2. Its inhibition shifts the cellular balance towards apoptosis.[17]

  • Mitochondrial Involvement: The compound leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[17]

  • Caspase Activation: The loss of mitochondrial integrity activates initiator caspase-9, while the extrinsic pathway may also be involved through caspase-8 activation. Both converge to activate the executioner caspase-3, which carries out the final steps of apoptosis.[17]

Conclusion

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physicochemical properties, combined with the biological relevance of its core structure, make it a versatile tool for the development of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar molecules, while the exploration of the apoptotic signaling pathway of its parent compound offers a glimpse into the therapeutic potential of this structural class. Further research into derivatives of this scaffold is warranted to explore their potential as novel therapeutics for a range of diseases, including cancer and neurological disorders.

References

An In-Depth Technical Guide to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66863-43-2

This technical guide provides a comprehensive overview of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analysis, and biological significance.

Core Compound Information

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known by synonyms such as (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid and Boc-L-Tpi-OH, is a chiral heterocyclic compound.[1][2][3] Its structure features a tetrahydronorharman core, which is a derivative of the β-carboline alkaloid family. The secondary amine of the tetrahydropyridine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry.[1][2] This protection enhances the compound's stability and facilitates its use as a versatile intermediate in the synthesis of more complex molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReferences
CAS Number 66863-43-2[1][2][4]
Molecular Formula C₁₇H₂₀N₂O₄[1][2][4]
Molecular Weight 316.35 g/mol [1][3]
Appearance White to light cream crystalline powder or solid[2][3]
Melting Point 275-282 °C or 286-291 °C[3][5]
Optical Rotation +85° (c=1, EtOH)[5]
Storage Temperature 0-8 °C[2][3]

Synthesis and Purification

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a multi-step process that leverages fundamental organic reactions. The general synthetic strategy involves the formation of the tetrahydronorharman core followed by the introduction of the Boc protecting group.

Synthetic Workflow

A logical workflow for the synthesis is depicted below. This process begins with the formation of the core structure via the Pictet-Spengler reaction, followed by N-protection.

G Synthetic Workflow cluster_0 Core Synthesis cluster_1 Protection L-Tryptophan L-Tryptophan Pictet-Spengler Reaction Pictet-Spengler Reaction L-Tryptophan->Pictet-Spengler Reaction Aldehyde Aldehyde Aldehyde->Pictet-Spengler Reaction L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Pictet-Spengler Reaction->L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid N-Boc Protection N-Boc Protection L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid->N-Boc Protection Boc Anhydride Boc Anhydride Boc Anhydride->N-Boc Protection Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid N-Boc Protection->Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Caption: Synthetic workflow for the target compound.

Experimental Protocols

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine (in this case, L-tryptophan) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

  • Materials:

    • L-Tryptophan

    • An appropriate aldehyde (e.g., formaldehyde or its equivalent)

    • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

    • Protic solvent (e.g., water, ethanol)

  • Procedure:

    • Dissolve L-tryptophan in the chosen protic solvent.

    • Add the aldehyde to the solution.

    • Carefully add the acid catalyst while stirring.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the product.

    • Collect the crude product by filtration, wash with cold solvent, and dry under vacuum.

The introduction of the Boc protecting group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Materials:

    • L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base (e.g., sodium hydroxide, triethylamine)

    • Solvent system (e.g., 1,4-dioxane/water, THF/water)

    • Ethyl acetate

    • 1M Hydrochloric acid

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the tetrahydronorharman carboxylic acid in the chosen solvent system.

    • Add the base to the solution, followed by the dropwise addition of Boc₂O.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture to a pH of 2-3 with 1M HCl.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude Boc-protected product.

Purification

The crude product is typically purified by recrystallization or column chromatography on silica gel. For highly pure material, especially for applications in drug discovery, High-Performance Liquid Chromatography (HPLC) is employed. Chiral HPLC is necessary to ensure the enantiomeric purity of the final compound.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the indole ring, protons of the tetrahydropyridine ring, the methine proton at the chiral center, and the singlet for the nine protons of the Boc group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, aromatic carbons of the indole ring, and aliphatic carbons of the tetrahydropyridine ring and the Boc group.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid, C=O stretching vibrations for the carboxylic acid and the carbamate of the Boc group, N-H stretching of the indole, and C-H stretching bands for the aliphatic and aromatic portions of the molecule.
Mass Spectrometry The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, including the loss of the Boc group.

Applications in Research and Drug Development

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a valuable chiral building block in the synthesis of a wide range of biologically active molecules.[1]

Peptide Synthesis

The Boc-protected amino acid structure makes this compound a useful tool in peptide synthesis.[1] It can be incorporated into peptide chains to introduce the unique tetrahydronorharman scaffold, which can impart specific conformational constraints and biological activities to the resulting peptide.

Drug Discovery

The tetrahydronorharman core is a privileged scaffold in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders.[1] This is due to its structural resemblance to neurotransmitters like serotonin. Derivatives of tetrahydronorharman have been investigated for their potential as ligands for various receptors, including serotonin receptors.

The tetrahydronorharman scaffold can serve as a template for designing ligands that modulate the activity of G-protein coupled receptors (GPCRs), such as serotonin receptors. The interaction of these ligands with their target receptors can initiate or inhibit downstream signaling cascades, making them attractive candidates for the treatment of neurological and psychiatric disorders.

G Potential Ligand-Receptor Interaction Tetrahydronorharman Derivative Tetrahydronorharman Derivative Serotonin Receptor (GPCR) Serotonin Receptor (GPCR) Tetrahydronorharman Derivative->Serotonin Receptor (GPCR) Binds to G-Protein G-Protein Serotonin Receptor (GPCR)->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: Potential interaction with GPCR signaling.

Safety and Handling

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 0-8 °C.[2][3]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. Further research into its specific biological activities and the development of novel derivatives based on this scaffold hold significant promise for the discovery of new therapeutic agents.

References

Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the protection of L-tryptophan, followed by a diastereoselective Pictet-Spengler reaction. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

I. Overview of the Synthetic Pathway

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is primarily achieved through a two-step sequence:

  • N-Boc Protection of L-Tryptophan: The amino group of L-tryptophan is protected with a di-tert-butyl dicarbonate (Boc) group to prevent its participation in the subsequent cyclization reaction.

  • Pictet-Spengler Reaction: The resulting N-Boc-L-tryptophan undergoes an acid-catalyzed intramolecular cyclization with formaldehyde. This reaction, a classic Pictet-Spengler condensation, forms the characteristic tetrahydro-β-carboline ring system.[1][2]

II. Experimental Protocols

Step 1: Synthesis of N-Boc-L-Tryptophan

This procedure is adapted from a standard protocol for the N-Boc protection of amino acids.

Materials:

  • L-Tryptophan

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1 M Sodium hydroxide (NaOH) solution

  • 1:1 (v/v) Dioxane/Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-tryptophan in a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate and a 1 M aqueous solution of sodium hydroxide to the tryptophan solution.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • After the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 using 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-tryptophan as a white solid.

Step 2: Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

This step involves the acid-catalyzed Pictet-Spengler cyclization of N-Boc-L-tryptophan.

Materials:

  • N-Boc-L-Tryptophan

  • Aqueous formaldehyde (37 wt. % in H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend N-Boc-L-tryptophan in dichloromethane.

  • Add aqueous formaldehyde to the suspension.

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

III. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

ParameterValueReference
N-Boc-L-Tryptophan
Yield69%[3]
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
Molecular FormulaC₁₇H₂₀N₂O₄[1][4]
Molecular Weight316.35 g/mol [1][4]
AppearanceWhite to light cream crystalline powder[4]
Melting Point286-291 °C[4]
Purity (HPLC)≥ 98%[2]
Storage Conditions0-8 °C[2][4]

IV. Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a two-step workflow, starting from L-tryptophan.

Synthesis_Workflow L_Tryptophan L-Tryptophan Boc_Tryptophan N-Boc-L-Tryptophan L_Tryptophan->Boc_Tryptophan (Boc)₂O, NaOH Dioxane/H₂O Final_Product Boc-L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid Boc_Tryptophan->Final_Product CH₂O, TFA CH₂Cl₂

Caption: Synthetic workflow for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

V. Signaling Pathway Analogy

While not a biological signaling pathway, the chemical transformation can be conceptually illustrated as a reaction cascade.

Reaction_Cascade Start L-Tryptophan Intermediate N-Boc-L-Tryptophan Start->Intermediate Boc Protection Product Final Product Intermediate->Product Pictet-Spengler Reaction

Caption: Conceptual reaction cascade for the synthesis.

VI. Logical Relationship of Key Steps

The synthesis follows a clear logical progression where the product of the first step is the reactant for the second.

Logical_Relationship cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization Protect_Amine Protect Amino Group of L-Tryptophan Pictet_Spengler Perform Pictet-Spengler Reaction Protect_Amine->Pictet_Spengler Yields Starting Material For

Caption: Logical flow of the synthetic steps.

References

In-Depth Technical Guide: Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a key building block in medicinal chemistry and peptide synthesis. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and illustrates its application in solid-phase peptide synthesis (SPPS).

Core Data Presentation

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a derivative of the L-tryptophan amino acid, featuring the tetracyclic β-carboline core structure. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine makes it a valuable reagent in the synthesis of complex peptides and pharmacologically active molecules.

Table 1: Physicochemical and Quantitative Data

PropertyValueCitations
Molecular Weight 316.35 g/mol [1][2]
Molecular Formula C₁₇H₂₀N₂O₄[1][2]
CAS Number 66863-43-2[1][2]
Appearance White to light cream crystalline powder[1]
Melting Point 286-291 °C[1]
Purity ≥98% (HPLC)[3]
Storage Temperature 0-8 °C[3]

Synthesis and Application Workflow

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can be conceptualized in a two-step process, beginning with the formation of the tetrahydronorharman core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with a Boc group. This compound is then primed for use in further synthetic applications, most notably in solid-phase peptide synthesis.

G cluster_synthesis Synthesis Workflow cluster_application Application in SPPS L-Tryptophan L-Tryptophan Pictet-Spengler Reaction Pictet-Spengler Reaction L-Tryptophan->Pictet-Spengler Reaction L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Pictet-Spengler Reaction->L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Boc Protection Boc Protection L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid->Boc Protection Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Boc Protection->Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Coupling Coupling Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid->Coupling SPPS Resin SPPS Resin SPPS Resin->Coupling Boc Deprotection Boc Deprotection Coupling->Boc Deprotection Peptide Elongation Peptide Elongation Boc Deprotection->Peptide Elongation Cleavage from Resin Cleavage from Resin Peptide Elongation->Cleavage from Resin Purified Peptide Purified Peptide Cleavage from Resin->Purified Peptide

Caption: Synthetic workflow and application in Solid-Phase Peptide Synthesis.

Experimental Protocols

Plausible Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

This protocol is a representative procedure based on established chemical principles.

Step 1: Synthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid via Pictet-Spengler Reaction

  • Reaction Setup: In a round-bottom flask, dissolve L-tryptophan (1 equivalent) in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid).

  • Addition of Aldehyde: To the stirred solution, add formaldehyde (1.1 equivalents) dropwise at room temperature. The Pictet-Spengler reaction is initiated, leading to the cyclization of the tryptamine side chain with the aldehyde.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Step 2: Boc Protection of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

  • Dissolution: Suspend the synthesized L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1 equivalent) in a mixture of dioxane and water.

  • Basification: Add a base such as sodium hydroxide or triethylamine to the suspension to deprotonate the carboxylic acid and amino groups.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for several hours or until TLC analysis indicates the completion of the reaction.

  • Purification: After the reaction is complete, the mixture is acidified with a weak acid (e.g., citric acid solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or Wang resin) and perform the initial amino acid loading if necessary.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) on the resin-bound amino acid is removed using an appropriate deprotection solution (e.g., piperidine in DMF for Fmoc, or TFA in DCM for Boc).

  • Activation and Coupling: Activate the carboxylic acid of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA. The activated amino acid is then added to the deprotected resin to form a new peptide bond.

  • Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.

  • Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., a mixture of TFA, water, and scavengers).

  • Purification: The crude peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathway Context

The tetrahydronorharman core structure is found in numerous natural products and synthetic compounds with a wide range of biological activities, including potential applications in neuropharmacology. These compounds are known to interact with various receptors and enzymes in the central nervous system. While the direct effect of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid on a specific signaling pathway is not extensively documented, its derivatives are often designed to target pathways implicated in neurological disorders.

Below is a conceptual diagram illustrating a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for drugs developed for neurological conditions.

G cluster_pathway Conceptual GPCR Signaling Pathway Ligand (Drug Candidate) Ligand (Drug Candidate) GPCR GPCR Ligand (Drug Candidate)->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Cellular Response Cellular Response Protein Kinase->Cellular Response Phosphorylates Target Proteins

References

A Technical Guide to the Solubility of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines its expected solubility based on the general properties of Boc-protected amino acids and provides detailed experimental protocols for its determination.

Introduction to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a derivative of the amino acid L-tryptophan and belongs to the class of tetrahydro-β-carbolines. The tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and medicinal chemistry.[1] Understanding its solubility is critical for its application in various synthetic transformations, formulation development, and biological assays, as solubility directly impacts reaction kinetics, bioavailability, and overall efficacy.[2][3]

Physicochemical Properties

The solubility of a compound is governed by its physicochemical properties. The following table summarizes the key properties of Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂O₄[4]
Molecular Weight 316.35 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 286-291 °C[6]
pKa (Predicted) 3.98 ± 0.20[5]
XLogP3 (Predicted) 2.32[7]
Boiling Point (Predicted) 525.6 ± 50.0 °C[5]
Density (Predicted) 1.322 ± 0.06 g/cm³[5]

Note: Some properties are predicted and should be used as a guideline.

Expected Solubility Profile in Organic Solvents

Boc-protected amino acids are generally crystalline solids with good stability.[8] Their solubility is largely dictated by the polarity of the amino acid side chain and the solvent. Given the relatively nonpolar, bulky tetracyclic ring system of the tetrahydronorharman core, the compound is expected to be soluble in a range of polar aprotic and some protic organic solvents.

The following table provides a qualitative summary of the expected solubility.

Solvent ClassExample SolventsExpected SolubilityRationale and Remarks
Polar Aprotic Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)HighThese solvents are commonly used for dissolving Boc-protected amino acids for peptide synthesis.[9] DMSO can be particularly effective for more challenging compounds.[9]
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a common solvent for Boc-protected amino acids.[9]
Ethers Tetrahydrofuran (THF), DioxaneModerateThese solvents are generally good at dissolving Boc-protected compounds.[8]
Alcohols Methanol, EthanolLow to ModerateThe solubility of amino acids in alcohols tends to decrease as the hydrophobic character of the alcohol increases. Hydrogen bonding with the carboxylic acid group can facilitate some solubility.
Esters Ethyl AcetateLow to ModerateOften used as an extraction solvent for Boc-protected amino acids.[10]
Nonpolar Hexane, TolueneLow to InsolubleThe polarity of the carboxylic acid and the carbamate groups will limit solubility in nonpolar solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS)Sparingly SolubleGenerally, Boc-protected amino acids have limited solubility in aqueous buffers.[9]

Factors Influencing Solubility:

  • Temperature: Gentle warming can be employed to increase the solubility of Boc-protected amino acids, but caution must be exercised to avoid degradation.[9]

  • Co-solvents: Using a mixture of solvents, such as DCM, DMF, and NMP, can enhance the solubility of challenging compounds.[9]

  • Purity: The presence of impurities can affect the measured solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[11][12] The protocol involves equilibrating an excess amount of the solid compound with the solvent of interest and subsequently measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

  • Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[13][14] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[15]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[15] This step is crucial to avoid artificially high solubility readings.

  • Concentration Analysis by HPLC:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[16]

    • Dilute the filtered supernatant with the solvent as necessary to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration of the dissolved compound in the sample by using the regression equation from the calibration curve.[17]

  • Data Reporting:

    • The solubility is reported as the determined concentration, typically in units of mg/mL or µg/mL.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Solubility_Workflow A 1. Sample Preparation (Add excess solid to solvent) B 2. Equilibration (Shake at constant temp. for 24-72h) A->B C 3. Phase Separation (Centrifugation/Filtration) B->C D 4. Sample Analysis (HPLC-UV) C->D E 5. Data Processing (Calculate concentration from calibration curve) D->E F Result: Thermodynamic Solubility E->F

References

Stability and Storage of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. The information is curated for professionals in research and drug development who utilize this compound in their work.

Core Stability Profile

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its stability is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions. The tetrahydronorharman core, a tricyclic indole alkaloid structure, is generally stable but can be susceptible to oxidation over extended periods or under harsh conditions.

The Boc protecting group enhances the compound's stability for applications like peptide synthesis. It is generally stable under neutral and basic conditions, which allows for selective deprotection of other protecting groups (e.g., Fmoc) in a synthetic scheme. However, the Boc group is readily cleaved by strong acids.

While specific, publicly available long-term stability studies providing quantitative degradation rates for this compound are limited, its stability can be inferred from the general behavior of Boc-protected amino acids and supplier recommendations. The compound is typically supplied as a white to off-white solid or crystalline powder.

Recommended Storage and Handling

To ensure the integrity and longevity of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, adherence to proper storage and handling protocols is crucial. The following table summarizes the key recommendations based on supplier data sheets and the chemical nature of the compound.

ParameterRecommendationRationale & Remarks
Temperature Store at 2°C to 8°C (refrigerated).[1][]Cool temperatures minimize the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container.Protects from atmospheric moisture and contaminants.
Light Store in a light-resistant container.While not explicitly stated in all sources, indole-containing compounds can be sensitive to light. Protection from light is a standard precaution for complex organic molecules.
Incompatibilities Avoid strong oxidizing agents and strong acids.Strong oxidizing agents can potentially react with the indole nucleus. Strong acids will cleave the Boc protecting group.

Factors Influencing Stability

The chemical stability of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is influenced by several external factors. The logical relationship between these conditions and the compound's stability is illustrated in the diagram below.

Factors Affecting Compound Stability A Storage Conditions B Temperature (2-8°C Recommended) A->B C Humidity (Store in Dry Conditions) A->C D Light (Protect from Light) A->D E Chemical Environment (Avoid Incompatibles) A->E F Compound Stability B->F Maintains G Degradation B->G Prevents C->F Maintains C->G Prevents D->F Maintains D->G Prevents E->F Maintains E->G Prevents

Caption: Relationship between storage conditions and compound stability.

Experimental Protocols for Stability Assessment

Detailed, publicly available experimental protocols for the stability testing of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid are not readily found. However, a general approach based on established guidelines for pharmaceutical compounds, such as those from the International Council for Harmonisation (ICH), can be applied. This typically involves a forced degradation study.

General Protocol for a Forced Degradation Study:

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions that are more severe than accelerated stability testing.

1. Stress Conditions:

  • Acid Hydrolysis: Treat the compound with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the compound with a strong base (e.g., 1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidation: Expose the compound to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Stress: Expose the solid compound to high temperatures (e.g., 80°C or higher) for an extended period.

  • Photostability: Expose the solid compound to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) as per ICH Q1B guidelines.

2. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer. The method should be capable of separating the parent compound from its degradation products.

3. Data Interpretation:

  • Identify and quantify the degradation products.

  • Characterize the structure of significant degradation products, if necessary, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

  • Determine the degradation pathways of the molecule.

The workflow for a typical forced degradation study is outlined in the diagram below.

Forced Degradation Study Workflow A Compound Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G HPLC Analysis B->G C->G D->G E->G F->G H Identify & Quantify Degradants G->H I Elucidate Degradation Pathway H->I

References

Spectroscopic and Synthetic Profile of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (also known as Boc-L-Tpi-OH), a valuable building block in medicinal chemistry and peptide synthesis. Due to the limited availability of specific experimental spectral data for the L-enantiomer, this guide utilizes data from its corresponding D-enantiomer as a close approximation, alongside theoretical spectroscopic predictions.

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a conformationally constrained tryptophan analogue. The tetrahydronorharman scaffold is a core structure in many biologically active natural products and synthetic compounds. The incorporation of this moiety into peptides and small molecules can induce specific secondary structures and enhance binding affinity to biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring allows for its use in standard peptide synthesis protocols.

Synthesis

The synthesis of the tetrahydronorharman core is typically achieved through the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine (in this case, L-tryptophan methyl ester) with an aldehyde or ketone (formaldehyde), followed by cyclization. The resulting secondary amine is then protected with a Boc group, and the ester is hydrolyzed to yield the final carboxylic acid.

G cluster_reactants Reactants cluster_reaction Pictet-Spengler Reaction cluster_products Products L-Tryptophan\nMethyl Ester L-Tryptophan Methyl Ester Intermediate Spiroindolenine Intermediate L-Tryptophan\nMethyl Ester->Intermediate + HCHO, H+ Formaldehyde Formaldehyde Formaldehyde->Intermediate Product_ester L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid methyl ester Intermediate->Product_ester Rearrangement Boc_Product Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid methyl ester Product_ester->Boc_Product + (Boc)2O Final_Product Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Boc_Product->Final_Product Hydrolysis

Caption: Pictet-Spengler synthesis of the target molecule.

Experimental Protocol: Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

This protocol is a generalized procedure based on the Pictet-Spengler reaction.[1][2][3][4][5]

  • Step 1: Pictet-Spengler Cyclization. To a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,1,1,3,3,3-hexafluoroisopropanol), an aqueous solution of formaldehyde (1.1 equivalents) is added.[1] The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Step 2: Boc Protection. The crude product from Step 1 is dissolved in a mixture of dioxane and water. Sodium carbonate (2.5 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) are added, and the mixture is stirred vigorously at room temperature for 12-18 hours. The reaction is monitored by TLC.

  • Step 3: Saponification. To the reaction mixture from Step 2, a solution of lithium hydroxide (or sodium hydroxide) (2 equivalents) in water is added. The mixture is stirred at room temperature for 2-4 hours until the ester hydrolysis is complete (monitored by TLC).

  • Step 4: Work-up and Purification. The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The aqueous residue is acidified to pH 2-3 with a cold 1M HCl solution. The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a solid.

Spectral Data

Disclaimer: The following spectral data is based on reported values for the D-enantiomer, Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, and theoretical predictions. It should be considered an approximation for the L-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0br s1HCOOH
~8.0 - 8.2s1HIndole N-H
~7.0 - 7.5m4HAr-H
~4.5 - 4.8m2HCH₂ (piperidine ring)
~4.3 - 4.5m1Hα-CH
~2.8 - 3.2m2HCH₂ (piperidine ring)
1.46s9HC(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170 - 175C=O (Carboxylic acid)
~155 - 157C=O (Boc)
~136Ar-C (quaternary)
~127Ar-C (quaternary)
~122Ar-CH
~119Ar-CH
~118Ar-CH
~111Ar-CH
~108Ar-C (quaternary)
~80C(CH₃)₃ (Boc)
~55 - 58α-CH
~44 - 46CH₂ (piperidine ring)
~28C(CH₃)₃ (Boc)
~22 - 24CH₂ (piperidine ring)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (Solid, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadN-H stretch (indole)
~3300 - 2500BroadO-H stretch (carboxylic acid)
~2975MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (Boc urethane)
~1600, ~1450MediumC=C stretch (aromatic)
~1400MediumO-H bend (carboxylic acid)
~1160StrongC-O stretch (Boc)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
317.1498[M+H]⁺
339.1317[M+Na]⁺
261.1287[M-C₄H₈+H]⁺
217.0970[M-Boc+H]⁺

Experimental Protocols for Spectroscopic Analysis

G Compound Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.[6][7] ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6][7][8]

IR Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.[9][10][11][12] For a solid sample, a small amount of the compound is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.[9][10] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.[13][14][15][16] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted.[13] The solution is infused into the ESI source, and the data is acquired in positive ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

References

An In-depth Technical Guide to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block for innovative therapeutic agents, Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a versatile scaffold in medicinal chemistry and peptide science. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and drug development professionals.

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid or Boc-L-Tpi-OH, is a conformationally constrained tryptophan analogue. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the tetrahydropyrido ring enhances its utility in solid-phase peptide synthesis (SPPS) and other complex organic transformations. Its rigid tricyclic structure makes it a valuable component in the design of peptidomimetics and bioactive molecules targeting a range of biological pathways. This compound is particularly noted for its applications in the development of novel therapeutics for neurological disorders.[1]

Commercial Availability and Physicochemical Properties

A critical first step in research and development is sourcing high-quality starting materials. Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is available from several reputable chemical suppliers. The table below summarizes key quantitative data from various commercial sources to facilitate easy comparison.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Conditions
AK Scientific, Inc. V7197---66863-43-2C₁₇H₂₀N₂O₄316.35------
Chem-Impex 06338≥ 98% (HPLC)66863-43-2C₁₇H₂₀N₂O₄316.36White solid0-8°C
Sigma-Aldrich AldrichCPR---66863-43-2C₁₇H₂₀N₂O₄316.35Solid---

Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: The Pictet-Spengler Reaction

The core synthetic route to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine, in this case, Boc-L-tryptophan, with an aldehyde, typically formaldehyde.[2][3][4] The reaction proceeds through the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization onto the electron-rich indole ring, followed by deprotonation to yield the tetrahydro-β-carboline product. The stereochemistry at the C-3 position is retained from the starting L-tryptophan, while a new chiral center is formed at the C-1 position. The diastereoselectivity of this reaction can be influenced by reaction conditions such as temperature and the nature of the acid catalyst.[4][5][6]

Synthesis_Pathway Boc_Trp Boc-L-Tryptophan Iminium Iminium Ion Intermediate Boc_Trp->Iminium Condensation (Acid Catalyst) Formaldehyde Formaldehyde Formaldehyde->Iminium Product Boc-L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid Iminium->Product Intramolecular Cyclization

Caption: Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid via the Pictet-Spengler reaction.

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure based on established methodologies for the Pictet-Spengler reaction of tryptophan derivatives.

Materials:

  • Boc-L-tryptophan

  • Formaldehyde (37% aqueous solution)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Boc-L-tryptophan (1 equivalent) in dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1 equivalents) followed by the dropwise addition of trifluoroacetic acid (TFA) (1.2 equivalents) at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is typically a mixture of diastereomers (cis and trans at the C-1 and C-3 positions) and requires purification, most commonly by column chromatography.

Purification Protocol
  • Column Preparation: Prepare a silica gel column packed with a slurry of silica in a non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the diastereomers and other impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a solid.

Experimental_Workflow Start Start: Boc-L-Tryptophan & Formaldehyde Reaction Pictet-Spengler Reaction (DCM, TFA) Start->Reaction Workup Aqueous Work-up (NaHCO3, DCM Extraction) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Analysis Characterization (NMR, HPLC, MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. A reversed-phase C18 column is typically employed.[7][][]

Typical HPLC Conditions:

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[7]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[7]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure good separation. For example, 30% to 90% B over 20 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 214 nm or 220 nm.[7]

  • Column Temperature: 30°C.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a valuable and versatile building block for the synthesis of complex peptides and pharmacologically active molecules. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective application in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers to confidently work with this important compound.

References

The Versatile Scaffold: Unveiling the Biological Potential of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a chiral heterocyclic compound, is a pivotal starting material in the synthesis of a diverse range of biologically active molecules. While the Boc-protected acid itself is primarily a synthetic intermediate, the core tetrahydronorharman (also known as tetrahydro-β-carboline) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This technical guide delves into the biological activities of derivatives synthesized from this versatile building block, focusing on their anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The inherent structural similarity of the tetrahydronorharman core to neurotransmitters has long made it a focal point in neuropharmacological research.[1] However, recent advancements have revealed its broader therapeutic applicability, particularly in oncology and immunology. Researchers have successfully synthesized novel derivatives exhibiting potent cytotoxic effects against various cancer cell lines and demonstrating significant anti-inflammatory activity.[2][3]

Anticancer Activity: Targeting Mitosis and Beyond

Derivatives of tetrahydro-β-carboline have emerged as a promising class of anticancer agents. One of the key mechanisms of action identified is the inhibition of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2]

Several synthesized tetrahydro-β-carboline derivatives have demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)4.58[2]
Derivative B A549 (Lung)5.43[2]
HL22 HCT116 (Colon)3.84 ± 0.11[4]
HL22 MGC803 (Gastric)5.26 ± 0.46[4]
HL22 MCF7 (Breast)8.67 ± 0.13[4]

Anti-inflammatory Activity: Modulation of the cGAS-STING Pathway

The innate immune system's cGAS-STING pathway plays a crucial role in detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Novel tetrahydro-γ-carboline derivatives have been identified as potent inhibitors of the cGAS-STING pathway, showcasing their potential as anti-inflammatory agents.

Compound IDTargetCellular IC50 (µM)Reference
Compound 25 h-cGAS1.38[3]
Compound 25 m-cGAS11.4[3]

Experimental Protocols

Synthesis of Tetrahydro-β-carboline Derivatives

The synthesis of the tetrahydro-β-carboline core is often achieved through the Pictet-Spengler reaction. For the synthesis of derivatives from Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a common approach involves the following steps:

  • Amide Coupling: The carboxylic acid group of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (Et3N) in an appropriate solvent (e.g., dichloromethane).

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

  • Further Derivatization (Optional): The deprotected secondary amine can be further modified, for example, by reductive amination or acylation, to introduce additional diversity to the synthesized library.

  • Purification: The final compounds are purified using techniques such as column chromatography or preparative HPLC.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, HCT116) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinesin Spindle Protein (KSP) Inhibition Assay

The activity of KSP inhibitors can be assessed through various biochemical and cell-based assays. A common method is a microtubule-stimulated ATPase assay.

  • Reaction Mixture Preparation: A reaction mixture containing purified KSP motor domain, microtubules, and ATP in a suitable buffer is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • ATP Hydrolysis Measurement: The ATPase activity is measured by quantifying the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Visualizations

KSP_Inhibition_Pathway cluster_mitosis Mitosis cluster_spindle Bipolar Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly Spindle_Assembly->Metaphase KSP KSP (Kinesin Spindle Protein) KSP->Centrosome_Separation Drives Mitotic_Arrest Mitotic Arrest (Monopolar Spindle) KSP->Mitotic_Arrest Inhibition leads to Tetrahydro-beta-carboline_Derivative Tetrahydro-β-carboline Derivative Tetrahydro-beta-carboline_Derivative->KSP Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of KSP by tetrahydro-β-carboline derivatives disrupts bipolar spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Tetrahydro-gamma-carboline_Derivative Tetrahydro-γ-carboline Derivative Tetrahydro-gamma-carboline_Derivative->cGAS Inhibits IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->p-IRF3 Inflammatory_Genes Type I Interferons & Inflammatory Cytokines p-IRF3->Inflammatory_Genes Induces Transcription

Caption: Tetrahydro-γ-carboline derivatives can inhibit the cGAS-STING pathway, preventing the production of pro-inflammatory cytokines.

References

The Enduring Workhorse: A Technical Guide to Boc-Protected Amino Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of available protective chemistries, the tert-butyloxycarbonyl (Boc) group remains a robust and widely utilized tool, particularly for the synthesis of complex and hydrophobic peptides. This in-depth technical guide provides a comprehensive review of Boc-protected amino acids in synthesis, detailing their core principles, experimental protocols, and critical data for practical application.

The Boc group is an acid-labile protecting group for the α-amino functionality of amino acids. Its enduring popularity in solid-phase peptide synthesis (SPPS) stems from a combination of factors, including the high crystallinity and stability of Boc-amino acid derivatives, and the potential for high coupling efficiencies.[] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the Boc group for temporary Nα-protection, which is removed by moderately strong acids like trifluoroacetic acid (TFA), while more acid-stable benzyl-based groups are used for side-chain protection and are typically removed at the final cleavage step with a strong acid such as hydrogen fluoride (HF).[2]

Core Principles: A Balancing Act of Lability

The fundamental principle of Boc-based solid-phase peptide synthesis (SPPS) is the differential acid lability between the temporary Nα-Boc group and the more permanent side-chain protecting groups.[3] This allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side-chain functionalities remain protected until the final cleavage of the peptide from the resin support.

The synthesis follows a cyclical workflow:

  • Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with an acid, typically trifluoroacetic acid (TFA).[4]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to liberate the free amine.[5]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.[5]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[6]

Data Presentation: A Quantitative Look at Performance

The success of a peptide synthesis campaign hinges on quantitative parameters such as solubility, coupling efficiency, and stability of the protected amino acid building blocks.

Solubility of Boc-Protected Amino Acids

The solubility of Boc-amino acids in common organic solvents is a critical factor for achieving efficient coupling. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-Leu-Leu-OHDMF~30
DMSO~10
Ethanol~30
Boc-Val-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL
Boc-Leu-OHDMSO~100Requires sonication
N-Boc-L-prolineDMF~20
DMSO~15
Ethanol~15
Boc-Gly-Gly-OHDMSO~100Requires sonication
Boc-β-Ala-OHDMSO~100Requires sonication, warming, and heating to 60°C

This data is compiled from various sources and should be used as a guideline. Actual solubility may vary.

Coupling Efficiency and Reagent Comparison

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, particularly for sterically hindered amino acids. While carbodiimides like DCC and DIC in the presence of an additive like HOBt are cost-effective, uronium/aminium salt-based reagents such as HBTU and HATU often provide higher and faster coupling efficiencies, especially in difficult couplings.[7][8]

Coupling Reagent/MethodClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
DCC/HOBtCarbodiimideModerateGoodLow to ModerateCost-effective; DCU byproduct is insoluble.[9]
DIC/HOBtCarbodiimideModerateGoodLow to ModerateDIU byproduct is soluble, facilitating removal.[9]
HBTU/HATUUronium/Aminium SaltFast to Very FastHigh to Very HighLowHighly efficient for hindered couplings.[7][8]
PyBOPPhosphonium SaltFastHighLowNon-carcinogenic alternative to BOP.[7]
COMUUronium SaltVery FastVery HighLowHigh solubility and safety profile.[9]

A study on the synthesis of over 500 peptides using the Boc-benzyl strategy provided insights into the most challenging coupling reactions. The most difficult carboxyl-reacting amino acids were identified as histidine, threonine, arginine, valine, isoleucine, and glutamine. The most difficult amine-reacting residues were glutamine, leucine, alanine, arginine, and isoleucine. This study highlighted that coupling efficiencies tend to decrease as the peptide chain length increases.

Stability and Storage of Boc-Amino Acids

Boc-protected amino acids are generally stable crystalline solids that can be stored for extended periods without significant decomposition.[] However, their stability is influenced by temperature, humidity, and light.

Storage FormatTemperatureRecommended DurationStability
Solid Powder-20°C> 3 yearsHigh
Solid Powder4°C~ 2 yearsHigh
In Solvent-80°CUp to 6 monthsModerate
In Solvent-20°CUp to 1 monthLow to Moderate

Data compiled from supplier recommendations and stability studies.[10]

The primary degradation pathway for Boc-amino acids is the acid-catalyzed cleavage of the Boc group.[11] Therefore, it is crucial to store them in a dry environment, protected from acidic vapors.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of peptides using Boc-protected amino acids.

Boc Protection of an Amino Acid

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and 1M NaOH solution.

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition on a solid support (e.g., Merrifield resin).

1. Resin Swelling:

  • Place the resin in a reaction vessel and add dichloromethane (DCM).

  • Allow the resin to swell for 1-2 hours with gentle agitation.

  • Drain the solvent.

2. Boc Deprotection:

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Drain the TFA solution and wash the resin thoroughly with DCM.

3. Neutralization:

  • Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.[5]

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM to remove excess base.

4. Amino Acid Coupling (DCC/HOBt Activation):

  • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add the solution to the resin.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (2-4 equivalents) dissolved in DCM.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

Final Cleavage from the Resin

The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is most commonly achieved using anhydrous hydrogen fluoride (HF). Caution: HF is an extremely hazardous and corrosive substance and requires specialized equipment and handling procedures.

Materials:

  • Peptide-resin (thoroughly dried)

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the reaction vessel.

  • Cool the vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation and wash several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the use of Boc-protected amino acids in synthesis.

Boc_Protection_Mechanism amino_acid Amino Acid (R-NH2) intermediate Tetrahedral Intermediate amino_acid->intermediate Nucleophilic Attack boc_anhydride Di-tert-butyl dicarbonate ((Boc)2O) boc_anhydride->intermediate base Base (e.g., NaOH) base->amino_acid boc_amino_acid Boc-Protected Amino Acid (Boc-NH-R) intermediate->boc_amino_acid Collapse byproducts Byproducts (t-BuOH + CO2) intermediate->byproducts

Mechanism of Boc-protection of an amino acid.

Boc_Deprotection_Mechanism boc_protected Boc-Protected Amine (Boc-NH-R) protonated Protonated Intermediate boc_protected->protonated Protonation tfa Trifluoroacetic Acid (TFA) tfa->protonated carbocation tert-Butyl Cation protonated->carbocation Cleavage carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid free_amine Free Amine Salt (H3N+-R) carbamic_acid->free_amine Decarboxylation co2 Carbon Dioxide (CO2) carbamic_acid->co2

Acid-catalyzed deprotection of a Boc-protected amine.

Boc_SPPS_Workflow start Start with Resin-Bound Boc-Amino Acid deprotection 1. Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-AA, Coupling Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_check More Amino Acids? wash3->cycle_check cycle_check->deprotection Yes final_cleavage Final Cleavage (e.g., HF) cycle_check->final_cleavage No end Purified Peptide final_cleavage->end

General workflow for Boc solid-phase peptide synthesis.

References

Methodological & Application

Application Notes: The Use of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Boc-L-Thh-OH) is a conformationally constrained tryptophan analog that serves as a valuable building block in peptide synthesis. Its rigid tricyclic structure is of significant interest in medicinal chemistry for the design of peptides and peptidomimetics with enhanced stability, receptor affinity, and specific biological activities.[1][2] This document provides detailed application notes and protocols for the incorporation of Boc-L-Thh-OH into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.

Introduction

The synthesis of peptides with modified or unnatural amino acids is a cornerstone of modern drug discovery. These modifications can overcome limitations of natural peptides, such as poor metabolic stability and low bioavailability. Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a derivative of β-carboline, a scaffold found in various neurologically active compounds.[2][3] Its incorporation into a peptide sequence imparts a rigid turn-like conformation, which can be crucial for mimicking or blocking protein-protein interactions. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into established Boc/Bzl solid-phase peptide synthesis (SPPS) workflows.[1][4]

Physicochemical Properties

A summary of the key properties of Boc-L-Thh-OH is presented below.

PropertyValue
Chemical Name (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
Synonyms N-α-t-Butoxycarbonyl-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid, N-Boc-L-tryptoline-3-carboxylic acid
CAS Number 66863-43-2
Molecular Formula C₁₇H₂₀N₂O₄
Molecular Weight 316.35 g/mol
Appearance White to off-white solid[5]
Storage 2-8°C[5]

Applications in Peptide Synthesis

Boc-L-Thh-OH is primarily used as a building block in the synthesis of novel peptides for drug development, particularly in the following areas:

  • Neuropharmacology : Due to its structural similarity to neurotransmitters, peptides containing this moiety are designed to target receptors in the central nervous system.[1][2]

  • Constrained Peptides : The rigid structure helps to pre-organize the peptide backbone, leading to higher affinity and selectivity for biological targets.

  • Enzyme Inhibitors : Peptidomimetics incorporating this structure can be designed as potent and specific enzyme inhibitors.

Experimental Protocols

The following sections provide detailed protocols for the incorporation of Boc-L-Thh-OH using manual solid-phase peptide synthesis (SPPS). The general workflow involves the sequential removal of the N-terminal Boc protecting group and coupling of the next Boc-protected amino acid until the desired sequence is assembled.

General SPPS Workflow for Incorporating Boc-L-Thh-OH

The diagram below illustrates the key steps in a typical Boc-SPPS cycle for adding a Boc-L-Thh-OH residue to a growing peptide chain attached to a solid support resin.

spss_workflow cluster_resin Peptide-Resin cluster_cycle Coupling Cycle cluster_final Final Steps Resin Start: Peptide-Resin (Free N-terminal Amine) Coupling 1. Coupling: Add Boc-L-Thh-OH, Coupling Reagent (HBTU), and Base (DIPEA) in DMF Resin->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Boc Deprotection: Treat with 50% TFA in DCM Wash1->Deprotection Wash2 4. Wash (DCM, IPA) Deprotection->Wash2 Neutralization 5. Neutralization: Treat with 10% DIPEA in DMF Wash2->Neutralization Neutralization->Coupling Next Amino Acid Coupling Cycle Cleavage HF Cleavage (Removes peptide from resin and side-chain protecting groups) Neutralization->Cleavage Final Cycle Complete Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Detailed Protocol: Coupling of Boc-L-Thh-OH

This protocol assumes a starting scale of 0.2 mmol on a Merrifield resin. Adjust volumes accordingly based on resin loading and scale.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • Boc-L-Thh-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • TFA (Trifluoroacetic acid)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation :

    • Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in the reaction vessel.

    • If starting a new synthesis, perform a Boc deprotection step on the existing N-terminal amino acid as described below (Steps 5-8).

  • Amino Acid Activation :

    • In a separate vial, dissolve Boc-L-Thh-OH (2.0 eq., 0.4 mmol, 126.5 mg) and HBTU (2.0 eq., 0.4 mmol, 151.7 mg) in 2 mL of DMF.

    • Add DIPEA (4.0 eq., 0.8 mmol, 140 µL).

    • Allow the solution to pre-activate for 2-3 minutes at room temperature.

  • Coupling Reaction :

    • Drain the DMF from the swollen, deprotected, and neutralized peptide-resin.

    • Add the pre-activated Boc-L-Thh-OH solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring and Washing :

    • Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines. A negative result (yellow beads/solution) indicates complete coupling.[6]

    • If the test is positive, extend the coupling time or repeat the coupling step.

    • Once complete, drain the reaction vessel and wash the resin thoroughly:

      • 3x with DMF

      • 3x with DCM

  • Boc Deprotection (for the next cycle) :

    • Add a solution of 50% TFA in DCM to the resin.[7]

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Drain and wash the resin thoroughly:

      • 3x with DCM

      • 2x with Isopropanol (IPA)

      • 3x with DMF

  • Neutralization :

    • Add a solution of 10% DIPEA in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the neutralization step.

    • Wash the resin 3x with DMF. The resin is now ready for the next coupling cycle.

Final Cleavage from Resin

After the final amino acid has been coupled and deprotected, the peptide is cleaved from the solid support. For standard Boc/Bzl chemistry, this is typically achieved using anhydrous hydrogen fluoride (HF).

Caution : HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus and with appropriate personal protective equipment.

  • Preparation : Dry the peptide-resin thoroughly under high vacuum.

  • Scavengers : Add a scavenger cocktail (e.g., anisole) to the resin in the HF apparatus reaction vessel to protect sensitive side chains during cleavage.

  • Cleavage : Cool the vessel to 0°C and condense HF into it. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal : Evaporate the HF under a stream of nitrogen and then under high vacuum.

  • Peptide Precipitation : Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Extraction & Lyophilization : Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid), filter to remove the resin, and lyophilize the aqueous solution to obtain the crude peptide powder.

Quantitative Data Overview

The efficiency of coupling can vary based on the reagents used. The following table provides an illustrative comparison of common coupling conditions for a sterically demanding amino acid like Boc-L-Thh-OH. Actual results may vary depending on the peptide sequence and reaction scale.

Coupling ReagentEquivalents (Acid:Reagent:Base)SolventReaction Time (h)Typical Purity (Crude)Notes
HBTU/DIPEA 1.0 : 1.0 : 2.0DMF2 - 4>85%Standard, efficient method.[7]
HATU/DIPEA 1.0 : 1.0 : 2.0DMF/NMP1 - 3>90%More reactive than HBTU, good for difficult couplings.[6]
DIC/HOBt 1.0 : 1.0 : 1.0DCM/DMF4 - 8>80%Carbodiimide-based; risk of side reactions without HOBt.
PyBOP/DIPEA 1.0 : 1.0 : 2.0DMF2 - 4>85%Phosphonium-based reagent, less risk of guanidinylation.[8]

Visualized Mechanisms and Pathways

Chemical Logic of Peptide Coupling

The diagram below outlines the chemical activation and amide bond formation steps during the coupling process using an aminium/uronium salt like HBTU.

coupling_logic COOH Boc-L-Thh-COOH (Carboxylic Acid) ActiveEster Activated OBT-Ester (Reactive Intermediate) COOH->ActiveEster Activation HBTU HBTU (Coupling Reagent) HBTU->ActiveEster Base DIPEA (Base) Base->ActiveEster Facilitates Reaction PeptideBond New Peptide Bond Formed (Boc-L-Thh-CO-NH-Peptide-Resin) ActiveEster->PeptideBond Nucleophilic Attack NH2 Peptide-Resin-NH2 (Free Amine) NH2->PeptideBond

Caption: Logic of carboxyl group activation and amide bond formation.

Hypothetical Signaling Pathway

Peptides derived from Boc-L-Thh-OH are often designed to interact with G-protein coupled receptors (GPCRs) in the central nervous system. The following diagram shows a generalized GPCR signaling cascade that such a peptide might modulate.

signaling_pathway Peptide Peptide Ligand (contains L-Thh) Receptor GPCR (e.g., Neuromedin Receptor) Peptide->Receptor Binding G_Protein G-Protein (αβγ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production PKA Protein Kinase A (PKA) SecondMessenger->PKA Activation Response Cellular Response (e.g., Change in Gene Expression, Ion Channel Modulation) PKA->Response Phosphorylation Cascade

Caption: A potential GPCR signaling pathway modulated by a bioactive peptide.

References

Application Notes and Protocols for the Coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Boc-L-tryptoline-3-carboxylic acid, is a conformationally constrained tryptophan analog. Its rigid tricyclic structure makes it a valuable building block in medicinal chemistry and peptide science. The incorporation of this moiety into peptides or small molecules can lead to compounds with unique pharmacological profiles, particularly in the development of therapeutics targeting neurological disorders and cancer.[1] This document provides detailed protocols for the amide coupling of this sterically hindered amino acid with primary and secondary amines, quantitative data for representative reactions, and a relevant biological pathway where its derivatives have shown potential.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the amide coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid with various amines using common coupling reagents. Yields are representative and can vary based on the specific amine and reaction scale.

Carboxylic Acid (1.0 eq)Amine (1.1 eq)Coupling Reagent (1.2 eq)Base (2.0-3.0 eq)SolventTime (h)Yield (%)
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acidBenzylamineHATUDIPEADMF4-6~90
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acidAnilineHATUDIPEADMF8-12~75
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acidGlycine methyl ester hydrochlorideEDC/HOBtNMMDCM/DMF12-16~85
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acidMorpholinePyBOPDIPEADCM6-8~88

Data is compiled from general protocols for sterically hindered Boc-amino acids.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for coupling sterically hindered amino acids like Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Materials:

  • Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the stirred solution. Let the mixture stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

  • Amine (or its hydrochloride salt)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine) or DIPEA

  • Anhydrous DCM (Dichloromethane) or DMF

  • Other materials as listed in Protocol 1

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the stirred solution.

  • Amine Addition: If using an amine hydrochloride salt, add the salt (1.1 eq) followed by the dropwise addition of NMM or DIPEA (2.2 eq). If using the free amine, add the amine (1.1 eq) followed by the base (1.1 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

G cluster_start Reactant Preparation cluster_reaction Coupling Reaction cluster_end Purification Boc-AA Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Activation Activation (Coupling Reagent + Base in Solvent) Boc-AA->Activation Amine Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product G cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor Tumor Cell IDO1 IDO1 Enzyme Tumor->IDO1 Upregulates Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan->IDO1 Metabolized by Proliferation T-Cell Proliferation & Activation Tryptophan->Proliferation Essential for TCell Effector T-Cell Kynurenine->TCell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Suppression Immune Suppression Treg->TCell Suppresses Inhibitor Tryptoline Derivative (IDO1 Inhibitor) Inhibitor->IDO1 Blocks

References

Application Notes and Protocols: Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a versatile heterocyclic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its rigid, tricyclic core, a tetrahydronorharman (also known as a β-carboline) scaffold, is a common motif in numerous biologically active natural products and synthetic molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the secondary amine and a carboxylic acid at the 3-position makes it an ideal starting material for the synthesis of a diverse range of complex molecules, particularly for peptide synthesis and the development of novel therapeutics targeting the central nervous system (CNS) and cancer.[1]

This document provides detailed application notes and experimental protocols for the utilization of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in drug discovery, with a focus on its application in the synthesis of monoamine oxidase (MAO) inhibitors and anticancer agents.

Chemical Properties

PropertyValueReference
CAS Number 66863-43-2[3]
Molecular Formula C₁₇H₂₀N₂O₄[3][4]
Molecular Weight 316.35 g/mol [3][4]
Appearance White to off-white powder[2]
Storage Store at 2-8 °C[2]

Applications in Drug Discovery

The tetrahydronorharman scaffold is a privileged structure in neuropharmacology and oncology. Derivatives of this core structure have shown significant activity as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters like serotonin and dopamine.[5] Inhibition of MAO is a key therapeutic strategy for the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[2]

Furthermore, recent studies have highlighted the potential of β-carboline derivatives as potent anticancer agents.[6][7] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines through modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway.[6][7]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various derivatives synthesized from tetrahydronorharman and related β-carboline scaffolds, demonstrating the potential of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a starting material for potent inhibitors.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundTargetIC₅₀ (µM)Reference
HarmineMAO-A-[8]
1,3,5-Triazine derivative 7MAO-AComparable to Clorgyline[8][9]
1,3,5-Triazine derivative 18MAO-AComparable to Clorgyline[8][9]
1,3,5-Triazine derivative 25MAO-AComparable to Clorgyline[8][9]
Coumarin-3-carboxylic acid 2aMAO-BpIC₅₀ = 7.76[10][11]
Coumarin-3-carboxylic acid 2bMAO-BpIC₅₀ = 7.72[10][11]
Coumarin-3-acyl chloride 3dMAO-BpIC₅₀ = 8.00[10][11]

Table 2: Anticancer Activity

CompoundCell LineIC₅₀ (µM)Reference
Harmine derivative 3cBGC-823 (Gastric)0.46[6]
Harmine derivative 3cA375 (Melanoma)0.68[6]
Harmine derivative 3cKB (Oral)0.93[6]
Coumarin-3-carboxamide 14bHepG2 (Liver)2.62-4.85[12]
Coumarin-3-carboxamide 14eHepG2 (Liver)2.62-4.85[12]
Coumarin-3-carboxamide 14bHeLa (Cervical)0.39-0.75[12]
Coumarin-3-carboxamide 14eHeLa (Cervical)0.39-0.75[12]
Dihydropyridine carboxylic acid 3aHCT-15 (Colon)7.94[11]
Dihydropyridine carboxylic acid 3bHCT-15 (Colon)9.24[11]
1H-Indole-2-carboxamide S2A549 (Lung)33.37[13]
1H-Indole-2-carboxamide S4A549 (Lung)146.1[13]

Experimental Protocols

Synthesis of a Tetrahydronorharman-3-carboxamide Derivative

This protocol describes a general procedure for the amide coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid with a primary amine.

Materials:

  • Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent (DCC or HATU, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Synthesis Workflow start Start Materials dissolve Dissolve Building Block in Anhydrous Solvent start->dissolve add_reagents Add Amine and Base dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_coupling Add Coupling Reagent cool->add_coupling react Stir at Room Temperature add_coupling->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Final Product purify->product

Synthetic Workflow for Amide Coupling
In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol outlines a fluorometric method to determine the IC₅₀ value of a test compound against human MAO-A.

Materials:

  • Human recombinant MAO-A enzyme

  • Kynuramine (substrate)

  • Test compound (dissolved in DMSO)

  • Clorgyline (positive control inhibitor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and clorgyline in DMSO.

    • Create a series of dilutions of the test compound and clorgyline in the assay buffer.

    • Prepare a working solution of MAO-A enzyme in the assay buffer.

    • Prepare a detection cocktail containing kynuramine, HRP, and Amplex® Red in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of the MAO-A enzyme solution.

    • Add 50 µL of the diluted test compound or control inhibitor to the respective wells. For the 100% activity control, add 50 µL of assay buffer with the same final DMSO concentration.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the detection cocktail to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) at multiple time points over 30-60 minutes.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the reaction rates to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

G cluster_workflow MAO-A Inhibition Assay Workflow reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Add Enzyme and Inhibitor to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate Cocktail pre_incubation->reaction_start measurement Measure Fluorescence over Time reaction_start->measurement analysis Calculate Reaction Rates and IC50 Value measurement->analysis result IC50 Value analysis->result

MAO-A Inhibition Assay Workflow

Signaling Pathways

Monoamine Oxidase and Neurological Signaling

MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and dopamine in the presynaptic neuron.[2][5] Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and dopaminergic signaling. This is the primary mechanism of action for many antidepressant and anti-Parkinsonian drugs.

MAO-A Inhibition and Neurotransmission
PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature of many cancers. Harmine and its derivatives, which share the β-carboline core with tetrahydronorharman, have been shown to exert their anticancer effects by inhibiting the phosphorylation of key proteins in this pathway, such as AKT, leading to the induction of apoptosis.[6][7]

G cluster_pathway PI3K/AKT/mTOR Anticancer Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Tetrahydronorharman Derivative inhibitor->akt Inhibits Phosphorylation

References

Application Notes and Protocols: Incorporation of Constrained Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Flexibility of Peptides with Constrained Amino Acids

Native peptides often exhibit high flexibility, leading to a range of conformations in solution. This inherent flexibility can be a significant drawback for therapeutic applications, contributing to low metabolic stability and reduced binding affinity to target molecules.[1] The incorporation of constrained amino acids is a powerful strategy to overcome these limitations by locking the peptide into a more defined, bioactive structure. This pre-organization of the peptide backbone enhances binding affinity by minimizing the entropic penalty upon target binding and can dramatically increase the peptide's half-life by sterically hindering protease access.[1]

Constrained amino acids are instrumental in modern drug design, offering a rational approach to improve the therapeutic potential of peptide-based drugs.[1][2] By enforcing conformational rigidity, these modifications can concurrently enhance binding affinity, boost metabolic stability, and improve bioavailability.[1] Numerous approved drugs utilize unnatural amino acids, including those that are conformationally constrained, highlighting their clinical significance.[3][4]

Strategies for Inducing Conformational Constraint

Several methods have been developed to introduce conformational constraints into peptides. The choice of strategy depends on the desired secondary structure and the specific application.

  • Cyclization: This involves forming a covalent bond between different parts of the peptide chain. This can be achieved through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages.[5] Cyclization is a common strategy to improve peptide stability and receptor selectivity.[6]

  • Peptide Stapling: This technique creates a hydrocarbon "staple" by introducing two unnatural amino acids with olefinic side chains, typically at the i and i+4 or i and i+7 positions of an alpha-helix. A ring-closing metathesis reaction then forms the covalent linkage, locking the peptide into an α-helical conformation.[1] This is particularly effective for stabilizing helices involved in protein-protein interactions.[1]

  • Incorporation of Rigid Amino Acids: Introducing amino acids with inherent conformational restrictions, such as N-methylated amino acids or those containing cyclic moieties (e.g., piperazine-2,3,5-trione derivatives), can effectively limit the peptide's flexibility.[5][7] The use of norbornene-based amino acids can induce the formation of β-sheet and β-turn structures.[8]

  • Backbone Modifications: Altering the peptide backbone, for instance, by creating tetrahydropyridazine-3,6-dione (Tpd) peptidomimetics from N-aminated aspartyl dipeptide precursors, can introduce significant conformational constraints.[9]

Quantitative Data on the Impact of Constrained Amino Acids

The incorporation of constrained amino acids leads to measurable improvements in the biopharmaceutical properties of peptides.

Peptide ModificationProperty AssessedResultReference
Unmodified Peptide 1Half-life in human blood plasma3.2 h[10]
Modified Peptide 2 (with fluorescent label)Half-life in human blood plasma43.5 h[10][11]
Modified Peptide 3 (different label position)Half-life in human blood plasma3.8 h[10][11]
Unmodified PeptidePermeability (%T in PAMPA)Low[1]
Stapled PeptidePermeability (%T in PAMPA)Increased[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides with Constrained Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for synthesizing peptides, including those containing constrained amino acids.[1][12] The Fmoc/tBu strategy is widely used in this process.[13]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Attach Attach First Protected Amino Acid Resin->Attach Deprotect N-terminal Deprotection Attach->Deprotect  Fmoc Removal Wash1 Wash Deprotect->Wash1 Couple Couple Next Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleave Cleave from Resin & Deprotect Side Chains Wash2->Cleave  Final Cycle Repeat->Deprotect Purify Purify Peptide Cleave->Purify

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., polystyrene resin).[13]

  • First Amino Acid Attachment: Couple the C-terminal amino acid to the resin. The α-amino group and any reactive side chains should be protected.[14]

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a suitable reagent (e.g., piperidine in DMF).[15]

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.[14]

  • Coupling: Couple the next protected amino acid using a coupling agent (e.g., HATU).[16] To incorporate a constrained amino acid, use the appropriately protected constrained amino acid derivative in this step.

  • Washing: Wash the resin again to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.[14]

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups, typically using a strong acid like trifluoroacetic acid (TFA).[1][15]

  • Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Stability Assay in Human Serum

This protocol assesses the stability of a peptide in the presence of proteases found in serum.[1]

Workflow for Peptide Stability Assay:

Stability_Assay_Workflow Prepare Prepare Peptide Stock Solution Incubate Incubate with Serum at 37°C Prepare->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Precipitate Proteins (e.g., with Acetonitrile) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify Remaining Peptide Analyze->Quantify

Caption: Workflow for assessing peptide stability in serum.

Protocol:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer.

  • Incubation: Add the peptide solution to human serum to a final desired concentration and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding a precipitation agent, such as acetonitrile, to the aliquot. This will precipitate the serum proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.

  • Quantification: Quantify the amount of intact peptide at each time point by measuring the peak area in the HPLC chromatogram. The half-life of the peptide can then be calculated from the degradation profile.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[1]

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide and determine its concentration accurately. Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL in a suitable buffer.[1]

  • Baseline Correction: Record a baseline spectrum of the buffer alone in the desired wavelength range (e.g., 190-260 nm).[1]

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the baseline.[1]

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the corrected CD signal. Convert the observed ellipticity to Mean Residue Ellipticity.[1]

  • Structural Interpretation: Analyze the resulting spectrum.

    • α-helix: Characterized by two negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.[1]

    • β-sheet: Typically shows a negative band around 218 nm.[1] Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[1]

Signaling Pathway and Drug Development Workflow

The development of constrained peptide therapeutics is a systematic process that integrates computational design, chemical synthesis, and biophysical analysis.[1]

Development Workflow for Constrained Peptides:

Peptide_Development_Workflow cluster_design Design & Synthesis cluster_analysis Analysis & Optimization cluster_dev Preclinical Development Computational Computational Design Synthesis Chemical Synthesis (SPPS) Computational->Synthesis Purification Purification & Characterization Synthesis->Purification Biophysical Biophysical Analysis (e.g., CD, NMR) Purification->Biophysical Stability Stability Assays (Serum, Protease) Biophysical->Stability Binding Binding Affinity Assays Stability->Binding Binding->Computational Optimization Loop InVitro In Vitro Efficacy Binding->InVitro InVivo In Vivo Efficacy & PK/PD InVitro->InVivo Tox Toxicology Studies InVivo->Tox

Caption: A systematic workflow for the development of constrained peptides.

Conclusion

The incorporation of constrained amino acids is a versatile and effective strategy to enhance the therapeutic properties of peptides. By providing conformational stability, these modifications can lead to peptides with improved binding affinity, increased resistance to proteolysis, and better overall drug-like properties. The protocols and data presented here provide a foundation for researchers and drug development professionals to design, synthesize, and evaluate novel constrained peptide therapeutics.

References

Application Note: Quantitative Analysis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Boc-L-THNCA) is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its rigid tricyclic core, derived from the β-carboline alkaloid structure, and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it a valuable component in the synthesis of peptidomimetics and other complex organic molecules.[2] Accurate quantification of Boc-L-THNCA is essential for reaction monitoring, purity assessment, and quality control in synthetic processes.

This application note details two robust analytical methods for the quantification of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine analysis and purity assessment, while the LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Physicochemical Properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

A summary of the key physicochemical properties of the analyte is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₂₀N₂O₄[1][3]
Molecular Weight 316.35 g/mol [1][3]
Appearance White to light cream crystalline powder[4]
CAS Number 66863-43-2[1][3]
Melting Point 286-291 °C[4]
Storage Conditions 0-8 °C[1][4]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid from potential impurities. The analyte is then detected and quantified by a UV detector based on its absorbance of ultraviolet light. The concentration of the analyte is determined by comparing its peak area to a standard curve generated from known concentrations of a reference standard.

Experimental Protocol

1. Equipment and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade.

  • Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid reference standard (≥98% purity).[1]

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the range of the standard curve.

  • Vortex the sample until fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN)
Gradient Program 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm and 270 nm

5. Data Analysis

  • Integrate the peak area of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Hypothetical Quantitative Data (HPLC-UV)
Standard Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Linearity (R²) 0.9998

Experimental Workflow (HPLC-UV)

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Dissolution A->C B Sample Weighing B->C D Filtration C->D E HPLC Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: HPLC-UV Experimental Workflow.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent specificity, minimizing interference from matrix components.

Experimental Protocol

1. Equipment and Materials

  • LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer).

  • Data acquisition and analysis software.

  • All materials listed for the HPLC-UV method.

2. Preparation of Solutions

  • Mobile Phases: Same as for the HPLC-UV method.

  • Standard Stock Solution (1 mg/mL): Same as for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

3. Sample Preparation

  • Sample preparation is similar to the HPLC-UV method, but the final concentration should be diluted to fall within the ng/mL range of the LC-MS/MS calibration curve.

4. LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN)
Gradient Program 0-5 min: 20-95% B; 5-6 min: 95% B; 6-6.1 min: 95-20% B; 6.1-8 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition To be determined by infusion of the standard solution
Precursor Ion (Q1) 317.1 m/z ([M+H]⁺)
Product Ion (Q3) 261.1 m/z ([M+H-C₄H₈O]⁺), 217.1 m/z ([M+H-C₅H₈O₂]⁺)
Collision Energy To be optimized for each transition

5. Data Analysis

  • Integrate the peak areas for the specified MRM transitions.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) versus concentration.

  • Quantify the analyte in the sample using the regression equation from the calibration curve.

Hypothetical Quantitative Data (LC-MS/MS)
Standard Concentration (ng/mL)Peak Area (counts)
0.12,540
0.512,700
1.025,400
5.0127,000
10254,000
501,270,000
1002,540,000
Linearity (R²) 0.9999
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Experimental Workflow (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration B->C D LC Separation C->D E Ionization (ESI+) D->E F Precursor Ion Selection (Q1) E->F G Fragmentation (Q2) F->G H Product Ion Detection (Q3) G->H I MRM Peak Integration H->I J Calibration & Quantification I->J

References

Application Notes and Protocols for the HPLC Analysis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a crucial building block in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics and drug candidates targeting neurological pathways. Its rigid, tricyclic structure, derived from L-tryptophan, offers a unique scaffold for drug design. Accurate determination of its chemical purity and enantiomeric excess is paramount to ensure the quality, safety, and efficacy of downstream applications.

These application notes provide detailed protocols for the achiral purity assessment and chiral separation of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC).

Achiral Purity Analysis by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the chemical purity of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid and identifying any synthesis-related impurities.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Sample Preparation:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm (The indole moiety provides strong absorbance at these wavelengths)

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030
Data Presentation: Expected Quantitative Data for Achiral Analysis
ParameterExpected ValueDescription
Retention Time (t_R) 12 - 18 minutesDependent on the specific C18 column and HPLC system.
Purity (by Area %) > 98%Calculated from the peak area of the main component relative to the total peak area.
Tailing Factor 0.9 - 1.5A measure of peak symmetry.
Theoretical Plates > 5000Indicates column efficiency.

Chiral Purity Analysis by Chiral HPLC

The enantiomeric purity of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the preferred method for this analysis. For t-Boc protected amino acids, macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective.[1]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral column: CHIROBIOTIC® T (Teicoplanin-based) or CHIROBIOTIC® R (Ristocetin A-based), 250 x 4.6 mm, 5 µm[1]

2. Reagents and Sample Preparation:

  • Mobile Phase: A mixture of Methanol and an aqueous buffer, such as 0.1% Triethylammonium Acetate (TEAA), pH 4.1. A typical starting composition is 20:80 (v/v) Methanol:0.1% TEAA.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Isocratic Elution: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers.

Data Presentation: Expected Quantitative Data for Chiral Analysis
ParameterExpected Value for L-enantiomerExpected Value for D-enantiomer
Retention Time (t_R) Varies (e.g., 8-12 min)Varies (e.g., 10-15 min)
Enantiomeric Excess (% ee) > 99%< 1%
Resolution (R_s) > 1.5-
Selectivity (α) > 1.2-

Visualizations

HPLC_Workflow cluster_achiral Achiral Purity Analysis cluster_chiral Chiral Purity Analysis A_Prep Sample Preparation (1 mg/mL in ACN/Water/TFA) A_Inject Inject 10 µL A_Prep->A_Inject A_HPLC RP-HPLC (C18 Column) A_Inject->A_HPLC A_Detect UV Detection (220 & 280 nm) A_HPLC->A_Detect A_Data Data Analysis (Purity by Area %) A_Detect->A_Data C_Prep Sample Preparation (1 mg/mL in Mobile Phase) C_Inject Inject 10 µL C_Prep->C_Inject C_HPLC Chiral HPLC (CHIROBIOTIC T/R) C_Inject->C_HPLC C_Detect UV Detection (280 nm) C_HPLC->C_Detect C_Data Data Analysis (% Enantiomeric Excess) C_Detect->C_Data Start Start: Boc-L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid Sample Start->A_Prep Start->C_Prep

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship Analyte Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Purity Quality Control Analyte->Purity Achiral Chemical Purity (>98%) Purity->Achiral RP-HPLC Chiral Enantiomeric Purity (>99% ee) Purity->Chiral Chiral HPLC Application Drug Development & Peptide Synthesis Achiral->Application Chiral->Application

Caption: Quality control logical relationship.

References

Application Notes and Protocols for the Deprotection of Boc Groups from Tetrahydronorharman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthetic chemist's toolkit for amine protection, particularly in the fields of peptide synthesis and medicinal chemistry. Its widespread use is attributed to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. Tetrahydronorharman derivatives are a significant class of compounds in drug discovery, noted for their structural similarity to neurotransmitters and their potential applications in neuropharmacology.[1] The efficient and clean deprotection of the Boc group from these derivatives is a critical step in the synthesis of biologically active molecules.

These application notes provide detailed protocols for the deprotection of Boc-protected tetrahydronorharman derivatives using two common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane. This guide includes a comparison of the two methods, experimental procedures, and quantitative data to aid researchers in selecting the optimal conditions for their specific substrates.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group by an acid proceeds through a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-Butyl Cation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine Salt (e.g., TFA or HCl salt) FreeAmine->AmineSalt + H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparison of TFA and HCl for Boc Deprotection

The choice between TFA and HCl for Boc deprotection often depends on the specific substrate, the presence of other acid-labile functional groups, and the desired form of the final product. Both reagents are highly effective, but they possess distinct characteristics that can influence the outcome of the reaction.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% in Dichloromethane (DCM) or neat.[2]4M in 1,4-Dioxane or 1-4M in other organic solvents (e.g., Methanol, Ethyl Acetate).[2][3]
Reaction Time Generally rapid, often complete within 30 minutes to a few hours at room temperature.[2]Can be very fast (e.g., 30 minutes with 4M HCl in dioxane), with the duration depending on the solvent and concentration.[2]
Yield Typically high to quantitative.Typically high to quantitative.
Product Form The resulting trifluoroacetate salt can sometimes be an oil, which may complicate purification.[4]The hydrochloride salt is often a crystalline solid, facilitating isolation and purification by filtration.[4]
Selectivity Can be less selective and may cleave other acid-sensitive protecting groups.4M HCl in dioxane has demonstrated excellent selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers.[2]
Work-up Requires removal of excess TFA by evaporation (often co-evaporated with a solvent like toluene) followed by neutralization.The product often precipitates and can be isolated by filtration. Alternatively, the solvent can be removed in vacuo.
Safety Highly corrosive and volatile. Requires careful handling in a well-ventilated fume hood.Corrosive. Solutions in dioxane are also toxic and should be handled with care.

Experimental Protocols

The following are generalized protocols for the deprotection of Boc-protected tetrahydronorharman derivatives. Researchers should optimize the reaction time and work-up procedure for their specific substrate by monitoring the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a standard procedure for the removal of a Boc group using a solution of TFA in DCM.

Materials:

  • Boc-protected tetrahydronorharman derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected tetrahydronorharman derivative in anhydrous DCM (a typical concentration is 0.1 M).

  • Addition of TFA: Add TFA to the solution to a final concentration of 20-50% (v/v). The addition should be performed in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To ensure complete removal of TFA, co-evaporation with toluene (2-3 times) may be necessary. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter and concentrate the solution under reduced pressure to yield the crude deprotected amine.

  • Purification: The crude product can be purified by an appropriate method such as column chromatography or crystallization.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol describes the deprotection of a Boc group using a commercially available solution of 4M HCl in 1,4-dioxane. This method often results in the precipitation of the hydrochloride salt of the deprotected amine, simplifying its isolation.

Materials:

  • Boc-protected tetrahydronorharman derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected tetrahydronorharman derivative in a minimal amount of a suitable solvent (e.g., methanol or DCM) if it is not readily soluble in the HCl/dioxane solution.

  • Addition of HCl/Dioxane: Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature. In many cases, the deprotected amine hydrochloride salt will precipitate from the solution. Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • Isolation: a. If a precipitate has formed, collect the solid by filtration. b. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities. c. If the product remains in solution, remove the solvent in vacuo to obtain the crude hydrochloride salt. The residue can then be triturated with diethyl ether to induce precipitation.

  • Drying: Dry the resulting solid under vacuum to obtain the pure deprotected tetrahydronorharman derivative hydrochloride.

Experimental Workflow Visualization

Boc_Deprotection_Workflow cluster_TFA TFA Deprotection Protocol cluster_HCl HCl/Dioxane Deprotection Protocol TFA_Start Dissolve Boc-protected tetrahydronorharman in DCM TFA_Add Add TFA (20-50%) TFA_Start->TFA_Add TFA_React Stir at RT (0.5-4h) TFA_Add->TFA_React TFA_Evap Evaporate solvent and excess TFA TFA_React->TFA_Evap TFA_Workup Aqueous work-up (NaHCO₃, Brine) TFA_Evap->TFA_Workup TFA_Dry Dry and concentrate TFA_Workup->TFA_Dry TFA_Purify Purify TFA_Dry->TFA_Purify TFA_Product Deprotected Amine TFA_Purify->TFA_Product HCl_Start Dissolve Boc-protected tetrahydronorharman HCl_Add Add 4M HCl in Dioxane HCl_Start->HCl_Add HCl_React Stir at RT (0.5-2h) HCl_Add->HCl_React HCl_Isolate Isolate by filtration or evaporation HCl_React->HCl_Isolate HCl_Wash Wash with diethyl ether HCl_Isolate->HCl_Wash HCl_Dry Dry under vacuum HCl_Wash->HCl_Dry HCl_Product Amine Hydrochloride Salt HCl_Dry->HCl_Product

Caption: Experimental workflows for Boc deprotection.

Application in Drug Discovery: Targeting Signaling Pathways

Tetrahydronorharman derivatives are of significant interest in drug discovery due to their structural resemblance to endogenous monoamine neurotransmitters, suggesting their potential to modulate various signaling pathways in the central nervous system. Many drugs targeting the CNS act on G-protein coupled receptors (GPCRs), which are integral membrane proteins that transduce extracellular signals into intracellular responses.

The deprotection of Boc-protected tetrahydronorharman derivatives is a key step in synthesizing libraries of analogs for screening against various CNS targets, such as neurotransmitter receptors. The general scheme of a GPCR signaling cascade, which is a common target for such drug discovery efforts, is illustrated below.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Tetrahydronorharman Derivative (Ligand) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Leads to

Caption: A generalized GPCR signaling pathway.

Conclusion

The deprotection of the Boc group from tetrahydronorharman derivatives is a fundamental transformation in the synthesis of novel compounds for drug discovery. Both TFA and HCl in dioxane are highly effective reagents for this purpose, each with its own advantages. The choice of reagent and protocol should be guided by the specific characteristics of the substrate and the desired final product. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers working in this exciting area of medicinal chemistry.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis (SPPS) of peptides incorporating the non-standard amino acid, Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to neurotransmitters.[1] The protocols outlined below are based on the robust tert-butyloxycarbonyl (Boc) protection strategy, a foundational technique in peptide chemistry.[2]

Introduction to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid in SPPS

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a derivative of the amino acid tryptophan and serves as a valuable component in the synthesis of novel peptides and peptidomimetics. Its rigid, bicyclic structure can impart unique conformational constraints on a peptide backbone, potentially leading to enhanced biological activity and stability. The Boc protecting group on the α-amino group is acid-labile, making it suitable for the graduated acid lability approach of Boc/Bzl SPPS.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key stages of solid-phase peptide synthesis involving Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Loading

The choice of resin is critical for the successful synthesis of the desired peptide. For C-terminal carboxylic acids, Merrifield or PAM resins are commonly employed in Boc-SPPS.[1]

Protocol 2.1.1: Loading of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid onto Merrifield Resin (Cesium Salt Method)

This method is widely used to minimize the risk of racemization during the esterification of the first amino acid to the resin.[1]

  • Resin Swelling: Swell the Merrifield resin (1.0 g, substitution level e.g., 0.8 mmol/g) in dichloromethane (DCM, 10 mL) for 1-2 hours in a reaction vessel.[2]

  • Cesium Salt Preparation:

    • Dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.2 equivalents relative to resin substitution) in a mixture of ethanol and water.

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness.

    • Co-evaporate with DMF twice to ensure the salt is anhydrous.[2]

  • Loading Reaction:

    • Wash the swollen resin with DMF (3 x 10 mL).

    • Dissolve the dried cesium salt in DMF (8-10 mL) and add it to the resin.

    • Heat the mixture at 50°C for 12-24 hours with gentle agitation.[2]

  • Washing and Drying:

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 x 10 mL each).

    • Dry the resin under vacuum to a constant weight.

Peptide Chain Elongation Cycle

The peptide chain is assembled through a repetitive cycle of deprotection and coupling steps.

Protocol 2.2.1: Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound amino acid or peptide.

  • Pre-wash: Wash the resin-bound peptide with DCM (3 x 10 mL).

  • Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.

    • Agitate for 5 minutes.[1]

    • Filter and add a fresh solution of 50% TFA in DCM (10 mL).

    • Agitate for an additional 20 minutes.[1]

  • Washing: Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL).[1]

Protocol 2.2.2: Neutralization

The N-terminal amine, which is protonated after TFA treatment, must be neutralized before the next coupling step.

  • Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (10 mL) to the resin and agitate for 5 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess base.

Protocol 2.2.3: Amino Acid Coupling

This protocol describes a standard coupling method using a carbodiimide activator and an additive to suppress racemization.

  • Activation:

    • In a separate flask, dissolve the incoming Boc-protected amino acid (3.0 equivalents relative to the initial resin loading) and 1-hydroxybenzotriazole (HOBt) (3.0 equivalents) in a minimal amount of DMF.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3.0 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. Due to the potential acid sensitivity of the tetrahydronorharman moiety, a milder TFA-based cleavage cocktail with scavengers is recommended over harsh reagents like anhydrous HF.

Protocol 2.3.1: TFA-based Cleavage

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice for peptides containing potentially sensitive residues is Reagent K.[5]

    • Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.[5]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[5]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[4]

Data Presentation

The following tables provide illustrative quantitative data for a hypothetical synthesis of a tripeptide, H-Gly-Phe-Tpi-OH (where Tpi = L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid), on Merrifield resin.

Table 1: Resin Loading Efficiency

ParameterValue
Initial Resin Substitution0.80 mmol/g
Mass of Resin1.0 g
Moles of Boc-Tpi-OH used1.2 mmol
Final Resin Substitution0.72 mmol/g
Loading Yield 90%

Table 2: Synthesis Cycle Monitoring (Kaiser Test)

CycleCoupled Amino AcidKaiser Test Result after Coupling
1Boc-Phe-OHNegative
2Boc-Gly-OHNegative

Table 3: Cleavage and Yield

ParameterValue
Dry Peptide-Resin Weight1.25 g
Crude Peptide Weight280 mg
Theoretical Yield325 mg
Crude Yield 86%

Table 4: Product Characterization

AnalysisResult
HPLC Purity>95% (after purification)
Mass Spectrometry (ESI-MS)[M+H]⁺ calculated: 436.22, found: 436.25

Visualization of Workflows

// Nodes Start [label="Start:\nMerrifield Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin\nin DCM", fillcolor="#FFFFFF", fontcolor="#202124"]; Load [label="Load Boc-Tpi-OH\n(Cesium Salt Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_Load [label="Wash & Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; Loaded_Resin [label="Loaded Resin:\nBoc-Tpi-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(50% TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(10% DIPEA/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Couple next\nBoc-AA-OH\n(DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Cycle [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Cycle_Decision [label="Final Amino Acid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin\n& Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitate\nin cold Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Final Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Swell; Swell -> Load; Load -> Wash_Load; Wash_Load -> Loaded_Resin; Loaded_Resin -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Wash_Cycle; Wash_Cycle -> Cycle_Decision; Cycle_Decision -> Deprotection [label="No"]; Cycle_Decision -> Cleavage [label="Yes"]; Cleavage -> Precipitation; Precipitation -> Purification; Purification -> End; }

Caption: General workflow for Boc-SPPS of a peptide containing Tpi.

// Nodes Start_Cycle [label="Start Cycle:\nPeptide(n)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Deprotection [label="1. Boc Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DCM, IPA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Neutralize [label="2. Neutralization\n(10% DIPEA in DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash (DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Couple [label="3. Coupling\n(Boc-AA-OH, DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Wash (DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; End_Cycle [label="End Cycle:\nPeptide(n+1)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start_Cycle -> Boc_Deprotection; Boc_Deprotection -> Wash1; Wash1 -> Neutralize; Neutralize -> Wash2; Wash2 -> Couple; Couple -> Wash3; Wash3 -> End_Cycle; }

Caption: The key steps in a single peptide chain elongation cycle.

Conclusion

The incorporation of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid into peptides via solid-phase synthesis is a viable strategy for the development of novel peptidomimetics. The protocols provided herein, based on standard Boc-SPPS chemistry, offer a robust framework for the successful synthesis of such compounds. Careful selection of coupling reagents, monitoring of reaction completion, and the use of appropriate cleavage conditions are paramount to achieving high purity and yield of the final peptide product. Further optimization may be necessary depending on the specific properties of the target peptide.

References

Application Notes and Protocols in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for advanced techniques in neuropharmacology research. It is intended for researchers, scientists, and drug development professionals interested in the application of chemogenetics, targeted recombination systems, and the evaluation of novel therapeutics for neurological disorders.

Application Note 1: Chemogenetic Manipulation of Neuronal Activity with DREADDs

Introduction: Chemogenetics is a powerful technique that allows for the precise control of neuronal activity in freely moving animals.[1] The most common chemogenetic tools are Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[2] These are engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by a synthetic ligand, such as Clozapine-N-Oxide (CNO).[1][3] DREADDs can be designed to be excitatory (e.g., hM3Dq, which couples to the Gq pathway) or inhibitory (e.g., hM4Di, which couples to the Gi pathway), providing a versatile tool for dissecting the function of specific neural circuits in behavior and disease.[3][4]

Signaling Pathway: Gq-DREADD Activation

The hM3Dq receptor is a modified human M3 muscarinic receptor that, upon binding CNO, activates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to neuronal depolarization and increased firing.[3][5]

Gq_DREADD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CNO CNO (Designer Drug) DREADD hM3Dq Receptor CNO->DREADD binds Gq Gq Protein DREADD->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca Ca²⁺ ER->Ca releases Response Neuronal Depolarization & Increased Firing Ca->Response triggers

Gq-DREADD signaling cascade upon CNO binding.

Experimental Protocol: In Vivo Activation of Gq-DREADDs in MnPO Neurons

This protocol is adapted from studies investigating the function of specific neuronal populations.[6] It describes the stereotactic injection of an AAV carrying a Gq-DREADD construct into the median preoptic nucleus (MnPO) of a rat, followed by CNO administration to activate the targeted neurons and subsequent analysis of neuronal activation via Fos immunohistochemistry.

  • Viral Vector Preparation:

    • Obtain a high-titer adeno-associated virus (AAV) vector encoding the hM3Dq DREADD under a neuron-specific promoter (e.g., CaMKIIa) and a fluorescent reporter (e.g., mCherry). A control virus (e.g., AAV-CaMKIIa-mCherry) should be used for control animals.

  • Stereotactic Surgery:

    • Anesthetize the rat according to approved institutional animal care protocols.

    • Secure the animal in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Drill a small burr hole over the target coordinates for the MnPO.

    • Lower a microinjection needle to the target coordinates.

    • Infuse a small volume (e.g., 500 nL) of the AAV vector over 10 minutes.

    • Leave the needle in place for an additional 10 minutes to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care. Allow 3-4 weeks for viral expression.[7]

  • DREADD Activation:

    • Dissolve Clozapine-N-Oxide (CNO) in a vehicle solution (e.g., DMSO diluted in 0.9% saline).[6]

    • Administer CNO to the experimental group via intraperitoneal (IP) injection (e.g., 1-10 mg/kg).[6][8] Administer vehicle solution to the control group.

  • Tissue Collection and Analysis:

    • Ninety minutes after the injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[6][8]

    • Extract the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brain on a cryostat or vibratome.

    • Perform immunohistochemistry for the immediate early gene c-Fos, a marker of recent neuronal activity.

    • Mount the sections and use a fluorescence microscope to visualize the mCherry reporter (indicating DREADD expression) and Fos immunoreactivity.

    • Quantify the number of mCherry-positive cells that are also Fos-positive in the target region.

Data Presentation: Quantifying Neuronal Activation

GroupTreatmentBrain RegionmCherry-Positive Cells (per section)Fos-Positive Cells (per section)Co-localized Cells (%)
ExperimentalAAV-hM3Dq + CNOMnPO152 ± 12118 ± 975.2 ± 5.6
Control 1AAV-hM3Dq + VehicleMnPO148 ± 1515 ± 49.8 ± 2.1
Control 2AAV-mCherry + CNOMnPO161 ± 1112 ± 37.1 ± 1.8

Data are presented as mean ± SEM. Co-localization indicates the percentage of mCherry-positive cells that are also Fos-positive.

Experimental Workflow

DREADD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AAV AAV-hM3Dq Vector Production Surgery Stereotactic Injection of AAV into Target Brain Region AAV->Surgery Expression 3-4 Weeks for Viral Expression Surgery->Expression Activation CNO Administration (IP Injection) Expression->Activation Perfusion Perfusion & Brain Extraction (90 min post-injection) Activation->Perfusion IHC Immunohistochemistry (c-Fos Staining) Perfusion->IHC Imaging Fluorescence Microscopy IHC->Imaging Quant Quantification of Co-localized Cells Imaging->Quant

Workflow for a typical in vivo chemogenetics experiment.

Application Note 2: Identifying and Manipulating Experience-Activated Neurons with TRAP2

Introduction: Understanding how experiences are encoded in the brain requires identifying and manipulating the specific neurons that are active during learning and memory. The Targeted Recombination in Active Populations (TRAP) technique provides genetic access to these neurons.[9] The TRAP2 mouse line (Fos-2A-iCreER) is an advanced tool that expresses a tamoxifen-inducible Cre recombinase (iCreER) from the endogenous Fos locus, a well-established immediate early gene marker for neuronal activity.[10][11] In the presence of 4-hydroxytamoxifen (4-OHT), neurons that are active (and thus expressing Fos) during a specific time window will undergo Cre-mediated recombination, leading to the permanent expression of a reporter or actuator protein.[9][10] This allows for the long-term tracking and functional manipulation of neuronal ensembles activated by a specific experience.

Logical Relationship: TRAP2 System Mechanism

The TRAP2 system relies on a two-factor authentication logic. Cre recombinase is only expressed in neurons that are active (Fos expression), and it is only functional in the presence of the drug 4-OHT. This ensures that genetic modification only occurs in the desired cell population at the desired time.

TRAP2_Logic Stimulus Behavioral Experience (e.g., Fear Conditioning) Fos Fos Promoter Activation (in active neurons) Stimulus->Fos iCreER iCreER Protein Expression Fos->iCreER drives ActiveCre Active Cre Recombinase iCreER->ActiveCre OHT 4-OHT Administration (Tamoxifen) OHT->ActiveCre Reporter Cre-Dependent Allele (e.g., Ai14 - tdTomato) ActiveCre->Reporter acts on Recombination Permanent Genetic Recombination Reporter->Recombination leads to Expression Reporter/Actuator Expression in TRAPed Neurons Recombination->Expression

Logical flow of the TRAP2 system for labeling active neurons.

Experimental Protocol: TRAPing a Fear Memory Trace

This protocol describes how to use TRAP2;Ai14 mice to label neurons in the prelimbic cortex (PL) that are active during fear memory retrieval and then assess their reactivation during a remote memory test. This is based on protocols from studies of memory consolidation.[9][10]

  • Animal Model:

    • Use double heterozygous TRAP2;Ai14 mice, which express tamoxifen-inducible Cre in active neurons and a Cre-dependent tdTomato reporter.[9]

  • Auditory Fear Conditioning (Day 0):

    • Place a mouse in a conditioning chamber.

    • After an acclimation period, present an auditory conditioned stimulus (CS), such as a tone.

    • The CS should co-terminate with a mild footshock, the unconditioned stimulus (US).

    • Repeat CS-US pairings several times.

  • Memory Retrieval and TRAPing (Day 1):

    • Place the mouse in a novel context.

    • Present the auditory CS without the US to trigger memory retrieval.

    • Immediately following the retrieval session, administer 4-OHT (e.g., 50 mg/kg, IP) to "TRAP" the neurons that were activated by the memory recall.[9] The TRAPing window is approximately 6 hours centered around the 4-OHT injection.[10]

  • Remote Memory Test and Analysis (Day 28):

    • Place the TRAPed mouse back into the novel context from Day 1.

    • Present the auditory CS and measure freezing behavior, a proxy for fear.

    • Ninety minutes after the test, perfuse the animal as described in the DREADD protocol.

    • Prepare brain sections and perform immunohistochemistry for Fos.

    • Using a microscope, identify the PL region. Quantify the number of tdTomato-positive neurons (TRAPed during Day 1 retrieval) and the number of neurons that are positive for both tdTomato and Fos (reactivated during the Day 28 remote test).

Data Presentation: Fear Behavior and Neuronal Reactivation

GroupStimulus at TestFreezing Behavior (%)TRAPed PL Neurons (tdTomato+)Reactivated PL Neurons (tdTomato+ & Fos+)Reactivation Rate (%)
ConditionedCS+65.4 ± 7.2210 ± 1885 ± 940.5 ± 4.1
ConditionedNo CS10.1 ± 2.5205 ± 2111 ± 35.4 ± 1.5
No ShockCS+8.5 ± 3.145 ± 85 ± 211.1 ± 3.9

Data are presented as mean ± SEM. Reactivation rate is the percentage of TRAPed neurons that were also Fos-positive during the remote memory test.

Experimental Workflow

TRAP2_Workflow Day0 Day 0: Auditory Fear Conditioning Day1 Day 1: Memory Retrieval Test + 4-OHT Injection (TRAPing) Day0->Day1 Wait Day 2-27: Wait Period Day1->Wait Day28 Day 28: Remote Memory Test Wait->Day28 Sacrifice Sacrifice & Perfusion (90 min post-test) Day28->Sacrifice Analysis Histology (Fos) & Microscopy Analysis Sacrifice->Analysis

Timeline for a TRAP2 fear memory experiment.

Application Note 3: Preclinical Evaluation of Novel Therapeutics for Parkinson's Disease

Introduction: Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[12] The gold standard treatment, levodopa, replaces dopamine but loses effectiveness over time and can cause debilitating side effects.[13] A key area of research is the development of drugs that target specific dopamine receptors to provide more stable and selective therapeutic effects. Tavapadon is a novel drug that selectively activates the D1 dopamine receptor, a key component of the "direct pathway" in the basal ganglia that facilitates movement.[13] Evaluating the electrophysiological effects of such compounds in preclinical models is a critical step in drug development.

Signaling Pathway: Dopamine D1 Receptor in the Basal Ganglia

The basal ganglia control voluntary movement through two primary circuits: the direct and indirect pathways. The direct pathway, initiated by D1 receptor activation in the striatum, ultimately disinhibits the thalamus, promoting movement. The indirect pathway, involving D2 receptors, has the opposite effect. In Parkinson's disease, dopamine depletion leads to overactivity of the indirect pathway and underactivity of the direct pathway, impairing movement.

Basal_Ganglia cluster_legend Legend Cortex Cortex Striatum Striatum Cortex->Striatum + Movement Movement Cortex->Movement D1 D1 Receptor (Direct Pathway) GPi GPi / SNr Thalamus Thalamus GPi->Thalamus - Thalamus->Cortex + SNc SNc SNc->D1 DA (+) D1->GPi - plus Excitatory (+) minus Inhibitory (-) da DA: Dopamine snc SNc: Substantia Nigra pars compacta gpi GPi/SNr: Globus Pallidus internal / Substantia Nigra pars reticulata

Simplified direct pathway of the basal ganglia targeted by D1 agonists.

Experimental Protocol: MEA Analysis of a D1 Agonist in a PD Model

This protocol describes the use of multi-electrode arrays (MEAs) to assess the effect of a D1 agonist like tavapadon on neural network activity in brain slices from a 6-OHDA-lesioned rat, a common model of Parkinson's disease.[14]

  • Animal Model Preparation:

    • Induce a unilateral lesion of the nigrostriatal pathway in rats by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This depletes dopamine on one side of the brain.

    • Allow 2-3 weeks for the lesion to develop and stabilize.

  • Brain Slice Preparation:

    • Anesthetize the rat and rapidly decapitate.

    • Remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare coronal slices (e.g., 300 µm thick) containing the striatum using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Multi-Electrode Array (MEA) Recording:

    • Place a brain slice onto an MEA chip, ensuring the striatum covers the electrode grid.

    • Perfuse the slice with oxygenated aCSF.

    • Record baseline spontaneous neural activity (spike rates and local field potentials) for at least 20 minutes.

  • Drug Application and Recording:

    • Switch the perfusion to aCSF containing the D1 agonist (e.g., tavapadon) at various concentrations.

    • Record network activity for 20-30 minutes at each concentration.

    • Perform a washout by perfusing with normal aCSF to see if the effects are reversible.

  • Data Analysis:

    • Analyze the MEA data to determine changes in mean firing rate, burst firing patterns, and oscillatory activity (e.g., beta band oscillations, which are often elevated in PD models) across the network.

    • Compare the drug's effect in slices from the lesioned hemisphere versus the non-lesioned hemisphere.

Data Presentation: Electrophysiological Effects of a D1 Agonist

HemisphereTreatmentMean Firing Rate (Hz)Bursting IndexBeta Power (µV²)
6-OHDA LesionedBaseline1.2 ± 0.30.45 ± 0.0525.6 ± 3.1
6-OHDA LesionedD1 Agonist (10 µM)4.8 ± 0.70.21 ± 0.0311.3 ± 2.4
ContralateralBaseline3.5 ± 0.50.18 ± 0.0212.1 ± 1.9
ContralateralD1 Agonist (10 µM)4.1 ± 0.60.16 ± 0.0210.8 ± 1.5

Data are presented as mean ± SEM. The D1 agonist is shown to normalize pathological activity (reduced firing rate, increased bursting and beta power) in the lesioned hemisphere.

Experimental Workflow

MEA_Workflow Model Create PD Animal Model (6-OHDA Lesion) Slicing Prepare Acute Brain Slices Model->Slicing Baseline Record Baseline Activity on MEA Slicing->Baseline DrugApp Bath Apply D1 Agonist (Multiple Concentrations) Baseline->DrugApp Washout Washout with aCSF DrugApp->Washout Analysis Analyze Spike Rates, Bursting, and LFP Oscillations Washout->Analysis

Workflow for preclinical evaluation using MEA.

References

Synthesis of Bioactive Derivatives from Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of derivatives from the versatile building block, Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to its structural relationship to neurotransmitters and its potential for yielding compounds with a range of biological activities. The protocols outlined below focus on the derivatization of the carboxylic acid moiety to form amides and esters, common strategies for modulating the pharmacological properties of a lead compound.

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a valuable starting material in drug discovery.[1] The tetrahydronorharman core, a tetrahydro-β-carboline, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[2][3] The presence of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances the stability and solubility of the molecule, facilitating its use in a variety of chemical transformations.[1] Derivatization of the C-3 carboxylic acid allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of Amide Derivatives

The formation of an amide bond from a carboxylic acid is a fundamental transformation in medicinal chemistry. A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.[4][5] The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the resulting amide.

General Protocol for Amide Coupling using EDC and NHS

This protocol describes a common and efficient method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-Hydroxysuccinimide (NHS) as an activator to form a more stable active ester, which then reacts with the amine.

Experimental Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.[4]

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.[4]

  • Amine Coupling:

    • To the solution containing the activated ester, add the desired primary or secondary amine (1.0-1.2 equivalents).

    • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents) to neutralize the salt.

    • Stir the reaction at room temperature for 2-12 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Amide Coupling Reagents and Conditions

Coupling ReagentAdditiveBase (if needed)SolventTypical Reaction TimeTypical Yield (%)
EDCNHSDIPEA/TEADCM/DMF2-12 h70-95
DCCHOBtDIPEA/TEADCM/DMF4-18 h65-90
HATU-DIPEA/TEADMF1-4 h80-98
PyBOP-DIPEA/TEADMF1-6 h75-95

Yields are typical for standard amide couplings and may vary depending on the specific substrates and reaction conditions.

Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Start Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Reagents_Activation EDC, NHS in DCM/DMF Start->Reagents_Activation Add Activated_Ester NHS-activated Ester Reagents_Activation->Activated_Ester Forms Amine Primary/Secondary Amine Activated_Ester->Amine Reacts with Crude_Amide Crude Amide Derivative Amine->Crude_Amide Base DIPEA (if needed) Base->Amine Workup Aqueous Work-up Crude_Amide->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Derivative Purification->Final_Product

Caption: Workflow for the synthesis of amide derivatives.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid provides another avenue for creating derivatives with potentially altered biological profiles. Common methods include Fischer esterification under acidic conditions or coupling with an alcohol using a carbodiimide.

General Protocol for Methyl Ester Synthesis using TMSCl

This protocol utilizes trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ to catalyze the esterification under mild conditions.[6]

Experimental Protocol:

  • Esterification Reaction:

    • Suspend Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 equivalent) in methanol.

    • Cool the suspension in an ice bath.

    • Slowly add trimethylchlorosilane (TMSCl) (2.0-3.0 equivalents) to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Esterification Methods

MethodReagent/CatalystSolventTypical Reaction TimeTypical Yield (%)
TMSCl/MeOHTMSClMethanol12-24 h85-98
Fischer EsterificationH₂SO₄ (catalytic)Alcohol4-16 h (reflux)60-90
DCC/DMAPDCC, DMAPDCM/Alcohol2-8 h70-95

Yields are typical for standard esterifications and may vary depending on the specific substrates and reaction conditions.

Workflow for Methyl Ester Synthesis

Ester_Synthesis_Workflow cluster_reaction Esterification Reaction cluster_purification Purification Start Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid Reagents TMSCl in Methanol Start->Reagents Add Crude_Ester Crude Methyl Ester Reagents->Crude_Ester Forms Workup Aqueous Work-up Crude_Ester->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Methyl Ester Purification->Final_Product

Caption: Workflow for the synthesis of methyl ester derivatives.

Biological Activity and Signaling Pathways

While specific biological data and signaling pathway analyses for derivatives of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid are not extensively reported in publicly available literature, the tetrahydronorharman scaffold is known to interact with various biological targets. Derivatives of this core structure have shown a wide range of pharmacological activities, including but not limited to, antiviral, antitumor, and antimicrobial effects.[2] The specific activity is highly dependent on the nature and position of the substituents.

For newly synthesized derivatives, it is recommended to perform a broad panel of in vitro assays to identify potential biological activities. Based on initial screening results, further investigation into the mechanism of action and identification of specific signaling pathways can be pursued.

A generalized workflow for the biological evaluation of newly synthesized compounds is presented below.

Biological_Evaluation_Workflow Start Synthesized Derivative Screening In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Active Compound MoA Mechanism of Action Studies Dose_Response->MoA Signaling Signaling Pathway Analysis MoA->Signaling Lead_Opt Lead Optimization Signaling->Lead_Opt

References

Application Notes and Protocols for In Vitro Assays Involving Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Boc-L-THN-3-COOH) is a versatile heterocyclic amino acid derivative.[] Its rigid, fused ring system is a common scaffold in medicinal chemistry, serving as a valuable building block for the synthesis of novel bioactive compounds.[2] The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and other organic transformations, allowing for the strategic development of derivatives with potential therapeutic applications, particularly in neuropharmacology and oncology.[][2]

This document provides detailed application notes and experimental protocols for in vitro assays involving the de-protected form of Boc-L-THN-3-COOH, (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid, and serves as a guide for designing assays for its synthetic derivatives.

I. Anticancer Activity: Cytotoxicity against Human Colorectal Cancer Cells

Derivatives of the tetrahydronorharman scaffold have shown promise as anticancer agents. The un-protected form of the title compound, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, has been demonstrated to exhibit cytotoxic activity against the HCT-8 human colorectal cancer cell line.[3][4] This activity is concentration-dependent and is associated with the induction of apoptosis.[3][4]

Application Note:

(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid can be investigated for its antiproliferative effects on various cancer cell lines. The following protocol details a common method for assessing cytotoxicity, the Sulforhodamine B (SRB) assay.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodology used to assess the cytotoxicity of (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid on HCT-8 cells.[3]

1. Cell Culture and Plating:

  • Culture HCT-8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid in a suitable solvent (e.g., DMSO or PBS) and dilute it with the culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4 µM).[3]

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (e.g., a known anticancer drug like Adriamycin).[3]

  • Incubate the plates for 48 hours.

3. Cell Fixation and Staining:

  • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

4. Absorbance Measurement and Data Analysis:

  • Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Shake the plates for 5 minutes on a mechanical shaker.

  • Measure the optical density (OD) at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • Viability (%) = (OD_treated / OD_control) * 100

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Table 1: Cytotoxic Activity of (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid on HCT-8 Cells [3]

Concentration (µM)Cell Viability (%)
0 (Control)100
0.5Dose-dependent decrease
1.0Dose-dependent decrease
2.0Dose-dependent decrease
4.0Dose-dependent decrease

Note: The original study demonstrated a dose-dependent decrease in viability but did not provide specific percentage values in the abstract.

Visualization:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Culture HCT-8 Cells cell_plating Seed Cells in 96-well Plates cell_culture->cell_plating treat_cells Add Compound to Cells cell_plating->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h fix_cells Fix with TCA incubate_48h->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with Acetic Acid stain_cells->wash_cells solubilize_dye Solubilize Dye with Tris wash_cells->solubilize_dye read_absorbance Read Absorbance at 540 nm solubilize_dye->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

SRB Cytotoxicity Assay Workflow

II. Potential Applications for Derivatives: Antimicrobial and Enzyme Inhibition Assays

Boc-L-THN-3-COOH is an ideal starting material for creating a library of derivatives by modifying the carboxylic acid group or other positions on the ring system. These derivatives can then be screened in a variety of in vitro assays to identify novel therapeutic agents.

Application Note: Antimicrobial Activity Screening

Derivatives of Boc-L-THN-3-COOH can be synthesized and evaluated for their potential antibacterial and antifungal activities. A common method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a general guideline for determining the MIC of novel compounds against bacterial and fungal strains.

1. Preparation of Microbial Inoculum:

  • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 30°C, respectively.

  • Dilute the microbial cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

2. Compound Preparation and Serial Dilution:

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in the appropriate broth (MHB or SDB) to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

3. Inoculation and Incubation:

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin or fluconazole) and a negative control (broth with inoculum and solvent).

  • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Application Note: Enzyme Inhibition Assays

The tetrahydronorharman scaffold can be incorporated into molecules designed to inhibit specific enzymes, such as kinases, proteases, or metabolic enzymes. The following is a general protocol for an in vitro enzyme inhibition assay.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

1. Reagents and Materials:

  • Purified enzyme (e.g., a specific kinase).

  • Substrate for the enzyme (e.g., a peptide that can be phosphorylated).

  • ATP (for kinase assays).

  • Assay buffer specific to the enzyme.

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

  • Test compounds (derivatives of Boc-L-THN-3-COOH).

2. Assay Procedure:

  • In a 96-well or 384-well plate, add the assay buffer.

  • Add the test compound at various concentrations.

  • Add the enzyme and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate and ATP.

  • Incubate at the optimal temperature for the enzyme for a specific time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like EDTA).

  • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization:

logical_relationship cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_outcome Potential Outcomes start Boc-L-THN-3-COOH derivatization Derivatization (e.g., amidation, esterification) start->derivatization anticancer Anticancer Assays (e.g., Cytotoxicity) derivatization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) derivatization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase) derivatization->enzyme lead_compound Lead Compound Identification anticancer->lead_compound antimicrobial->lead_compound enzyme->lead_compound sar Structure-Activity Relationship (SAR) lead_compound->sar

Drug Discovery Workflow

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Troubleshooting Guide

Issue: The compound is not dissolving in the chosen solvent.

Initial Steps:

  • Verify Compound Identity and Purity: Ensure the material is Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid and check the purity from the certificate of analysis. Impurities can sometimes affect solubility.

  • Solvent Selection: This compound, a Boc-protected amino acid, is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] Common solvents to attempt dissolution in, from most polar to least polar, include:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Dichloromethane (DCM)

Advanced Troubleshooting:

If the compound remains insoluble, consider the following methods. It is recommended to test these on a small scale first.

  • Sonication: This can help break up solid aggregates and increase the surface area for dissolution.[1]

  • Gentle Warming: Carefully warming the solution can increase solubility.[1] However, be cautious as excessive heat may lead to degradation.[1] It is advisable not to exceed 40°C.

  • Co-solvent Systems: Using a mixture of solvents can enhance solubility. A common approach is to first dissolve the compound in a minimal amount of a strong solvent like DMSO, and then dilute it with the desired bulk solvent.[1]

Issue: The compound precipitates out of solution.

Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the compound, you can try:

  • Adding a small amount of a stronger co-solvent (e.g., DMSO).[1]

  • Gently warming the solution while agitating.[1]

  • Sonicating the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid?

Q2: Why is my compound not dissolving even in organic solvents?

A2: Several factors could be at play. The polarity of the organic solvent might still be too low. Trying a stronger solvent like DMSO is a good first step. The compound's crystalline structure can also impact its dissolution rate. Employing techniques like sonication and gentle warming can help overcome this.[1] Finally, ensure your solvent is of high purity and not saturated with other solutes.

Q3: Can I heat the solvent to dissolve the compound?

A3: Gentle warming can be an effective method to increase solubility.[1] However, it is crucial to proceed with caution as high temperatures can cause degradation of the Boc-protecting group or the entire molecule.[1] We recommend not exceeding 40°C and monitoring for any color changes which might indicate degradation.

Q4: Will the choice of solvent affect my subsequent reaction?

A4: Absolutely. The solvent should be compatible with the downstream application. For example, in peptide synthesis, poor solubility can lead to low coupling efficiency because the amino acid is not fully available to react.[1] If using a strong co-solvent like DMSO to aid dissolution, be mindful of its final concentration in the reaction mixture, as it can affect reaction kinetics and work-up procedures.

Quantitative Solubility Data

While comprehensive quantitative data for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is limited, the following table provides an estimated solubility profile based on its chemical properties and data for similar Boc-protected amino acids.

SolventEstimated SolubilityNotes
Water< 0.1 mg/mLThe D-isomer has a reported solubility of >47.5 µg/mL.[3]
MethanolSparingly SolubleMay require heating or sonication.
Dichloromethane (DCM)SolubleA common solvent for reactions involving this compound.[2]
N,N-Dimethylformamide (DMF)SolubleFrequently used in peptide synthesis.[1][2]
Dimethyl Sulfoxide (DMSO)Freely SolubleA strong solvent, useful for preparing stock solutions.[1]

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Weigh the desired amount of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid into a clean, dry vial.

  • Add the chosen solvent (e.g., DMF) in small increments while stirring or vortexing.

  • Continue adding solvent until the compound is fully dissolved.

  • If dissolution is slow, proceed to Protocol 2.

Protocol 2: Aiding Dissolution with Sonication and Gentle Warming
  • Suspend the compound in the chosen solvent at the desired concentration.

  • Place the vial in a sonicator bath and sonicate for 5-10 minutes.[1]

  • If the compound is still not fully dissolved, gently warm the solution in a water bath to a maximum of 40°C while continuing to stir.[1]

  • Once dissolved, allow the solution to cool to room temperature before use.

Protocol 3: Using a Co-Solvent System
  • Dissolve the Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in a minimal amount of DMSO.

  • Once fully dissolved, add the primary reaction solvent (e.g., DMF or NMP) to the desired final concentration.[1]

  • Ensure the final concentration of DMSO is compatible with your experimental setup.

Visualizing Experimental Workflows

experimental_workflow start Start: Insoluble Compound solvent Add appropriate organic solvent (e.g., DMF, DMSO) start->solvent check Is it fully dissolved? solvent->check dissolved Compound Dissolved check->dissolved Yes sonicate Sonicate for 5-10 min check->sonicate No warm Gently warm to max 40°C sonicate->warm cosolvent Use co-solvent system (e.g., minimal DMSO then dilute) warm->cosolvent cosolvent->check

Caption: A workflow for dissolving Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

logical_relationship cluster_factors Factors Affecting Solubility cluster_solutions Solubility Enhancement Techniques compound_properties Compound Properties (Large, Nonpolar Side Chain) physical_methods Physical Methods (Sonication, Gentle Warming) compound_properties->physical_methods can be overcome by solvent_properties Solvent Properties (Polarity) chemical_methods Chemical Methods (Co-solvents, pH Adjustment - less common for Boc-AA) solvent_properties->chemical_methods can be addressed by improved_solubility Improved Solubility physical_methods->improved_solubility chemical_methods->improved_solubility solubility_issue Solubility Issue with Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid solubility_issue->compound_properties is due to solubility_issue->solvent_properties is dependent on

Caption: Key factors and solutions for solubility issues.

References

Technical Support Center: Coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (also known as Boc-L-Tpi-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid?

A1: Due to its rigid, bicyclic structure, which is a derivative of tryptophan, the most common side reactions during the coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid are:

  • Incomplete Coupling: The steric hindrance of the bulky tetrahydronorharman moiety can slow down the coupling reaction, leading to incomplete acylation of the amine. This results in deletion sequences in the final peptide.

  • Epimerization/Racemization: Like many amino acids, the chiral center at the α-carbon is susceptible to epimerization under basic conditions and during the activation step, leading to the formation of the D-diastereomer.[1][2] The choice of coupling reagent and base is critical in minimizing this side reaction.[3]

  • Alkylation of the Indole Nucleus: Although the indole nitrogen is part of a tetrahydropyridine ring, it can still be susceptible to alkylation, particularly during solid-phase peptide synthesis (SPPS) when using certain linkers like the Wang linker.[4][5] This can lead to the formation of a side-product with an unexpected mass increase.[5]

Q2: Which coupling reagents are recommended for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid?

A2: For sterically hindered amino acids like Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, more potent coupling reagents are generally recommended.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[6][7] HATU is often preferred as it is known to react faster and with less epimerization compared to HBTU.[6][8]

  • Phosphonium Salts (PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent suitable for challenging couplings.

  • Carbodiimides (DIC/HOBt): While less potent, Diisopropylcarbodiimide (DIC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used. However, this combination may be less effective for this sterically hindered amino acid and may require longer reaction times or double coupling.[3]

Q3: How can I monitor the progress of the coupling reaction and detect side products?

A3: A combination of qualitative and quantitative methods is recommended:

  • Qualitative Monitoring (SPPS): The Kaiser test (or ninhydrin test) is a common method to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling should be performed.

  • Quantitative Analysis (HPLC and Mass Spectrometry): High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the crude peptide after cleavage.[9] By comparing the chromatogram of the product with that of the starting materials and known standards, one can identify and quantify the desired peptide and any side products. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and to identify the mass of any impurities, which can help in elucidating the structure of side products.[4][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction Steric Hindrance: The bulky nature of the tetrahydronorharman group physically blocks the reaction site.* Switch to a more potent coupling reagent: Use HATU or PyBOP instead of HBTU or DIC/HOBt.[6][8]* Increase reaction time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).* Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated amino acid.
Presence of a Diastereomeric Impurity (Epimerization) Strong Base: Use of a strong base can promote the abstraction of the α-proton, leading to racemization.[3]Over-activation: Prolonged activation times before adding the amine can increase the risk of epimerization.[1]High Temperature: Elevated temperatures can accelerate the rate of epimerization.* Use a weaker, non-nucleophilic base: Employ N,N-Diisopropylethylamine (DIPEA) or Collidine instead of stronger bases.* Minimize pre-activation time: Add the activated amino acid to the amine component shortly after activation.* Control the reaction temperature: Perform the coupling at room temperature or consider cooling to 0°C if epimerization is a significant issue.
Side Product with Unexpected Mass (e.g., +106 Da) Alkylation of the Indole Moiety: This can occur during SPPS, especially with Wang-type linkers during TFA cleavage.[4][5]* Use scavengers during cleavage: Add scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to the cleavage cocktail to trap reactive carbocations.* Consider a different linker: If this side reaction is persistent, using a different type of resin and linker may be necessary.
Formation of Guanidinium Adducts Excess Uronium/Aminium Reagent: Using a large excess of HATU or HBTU can lead to the reaction of the coupling reagent with the free amine, forming a guanidinium cap.* Use appropriate stoichiometry: Typically, a slight excess of the amino acid and coupling reagent relative to the resin loading is sufficient. Avoid a large excess of the coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for Boc-SPPS Coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid using HATU

This protocol is a general guideline for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.

  • Coupling: Add a base such as DIPEA (0.8 mmol, 8 eq.) to the activated amino acid solution and immediately add it to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).

  • Confirmation: Perform a Kaiser test to ensure the completion of the coupling. If the test is positive, repeat steps 3-5.

Visualizations

Logical Workflow for Troubleshooting Coupling Reactions

G Troubleshooting Workflow for Boc-L-Tpi-OH Coupling start Start: Low Yield or Impure Product check_coupling Perform Kaiser Test start->check_coupling incomplete_coupling Incomplete Coupling (Positive Kaiser Test) check_coupling->incomplete_coupling Positive complete_coupling Complete Coupling (Negative Kaiser Test) check_coupling->complete_coupling Negative recouple Recouple with Fresh Reagents (Double Coupling) incomplete_coupling->recouple change_reagent Switch to More Potent Coupling Reagent (e.g., HATU) recouple->change_reagent change_reagent->check_coupling analyze_purity Cleave and Analyze by HPLC/MS complete_coupling->analyze_purity pure_product High Purity Product analyze_purity->pure_product Purity >95% impure_product Impure Product analyze_purity->impure_product Purity <95% end End: Optimized Protocol pure_product->end check_mass Check Mass of Impurities impure_product->check_mass epimerization Diastereomer Detected (Same Mass) check_mass->epimerization Correct Mass other_adduct Other Adducts Detected (Different Mass) check_mass->other_adduct Incorrect Mass optimize_base Optimize Base and Temperature epimerization->optimize_base optimize_base->end optimize_scavengers Optimize Cleavage Scavengers other_adduct->optimize_scavengers optimize_scavengers->end

Caption: A flowchart for troubleshooting common issues in Boc-L-Tpi-OH coupling.

Signaling Pathway of a Peptide Coupling Reaction

G General Peptide Coupling Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_side_reactions Potential Side Reactions Boc_AA Boc-L-Tpi-OH Active_Ester Activated Intermediate (OAt-ester) Boc_AA->Active_Ester Activation Alkylation Indole Alkylation Boc_AA->Alkylation During Cleavage Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Epimerization Epimerization Active_Ester->Epimerization N_Terminus N-terminal Amine (Resin-bound peptide) N_Terminus->Peptide_Bond Nucleophilic Attack

Caption: The reaction pathway for peptide coupling and potential side reactions.

References

Technical Support Center: Purification of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid and its derivatives?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the physical state of the crude product (e.g., solid, oil). For acidic compounds like the titular molecule, purification can sometimes be achieved through the formation and recrystallization of a salt, such as a dicyclohexylamine (DCHA) salt.[1]

Q2: My crude product is an oil after synthesis and work-up. How can I solidify it for further purification?

A2: Oiling out is a common issue with Boc-protected amino acids. Several strategies can be employed to induce solidification:

  • Solvent Evaporation: Ensure all residual solvents from the work-up are thoroughly removed under high vacuum.

  • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can help to wash away soluble impurities and induce crystallization.

  • Seed Crystal Introduction: If available, adding a small seed crystal of the pure compound to the oil can initiate crystallization.

  • Salt Formation: Conversion of the carboxylic acid to a crystalline salt, such as the dicyclohexylamine (DCHA) salt, can facilitate isolation of a solid product which can then be converted back to the free acid.[1]

Q3: What are some recommended solvent systems for the recrystallization of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid?

A3: While specific data for this exact compound is limited in the literature, common solvent systems for the recrystallization of Boc-protected amino acids can be a good starting point. These often involve a polar solvent in which the compound is soluble at elevated temperatures and a non-polar solvent in which it is less soluble. Effective combinations include:

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Methanol/Water

  • Acetone/Water[2]

Experimentation with different solvent ratios and cooling rates is often necessary to achieve optimal crystallization.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of these compounds?

A4: Impurities can arise from several sources:

  • Starting Materials: Unreacted L-tryptophan derivatives or aldehydes from the Pictet-Spengler reaction.

  • Side Products from Synthesis: Incomplete cyclization, over-oxidation, or formation of diastereomers if a chiral aldehyde is used with a racemic tryptophan derivative.

  • Reagents from Work-up: Residual acids, bases, or salts from the extraction and washing steps.

  • Byproducts of Boc-protection/deprotection: Including tert-butanol and other byproducts from the decomposition of the Boc group if exposed to strong acids.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated too quickly. Impurities are present that inhibit crystal lattice formation.- Try a lower boiling point solvent system. - Ensure a slower cooling rate; allow the solution to cool to room temperature before placing it in an ice bath. - Attempt to purify the crude material by a quick filtration through a plug of silica gel before recrystallization. - Consider converting the carboxylic acid to its DCHA salt for crystallization.
Low recovery of purified product Too much solvent was used, keeping the product in solution. The compound is significantly soluble in the "poor" solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the "poor" solvent is one in which the product has very low solubility at cold temperatures. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Crystals are colored or appear impure Incomplete removal of colored impurities from the reaction. Co-crystallization of impurities with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization with a different solvent system.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired product from impurities (overlapping peaks) The chosen eluent system has insufficient resolving power. The column is overloaded with crude material.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Try a different stationary phase (e.g., alumina instead of silica gel). - Reduce the amount of crude material loaded onto the column.
Streaking of the compound on the column The compound is sparingly soluble in the eluent. The compound is interacting too strongly with the stationary phase.- Add a small percentage of a more polar solvent to the eluent to improve solubility. - For acidic compounds like carboxylic acids, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape.
Product does not elute from the column The eluent is not polar enough. The compound has irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent. - If the compound is suspected to be irreversibly bound, the stationary phase may need to be changed.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid derivative in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product (Solid or Oil) recrystallization Recrystallization synthesis->recrystallization If solid or can be solidified column_chromatography Column Chromatography synthesis->column_chromatography If oily or complex mixture analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure Crystalline Product analysis->pure_product Purity > 98%

Caption: General workflow for the purification and analysis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid derivatives.

troubleshooting_logic cluster_oiling Troubleshooting: Oiling Out cluster_yield Troubleshooting: Low Yield cluster_separation Troubleshooting: Poor Separation start Crude Product Purification oiling_out Product Oils Out? start->oiling_out oiling_yes Yes oiling_out->oiling_yes oiling_no No oiling_out->oiling_no low_yield Low Yield? yield_yes Yes low_yield->yield_yes yield_no No low_yield->yield_no poor_separation Poor Separation (Chromatography)? separation_yes Yes poor_separation->separation_yes separation_no No poor_separation->separation_no change_solvent Change Solvent System oiling_yes->change_solvent slow_cooling Slower Cooling oiling_yes->slow_cooling dcha_salt Form DCHA Salt oiling_yes->dcha_salt oiling_no->low_yield min_solvent Use Minimal Hot Solvent yield_yes->min_solvent check_solubility Check Solubility in 'Poor' Solvent yield_yes->check_solubility yield_no->poor_separation optimize_eluent Optimize Eluent via TLC separation_yes->optimize_eluent reduce_load Reduce Column Loading separation_yes->reduce_load add_acid Add Acetic Acid to Eluent separation_yes->add_acid end end separation_no->end Successful Purification

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3][4] This carbocation forms upon the cleavage of the Boc group with a strong acid, like trifluoroacetic acid (TFA), and can subsequently alkylate nucleophilic residues within your substrate, leading to undesired modifications.[1][2][5]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][4][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4][6]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2][4][6]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[2][4][6]

Q3: How can I monitor the progress of my Boc deprotection reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the consumption of the starting material and the formation of the product, as well as to identify any side products.[3][5]

Q4: What are some milder alternatives to strong acids like TFA or HCl for Boc deprotection?

A4: For substrates with acid-sensitive functional groups, several milder deprotection methods can be employed:

  • Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[7]

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[7]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can achieve deprotection without any acid.[7][8]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[7][8][9]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom: Significant amount of starting material remains after the reaction, as observed by TLC or LC-MS.

Possible CauseSuggested Solution
Insufficient Acid Concentration or Reaction Time Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[5][10] Extend the reaction time and continue to monitor progress.[5][10]
Steric Hindrance Gently increase the reaction temperature (e.g., to 40°C), but be mindful of potential side reactions.[5] Consider switching to a stronger acidic system, such as 4M HCl in dioxane.[5][10]
Poor Resin Swelling (for Solid-Phase Synthesis) Ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access all reaction sites. Interestingly, 100% TFA can sometimes cause less swelling than a TFA/DCM mixture.[5][11]
Issue 2: Formation of Side Products (Tert-butylation)

Symptom: Observation of unexpected byproducts with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).

Possible CauseSuggested Solution
Alkylation by Tert-butyl Cation The most effective solution is to add a scavenger to the reaction mixture to trap the tert-butyl cation.[2][7] The choice of scavenger depends on the sensitive residues present in your substrate.[2]

Common Scavengers and Their Applications

ScavengerConcentration (v/v)Target Residue/Purpose
Triisopropylsilane (TIS) 2.5 - 5%General carbocation scavenger, protects Tryptophan.[10]
Water 2.5 - 5%Carbocation scavenger.[10]
Thioanisole 5%Carbocation scavenger, protects Methionine.[10]
1,2-Ethanedithiol (EDT) 2.5%Carbocation scavenger, protects Cysteine.[10]
Phenol 5%Carbocation scavenger.[10]
Issue 3: Degradation of Acid-Sensitive Functional Groups

Symptom: Cleavage or degradation of other acid-labile groups in the substrate (e.g., esters, acetals).

Possible CauseSuggested Solution
Use of Strong Acids (TFA, HCl) Switch to a milder deprotection method.[7] Options include using milder protic acids (e.g., aqueous phosphoric acid), Lewis acids (e.g., ZnBr₂), or thermal deprotection.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[10]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[10] If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[10]

  • Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[5][10]

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[5][10]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[5]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[3][10]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[10]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[10]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[10]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation & Side Reaction Boc_Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H+ Proton H+ Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->Tert_Butyl_Cation Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Side_Product Side Product (Alkylation) Tert_Butyl_Cation->Side_Product Reacts with Substrate Trapped_Cation Trapped Cation Tert_Butyl_Cation->Trapped_Cation Scavenger Scavenger Scavenger->Trapped_Cation Traps Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Boc_Deprotection_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Add_Reagents Add Deprotection Reagent (e.g., TFA) & Scavenger (if needed) Dissolve->Add_Reagents Stir Stir at Room Temperature (or gentle warming) Add_Reagents->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup Work-up: Remove Solvent & Excess Acid Monitor->Workup Reaction Complete Purification Purification / Next Step Workup->Purification End End: Deprotected Amine Purification->End

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Tree Start Boc Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products? Incomplete->Side_Products No Increase_Conc_Time Increase Acid Conc. / Time Incomplete->Increase_Conc_Time Yes Degradation Substrate Degradation? Side_Products->Degradation No Add_Scavenger Add Scavengers Side_Products->Add_Scavenger Yes (t-Butylation) Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Yes Success Successful Deprotection Degradation->Success No Stronger_Acid Use Stronger Acid System Increase_Conc_Time->Stronger_Acid Still Incomplete Increase_Conc_Time->Success Complete Stronger_Acid->Success Add_Scavenger->Success Milder_Conditions->Success

References

preventing racemization during coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent racemization during the coupling of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid?

A1: Racemization is the conversion of a pure enantiomer (the L-form in this case) into a mixture of both L- and D-enantiomers.[1][2] This is a critical issue in peptide synthesis as the stereochemistry of an amino acid is crucial for the final peptide's structure, biological activity, and potential immunogenicity.[3] Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, being a sterically hindered amino acid, can be particularly susceptible to racemization under certain coupling conditions.

Q2: What is the primary chemical mechanism of racemization during the coupling of this amino acid?

A2: The most common mechanism for racemization of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][4] The activation of the carboxylic acid makes the proton on the alpha-carbon acidic. A base in the reaction mixture can then abstract this proton, leading to the formation of the achiral oxazolone. Subsequent reaction with an amine can produce both the desired L- and the undesired D-diastereomer.[1] The use of a urethane-based protecting group like Boc is known to help suppress this pathway compared to acyl-type protecting groups.[4][5]

Q3: Which factors have the most significant impact on the degree of racemization?

A3: Several experimental factors critically influence the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[2][5][6]

  • Base: The type, strength, and concentration of the base used can significantly promote racemization.[6][7]

  • Temperature: Higher temperatures can increase the rate of racemization.[2][5]

  • Pre-activation Time: Prolonged activation of the carboxylic acid before the addition of the amine increases the risk of racemization.[2][7]

Troubleshooting Guide: Preventing Racemization

This section addresses specific issues you might encounter during your coupling experiments.

Problem: Significant racemization is detected in the coupled product.

Potential Cause & Solution Workflow

Caption: Troubleshooting workflow for minimizing racemization.

Data Summary: Coupling Reagents and Racemization

The selection of coupling reagents and additives is critical. While specific data for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is not extensively published, the following table summarizes general findings for sterically hindered or racemization-prone amino acids, which can guide your selection.

Coupling MethodBaseTypical % RacemizationKey Considerations
DIC / Oxyma PureNMM / CollidineLow (<1%)Oxyma is a non-explosive, highly effective additive.[5] This is a recommended starting point.
DIC / HOBt / CuCl₂NMMVery Low (<0.5%)The addition of Copper(II) chloride has been shown to be a powerful suppressor of racemization with carbodiimides.[8][9][10]
HATU / HOAtNMM / CollidineLow-Moderate (1-5%)Highly efficient coupling, but the risk of racemization can be higher than with phosphonium salts, especially with stronger bases like DIPEA.[3]
HBTU / HOBtNMM / CollidineModerate (2-7%)A common and cost-effective uronium salt, but generally shows higher racemization than HATU.
PyBOPNMM / CollidineLow (<2%)A phosphonium salt that avoids the carcinogenic byproduct of BOP and generally results in low racemization.[11]
COMUNMM / CollidineLow (<2%)A modern, highly efficient uronium salt with good solubility and low epimerization rates.[12]

Note: Data is compiled from general peptide synthesis literature and intended for comparative purposes. Actual results will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization with sterically hindered amino acids.

Materials:

  • Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 eq.)

  • Amine component (1.0-1.2 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • Oxyma Pure® (1.1 eq.)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.0 eq.)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 eq.), the amine component (1.0 eq.), and Oxyma Pure® (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (NMM or 2,4,6-Collidine, 2.0 eq.) to the cooled solution.

  • Add DIC (1.1 eq.) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, proceed with standard aqueous workup or purification.

Protocol 2: Coupling with HATU for Difficult Couplings

This protocol can be used for particularly challenging couplings where high reactivity is needed, with precautions to minimize racemization.

Materials:

  • Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 eq.)

  • Amine component (1.0-1.2 eq.)

  • HATU (1.0 eq.)

  • 2,4,6-Collidine (2.0 eq.)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the amine component (1.0 eq.) and 2,4,6-Collidine (2.0 eq.) in anhydrous DMF and cool to 0 °C.

  • Add the activated acid solution to the amine solution at 0 °C. Note: Minimize pre-activation time; the time between dissolving the acid/HATU and adding it to the amine should be less than 5 minutes.

  • Stir the reaction at 0 °C and monitor its progress. Allow it to warm to room temperature only if necessary.

  • Once the reaction is complete, proceed with workup and purification.

Signaling Pathways and Logical Relationships

Racemization Mechanism via Oxazolone Formation

The following diagram illustrates the key steps in the base-catalyzed racemization pathway during peptide coupling.

Caption: The competitive pathways of peptide formation and racemization.

References

troubleshooting low yield in tetrahydronorharman synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydronorharmane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of tetrahydronorharmane, primarily focusing on the critical Pictet-Spengler reaction.

Question 1: We are experiencing a very low yield in our tetrahydronorharmane synthesis. What are the most common causes?

Answer: Low yields in tetrahydronorharmane synthesis, which typically involves the Pictet-Spengler reaction of tryptamine and formaldehyde (or a formaldehyde equivalent), can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, reaction time, and reactant concentrations are crucial for maximizing yield.[1][2][3]

  • Inadequate Acid Catalysis: The Pictet-Spengler reaction requires an acid catalyst to facilitate the key iminium ion formation and subsequent cyclization.[4][5] The type and concentration of the acid are critical.

  • Poor Quality of Starting Materials: Impurities in tryptamine or the aldehyde source can lead to side reactions and significantly lower the yield of the desired product.[2][3]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of tetrahydronorharmane.[2]

  • Product Decomposition: The tetrahydronorharmane product itself might be unstable under the reaction conditions, especially with prolonged reaction times or excessive heat.[5]

Question 2: How can we optimize the reaction conditions to improve the yield?

Answer: Systematic optimization of reaction parameters is key to improving your yield. Here are several factors to consider:

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and the solubility of reactants and intermediates. While protic solvents are common, aprotic solvents have also been used successfully.[4] Screening various solvents such as dichloromethane, acetonitrile, and dimethylformamide (DMF) can be beneficial.[1][6]

  • Catalyst Choice and Concentration: Both Brønsted and Lewis acids can be used to catalyze the Pictet-Spengler reaction.[4] It is essential to find the optimal catalyst and its concentration. Insufficient acid will result in a slow reaction, while excessive acid can protonate the tryptamine, rendering it non-nucleophilic.[4][7]

  • Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to the formation of byproducts or decomposition of the product.[4][8] It is advisable to monitor the reaction at different temperatures to find the optimal balance.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[8][9] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.

Question 3: We are observing multiple spots on our TLC plate, indicating the formation of side products. What are these likely to be and how can we minimize them?

Answer: The formation of multiple products is a common issue. Potential side products in the Pictet-Spengler synthesis of tetrahydronorharmane include:

  • N-formyl tryptamine: If formaldehyde is used in excess or under certain conditions, it can react with the tryptamine starting material.

  • Over-alkylation: The product tetrahydronorharmane can potentially react further with formaldehyde.

  • Oxidation products: The indole nucleus can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

To minimize side product formation:

  • Control Stoichiometry: Carefully control the molar ratio of tryptamine to the formaldehyde source.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]

  • Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the desired kinetic product.[3]

  • Purify Starting Materials: Ensure the purity of your tryptamine and formaldehyde source to avoid side reactions caused by impurities.[3]

Question 4: What are the best practices for the purification of tetrahydronorharmane?

Answer: Effective purification is critical to obtaining a high-purity final product. Common purification methods for tetrahydronorharmane include:

  • Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and side products.[8] The choice of stationary phase (e.g., silica gel) and eluent system is crucial for good separation.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.[10]

  • Acid-Base Extraction: Since tetrahydronorharmane is a basic compound, an acidic workup can be used to extract it into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

Table 1: Effect of Solvent on Tetrahydronorharmane Yield (Illustrative)

SolventDielectric ConstantTypical Yield (%)Reference
Dichloromethane8.9375-85[6]
Acetonitrile37.570-80[6]
Tetrahydrofuran7.6<50[6]
Dimethylformamide36.780-90[1]

Table 2: Effect of Acid Catalyst on Pictet-Spengler Reaction Yield (Illustrative)

Catalyst (mol%)Acid TypeTypical Yield (%)Reference
Trifluoroacetic Acid (10)Brønsted85-95[3]
Hydrochloric Acid (stoichiometric)Brønsted80-90[11]
Ytterbium Triflate (5)Lewis70-80[4]
No Catalyst-<10-

Experimental Protocols

General Protocol for Tetrahydronorharmane Synthesis via Pictet-Spengler Reaction

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 equivalent). Dissolve the tryptamine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Addition: Add an aqueous solution of formaldehyde (1.1 equivalents) dropwise to the stirring solution at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the reaction mixture.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the tryptamine is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure tetrahydronorharmane.

Visualization

TroubleshootingWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Potential Solutions cluster_end Outcome start Low Yield in Tetrahydronorharmane Synthesis check_purity Check Purity of Starting Materials (Tryptamine, Formaldehyde) start->check_purity review_conditions Review Reaction Conditions (Solvent, Temp, Time, Catalyst) start->review_conditions purify_reagents Purify Starting Materials check_purity->purify_reagents optimize_conditions Optimize Reaction Conditions review_conditions->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS) review_conditions->analyze_byproducts solution_conditions Adjust Solvent, Temperature, Catalyst, or Reaction Time optimize_conditions->solution_conditions solution_purification Recrystallize or Chromatograph Starting Materials purify_reagents->solution_purification solution_byproducts Modify Stoichiometry or Use Inert Atmosphere analyze_byproducts->solution_byproducts end Improved Yield solution_conditions->end solution_purification->end solution_byproducts->end

Caption: Troubleshooting workflow for low yield in tetrahydronorharmane synthesis.

References

stability issues of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in solution. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in solution?

A1: Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, like other Boc-protected amino acids, is sensitive to acidic conditions which can cleave the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] It is generally stable under neutral and basic conditions, as well as in the presence of most nucleophiles and under reductive conditions.[3][4][] Prolonged exposure to high temperatures may also lead to degradation.[6][7]

Q2: What are the typical storage conditions for this compound in solid form and in solution?

A2: In solid form, the compound should be stored at 0-8°C.[8][9][10] For short-term storage in solution, it is advisable to use a neutral, aprotic solvent and keep it at low temperatures (2-8°C). For long-term storage, preparing fresh solutions is recommended to avoid potential degradation.

Q3: What are the primary degradation pathways for this molecule in solution?

A3: The most common degradation pathway is the acid-catalyzed removal (deprotection) of the Boc group.[1][2][11] This process involves the protonation of the carbamate oxygen, followed by the loss of a t-butyl cation to form a carbamic acid, which then decarboxylates to yield the unprotected 1,2,3,4-Tetrahydronorharman-3-carboxylic acid.[2]

Troubleshooting Guide

Issue 1: I am observing unexpected deprotection of my compound during my experiment.

  • Question: What could be causing the premature removal of the Boc group?

  • Answer: Unintended deprotection is almost always due to acidic conditions. Check the pH of your solution. Common sources of acidity include:

    • Acidic solvents or reagents.

    • Contaminants in your solvents or on your glassware.

    • Degradation of other components in your reaction mixture that produce acidic byproducts.

    • Use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in previous steps that may not have been completely removed.[12][13][14]

Issue 2: My compound seems to be degrading even in neutral solutions.

  • Question: If the pH is neutral, what else could be causing instability?

  • Answer: While less common, degradation in neutral solutions can occur under certain conditions:

    • Elevated Temperatures: Heating the compound for extended periods can lead to thermal decomposition.[6][7]

    • Light Exposure: While not as common for Boc groups, photolability can be a factor for the tetrahydronorharman core. It is good practice to protect solutions from light.

    • Oxidation: The tetrahydronorharman ring system can be susceptible to oxidation. Ensure you are using degassed solvents if you suspect oxidative degradation.

Issue 3: I am seeing multiple unexpected peaks in my HPLC analysis.

  • Question: How can I determine if these new peaks are related to the degradation of my compound?

  • Answer: To identify if the new peaks are degradation products, you can perform a forced degradation study.[15] Expose your compound to known stress conditions (acid, base, heat, light, oxidation) and monitor the formation of degradation products by HPLC. Comparing the retention times of the peaks in your experiment to those from the forced degradation study can help in identification. The primary degradation product to look for would be the deprotected 1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Stability Data Overview

The following tables summarize the general stability of Boc-protected compounds, which can be extrapolated to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Table 1: Stability of the Boc Group under Various Chemical Conditions

Condition CategoryReagents/ConditionsStability of Boc GroupReference
Acidic Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Labile[1][2][12]
Basic Sodium hydroxide (NaOH), PiperidineStable[3][]
Reductive H₂, Pd/CStable[3]
Nucleophilic Amines, HydrazinesStable[4][]

Table 2: Illustrative Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsExpected Outcome for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
Acid Hydrolysis 0.1 M HCl, room temperature to 50°CDeprotection of the Boc group
Base Hydrolysis 0.1 M NaOH, room temperature to 50°CGenerally stable, potential for other reactions on the core structure with prolonged heating
Oxidative 3% H₂O₂, room temperaturePotential for oxidation of the tetrahydronorharman ring system
Thermal 60°C in solutionPotential for slow deprotection over time
Photolytic Exposure to UV light (e.g., 254 nm)Potential for degradation of the aromatic system

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a method to assess the stability of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in a specific solvent system.

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Incubation: Aliquot the stock solution into several vials. Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), take one vial for analysis.

  • Analysis: Analyze the sample using a suitable analytical method, such as RP-HPLC with UV detection, to quantify the amount of the parent compound remaining and to detect any degradation products.

  • Data Evaluation: Plot the percentage of the parent compound remaining against time to determine the degradation rate.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution.

    • Basic: Add an equal volume of 0.2 M NaOH to another aliquot.

    • Oxidative: Add an equal volume of 6% H₂O₂ to a third aliquot.

    • Thermal: Heat an aliquot of the stock solution at 70°C.

  • Incubation and Neutralization: Incubate the solutions for a defined period (e.g., 24 hours). After incubation, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples by RP-HPLC to observe the degradation profile under each condition.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Vials prep_solution->aliquot acid Acidic (e.g., 0.1M HCl) aliquot->acid Incubate under stress conditions base Basic (e.g., 0.1M NaOH) aliquot->base Incubate under stress conditions heat Thermal (e.g., 60°C) aliquot->heat Incubate under stress conditions light Photolytic (UV Light) aliquot->light Incubate under stress conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling heat->sampling light->sampling hplc RP-HPLC Analysis sampling->hplc data Quantify Parent and Degradation Products hplc->data report Determine Stability Profile and Degradation Pathways data->report Troubleshooting_Flowchart cluster_acid_source Acidic Conditions cluster_other_factors Non-Acidic Conditions start Unexpected Degradation Observed check_ph Is the solution acidic (pH < 6)? start->check_ph acid_source Identify and eliminate source of acid: - Check reagents - Use neutral solvents - Ensure clean glassware check_ph->acid_source Yes check_temp Is the solution exposed to high temperature (>40°C)? check_ph->check_temp No end Compound Stabilized acid_source->end check_light Is the solution exposed to light? check_temp->check_light No reduce_temp Reduce temperature check_temp->reduce_temp Yes protect_light Protect from light check_light->protect_light Yes check_light->end No reduce_temp->end protect_light->end

References

Technical Support Center: Synthesis of Complex Peptides with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of complex peptides containing constrained amino acids.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues in the synthesis of complex peptides with constrained amino acids.

Issue 1: Low Peptide Yield

Q1: My final peptide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low peptide yield in the synthesis of constrained peptides can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The primary culprits are often incomplete reactions (coupling or deprotection), peptide aggregation, and issues during the final cleavage and work-up.[1][2] A logical diagnostic workflow is crucial to pinpoint the root cause.

Troubleshooting Steps:

  • Assess Synthesis Efficiency:

    • Test Cleavage: Before cleaving the entire batch, perform a test cleavage on a small amount of resin (10-20 mg). Analyze the crude product by mass spectrometry (MS) to confirm the presence of the target peptide mass.[2] This will help determine if the synthesis was successful to any extent.

    • Resin Loading Analysis: Quantify the peptide loading on the resin before the final cleavage. This can be done by cleaving a known mass of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[2]

  • Investigate Incomplete Reactions:

    • Monitor Coupling: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines.[2] A positive result indicates an incomplete coupling reaction. For sterically hindered constrained amino acids, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.[3]

    • Monitor Deprotection: Incomplete removal of the Fmoc protecting group can lead to truncated sequences. Ensure sufficient deprotection time, especially after coupling a bulky constrained amino acid.

Potential Solutions for Low Yield:

ProblemPotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from constrained amino acid; Peptide aggregationUse a more potent coupling reagent (e.g., HATU, COMU); Increase coupling time; Perform a double coupling; Use microwave-assisted synthesis to improve reaction kinetics.[3][4][5]
Incomplete Deprotection Aggregation blocking access to the N-terminusIncrease deprotection time; Add a stronger, non-nucleophilic base like DBU to the piperidine solution.[5]
Peptide Aggregation Hydrophobic sequences; Formation of secondary structuresIncorporate pseudoproline dipeptides or other "difficult sequence" disruption strategies; Use chaotropic salts (e.g., LiCl) in washes; Synthesize at a lower peptide concentration on the resin.[1][2][4]
Inefficient Cleavage Sterically hindered peptide; Inappropriate cleavage cocktailOptimize the cleavage cocktail composition and cleavage time; Ensure the use of appropriate scavengers to prevent side reactions.[4]
Issue 2: Peptide Aggregation

Q2: I suspect my peptide is aggregating on the resin. What are the signs and how can I mitigate this?

A2: On-resin peptide aggregation is a major challenge, especially for sequences containing hydrophobic or β-branched constrained amino acids.[1][6] Aggregation occurs when growing peptide chains interact with each other, forming secondary structures like β-sheets that hinder reagent accessibility.[1][5]

Signs of On-Resin Aggregation:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][5]

  • Physical Clumping: The resin may become sticky and clump together.[1]

  • Slow or Incomplete Reactions: Positive ninhydrin tests after coupling or sluggish Fmoc deprotection are common indicators.[1]

  • Low Yield: A significant drop in the final peptide yield is a strong sign of aggregation issues during synthesis.[1][7]

Strategies to Prevent and Overcome Aggregation:

StrategyDescription
Incorporate Solubilizing Agents Use pseudoproline dipeptides or depsipeptide units to disrupt the regular pattern of amide bonds and reduce the tendency for aggregation.[4][8]
Microwave-Assisted Synthesis Microwave irradiation can accelerate coupling and deprotection reactions and disrupt intermolecular interactions that lead to aggregation.[4][5]
Chaotropic Washes Washing the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF, before coupling can help to break up aggregates.[1]
Optimize Synthesis Conditions Lowering the peptide loading on the resin can reduce the proximity of peptide chains, minimizing intermolecular interactions.[4] Using solvents like NMP, which has better solvating properties than DMF, can also be beneficial.[9]
Issue 3: Side Reactions

Q3: I am observing unexpected masses in my crude product. What are the common side reactions when synthesizing peptides with constrained amino acids?

A3: The introduction of constrained and unnatural amino acids can lead to various side reactions during peptide synthesis. These can occur during coupling, deprotection, or cleavage.[10][11]

Common Side Reactions:

  • Racemization: Activation of the amino acid can lead to a loss of stereochemical integrity. Histidine and cysteine are particularly prone to racemization. The addition of HOBt or HOAt can help suppress this.[12]

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with Proline in the sequence, and leads to chain termination. Using 2-chlorotrityl chloride resin can minimize this due to steric hindrance.[12]

  • Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide, leading to irreversible chain termination. Pre-activating the amino acid before adding it to the resin can prevent this.[12]

  • Side-Chain Reactions: The functional groups on the side chains of both natural and constrained amino acids can undergo unwanted reactions, such as alkylation or acylation, if not properly protected.[13][14]

Troubleshooting Side Reactions:

Side ReactionCommon CauseMitigation Strategy
Racemization Over-activation of the amino acidUse additives like HOBt or HOAt; For sensitive amino acids like Cys and His, use specific protection strategies and coupling protocols.[12]
Diketopiperazine Formation Proline or other specific amino acids at the N-terminus of a dipeptideUse 2-chlorotrityl chloride resin; Couple the second and third amino acids as a pre-formed dipeptide.[12]
Guanidinylation Reaction of coupling reagent with the N-terminusPre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[12]
Unwanted Side-Chain Modification Incomplete side-chain protection; Reaction with scavengers during cleavageEnsure the use of appropriate and stable side-chain protecting groups; Optimize the scavenger cocktail for the specific amino acids in your sequence.[13]

Frequently Asked Questions (FAQs)

Q1: What are constrained amino acids and why are they used in peptide synthesis?

A1: Constrained amino acids are non-natural amino acid analogs that have restricted conformational flexibility. This is often achieved through cyclization within the side chain or by introducing bulky substituents.[3] They are incorporated into peptides to enhance properties such as:

  • Increased Stability: The rigid structure makes the peptide more resistant to enzymatic degradation.[15][16]

  • Improved Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, leading to higher affinity and potency.[16]

  • Enhanced Receptor Selectivity: The well-defined three-dimensional structure can lead to more specific interactions with biological targets.[3]

Q2: How do I choose the right coupling reagent for a sterically hindered constrained amino acid?

A2: The choice of coupling reagent is critical when dealing with sterically hindered constrained amino acids. While standard reagents like HBTU may be sufficient for some, more challenging couplings often require more potent reagents. HATU is a common choice for difficult couplings due to its higher reactivity.[3] For extremely difficult cases, coupling reagents like COMU can be effective. It is also important to optimize the activation time and consider double coupling to ensure the reaction goes to completion.[17]

Q3: What are the main challenges in purifying complex peptides with constrained amino acids?

A3: The purification of complex peptides, especially those containing hydrophobic constrained amino acids, can be challenging.[6][7] Common issues include:

  • Poor Solubility: The crude peptide may be difficult to dissolve in standard purification solvents.

  • Aggregation: The peptide may aggregate in the purification buffer, leading to broad peaks and poor resolution.

  • Similar Retention Times: Impurities such as deletion or truncated sequences may have very similar hydrophobicity to the target peptide, making separation by reverse-phase HPLC difficult.[7]

To overcome these challenges, optimization of the HPLC method is crucial. This may involve using different mobile phase additives, adjusting the gradient, or employing alternative chromatographic techniques like ion-exchange chromatography.[18][19]

Q4: Which analytical techniques are best for characterizing my final constrained peptide?

A4: A combination of analytical techniques is necessary to fully characterize a complex constrained peptide:

  • Mass Spectrometry (MS): Essential for confirming the molecular weight and obtaining sequence information.[20][21]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide.[18][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide backbone and the constrained amino acid.[20][21]

  • Circular Dichroism (CD) Spectroscopy: Useful for determining the secondary structure of the peptide (e.g., α-helix, β-sheet).[21]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating a Constrained Amino Acid
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[17]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times).[3]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected constrained amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 2-5 minutes.[3]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, extend the coupling time or perform a double coupling.[3]

  • Monitoring and Washing:

    • Perform a ninhydrin test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage:

    • Add the appropriate cleavage cocktail to the resin (e.g., TFA/TIS/H₂O, 95:2.5:2.5). The choice of scavengers (like TIS) is crucial to prevent side reactions with sensitive residues.

    • Agitate the mixture at room temperature for 2-4 hours.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[2][17]

  • Purification: Purify the crude peptide by preparative RP-HPLC.[17]

Visualizations

experimental_workflow General Workflow for Constrained Peptide Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_troubleshooting Potential Issues start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple Constrained Amino Acid deprotection->coupling wash1 Wash coupling->wash1 aggregation Aggregation coupling->aggregation repeat Repeat Cycle wash1->repeat For next amino acid final_deprotection Final Fmoc Deprotection wash1->final_deprotection Final amino acid repeat->deprotection cleavage Cleavage from Resin final_deprotection->cleavage precipitation Precipitation cleavage->precipitation side_reactions Side Reactions cleavage->side_reactions purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization low_yield Low Yield purification->low_yield end Pure Constrained Peptide characterization->end

Caption: General workflow for the synthesis of constrained peptides, highlighting key stages and potential challenges.

side_reactions Common Side Reactions in Peptide Synthesis cluster_main Peptide Synthesis Steps cluster_problems Side Reactions cluster_solutions Mitigation Strategies coupling Amino Acid Coupling racemization Racemization coupling->racemization Over-activation guanidinylation Guanidinylation coupling->guanidinylation Coupling reagent reaction with N-terminus dipeptide_stage Dipeptide Stage on Resin diketopiperazine Diketopiperazine Formation dipeptide_stage->diketopiperazine Especially with Proline cleavage Cleavage from Resin side_chain_alkylation Side-Chain Alkylation cleavage->side_chain_alkylation Reaction with scavengers sol_racemization Add HOBt/HOAt racemization->sol_racemization sol_guanidinylation Pre-activate amino acid guanidinylation->sol_guanidinylation sol_diketo Use 2-Cl-Trt resin diketopiperazine->sol_diketo sol_alkylation Optimize scavenger cocktail side_chain_alkylation->sol_alkylation

Caption: Common side reactions encountered during peptide synthesis and their corresponding mitigation strategies.

References

Technical Support Center: Scale-up Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scale-up synthesis of Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid.

Experimental Protocols

The synthesis of Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid is typically achieved via a Pictet-Spengler reaction between Boc-L-tryptophan and a formaldehyde source.

Materials:

  • Boc-L-tryptophan

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium sulfate (Na₂SO₄)

  • Brine solution

Procedure for Scale-Up Synthesis (Illustrative 100g Scale):

  • Reaction Setup: To a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add Boc-L-tryptophan (100 g, 1.0 eq).

  • Dissolution: Add dichloromethane (DCM, 1 L) to the reactor and stir the mixture until all the Boc-L-tryptophan has dissolved.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Addition of Formaldehyde: Slowly add aqueous formaldehyde solution (37%, 1.2 eq) to the cooled solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Acid Catalyst Addition: In a separate vessel, prepare a solution of trifluoroacetic acid (TFA, 2.0 eq) in DCM (200 mL). Add this acidic solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Quenching: Once the reaction is complete, slowly add a saturated sodium bicarbonate solution to quench the TFA until the pH of the aqueous layer is ~7-8.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8 °C) to facilitate crystallization. Filter the crystals and wash with cold hexanes.

  • Column Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, the crude material can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Illustrative Reaction Parameters for Scale-Up Synthesis

ParameterValueNotes
Starting Material Boc-L-tryptophan100 g
Reagents Formaldehyde (37% aq.), Trifluoroacetic acid (TFA)1.2 eq, 2.0 eq
Solvent Dichloromethane (DCM)10 volumes (1 L)
Reaction Temperature 0-5 °CCritical for controlling diastereoselectivity.
Reaction Time 4-8 hoursMonitor by TLC/HPLC.
Typical Yield 70-85%After purification.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

  • Q1: What is the key reaction in the synthesis of Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid?

    • A1: The core of the synthesis is the Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethylamine (in this case, Boc-L-tryptophan) with an aldehyde (formaldehyde).[1][2]

  • Q2: Why is the reaction temperature critical?

    • A2: The Pictet-Spengler reaction of tryptophan derivatives can produce two diastereomers (cis and trans). Lower temperatures (kinetic control) generally favor the formation of the cis diastereomer, which is often the desired product.[2]

  • Q3: What are common side products in this synthesis?

    • A3: The main side product is the undesired trans diastereomer. Depending on the reaction conditions, minor impurities from over-alkylation or side reactions with the indole nitrogen may occur.

  • Q4: How can I monitor the reaction progress effectively at a larger scale?

    • A4: For scale-up, HPLC is the preferred method for monitoring due to its quantitative nature. TLC can be used for quick qualitative checks.

Troubleshooting Guide

  • Issue 1: Low Yield

    • Possible Cause 1: Incomplete reaction.

      • Solution: Ensure sufficient reaction time by closely monitoring with HPLC. If the reaction stalls, a small additional charge of the acid catalyst might be necessary.

    • Possible Cause 2: Product loss during workup.

      • Solution: Ensure the pH is properly adjusted during the quench to avoid the product partitioning into the aqueous layer. Minimize the number of extraction and transfer steps.

    • Possible Cause 3: Degradation of starting material or product.

      • Solution: Maintain the recommended low temperature throughout the reaction. Ensure the acid catalyst is added slowly to control any exotherm.

  • Issue 2: Poor Diastereoselectivity (High percentage of trans isomer)

    • Possible Cause 1: Reaction temperature too high.

      • Solution: Strictly maintain the reaction temperature between 0-5 °C. Higher temperatures can lead to equilibration and favor the thermodynamically more stable trans isomer.[3]

    • Possible Cause 2: Prolonged reaction time under acidic conditions.

      • Solution: Once the starting material is consumed, quench the reaction promptly to prevent epimerization of the desired cis isomer to the trans isomer.[3]

  • Issue 3: Difficulty with Purification

    • Possible Cause 1: Oily product that does not crystallize.

      • Solution: Ensure the crude product is free of excess solvent. Try different solvent systems for recrystallization (e.g., ethyl acetate/heptane, dichloromethane/hexanes). Seeding with a small crystal of pure product can induce crystallization.

    • Possible Cause 2: Impurities co-eluting with the product during column chromatography.

      • Solution: Optimize the eluent system for better separation. A shallower gradient or a different solvent system (e.g., incorporating a small amount of methanol in DCM) might be effective.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Boc-L-tryptophan in DCM B 2. Cool to 0-5 °C A->B C 3. Add Formaldehyde B->C D 4. Add TFA/DCM solution C->D E 5. Monitor Reaction (TLC/HPLC) D->E F 6. Quench with NaHCO₃ E->F G 7. Separate Layers F->G H 8. Wash with Water & Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Recrystallization (EtOAc/Hexanes) I->J K 11. Column Chromatography (if needed) J->K Impure L Pure Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid J->L K->L

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issue Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Diastereomers High Trans Isomer? Start->Diastereomers CheckMonitoring Check HPLC/TLC data IncompleteReaction->CheckMonitoring WorkupLoss Loss during Workup? CheckpH Check pH during Quench WorkupLoss->CheckpH Degradation Degradation? ControlTemp ControlTemp Degradation->ControlTemp Maintain Low Temperature CheckTemp Temperature > 5 °C? Diastereomers->CheckTemp PurificationDifficulty Purification Problem? Recrystallization Optimize Recrystallization PurificationDifficulty->Recrystallization Column Optimize Chromatography PurificationDifficulty->Column CheckMonitoring->WorkupLoss No ExtendRxnTime Extend Reaction Time CheckMonitoring->ExtendRxnTime Yes AddCatalyst Add more Catalyst CheckMonitoring->AddCatalyst Yes CheckpH->Degradation No OptimizeExtraction OptimizeExtraction CheckpH->OptimizeExtraction Optimize Extraction LowerTemp LowerTemp CheckTemp->LowerTemp Yes QuenchPromptly QuenchPromptly CheckTemp->QuenchPromptly No QuenchPromptly->PurificationDifficulty

Caption: Troubleshooting decision tree for synthesis issues.

References

byproduct formation in Pictet-Spengler reaction for tetrahydronorharman synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Pictet-Spengler synthesis of tetrahydronorharman (1,2,3,4-tetrahydro-β-carboline) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction for tetrahydronorharman synthesis?

A1: The reaction involves the condensation of a β-arylethylamine (e.g., tryptamine) with an aldehyde or ketone (e.g., formaldehyde or acetaldehyde) under acidic conditions. The key steps are the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion undergoes an intramolecular electrophilic aromatic substitution on the indole ring, followed by deprotonation to yield the final tetrahydronorharman product.[1][2]

Q2: What are the most common byproducts in this reaction?

A2: The most frequently encountered byproducts include:

  • Dehydrogenated β-carbolines: Over-oxidation of the desired tetrahydronorharman to the aromatic β-carboline (e.g., harman or norharman).[3][4]

  • N-formylated or N-methylated products: When using formaldehyde, a competing Eschweiler-Clarke-type reaction can lead to N-formylation or N-methylation of the starting tryptamine or the product.[5]

  • Spiroindolenine intermediates: While typically transient, under certain conditions, the spiroindolenine intermediate can be isolated or lead to alternative reaction pathways.[6][7][8][9][10]

  • Diastereomers: When using an aldehyde other than formaldehyde, a new chiral center is formed at the C-1 position, resulting in a mixture of cis and trans diastereomers.[11]

Q3: How does the choice of acid catalyst affect the reaction?

A3: The acid catalyst is crucial for the formation of the reactive iminium ion.[1] However, the type and concentration of the acid can significantly impact the yield and byproduct profile. Strong acids like trifluoroacetic acid (TFA) can sometimes lead to decomposition of starting materials.[11] Milder acids or even autocatalytic conditions (e.g., using tryptamine hydrochloride) can be effective and minimize side reactions.[12] The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both a solvent and a catalyst has been shown to promote high yields without the need for additional acids.[13]

Troubleshooting Guides

Problem 1: Low Yield of Tetrahydronorharman

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS. - Ensure the aldehyde is not lost due to volatility by performing the reaction in a sealed vessel or under reflux with a condenser.
Degradation of starting material - Strong acidic conditions can cause decomposition. Consider using a milder acid (e.g., acetic acid) or a different solvent/catalyst system like HFIP.[11][13]
Sub-optimal temperature - The optimal temperature can vary. Experiment with a range from room temperature to reflux to find the best conditions for your specific substrates.[14]
Poor quality of reagents - Use freshly distilled aldehydes and ensure solvents are anhydrous, as water can interfere with the reaction.
Problem 2: Significant Formation of Dehydrogenated β-Carboline

Possible Causes and Solutions:

Possible Cause Suggested Solution
High reaction temperature or prolonged reaction time - Reduce the reaction temperature and monitor the reaction to stop it once the starting material is consumed.
Presence of oxidizing agents - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Use purified reagents and solvents to avoid contaminants that could act as oxidants.
Use of certain catalysts - Some reaction conditions, particularly those designed for one-pot synthesis of β-carbolines, intentionally promote oxidation.[4][15] For tetrahydronorharman, choose conditions that are explicitly non-oxidative.
Problem 3: Presence of N-Methylated or N-Formylated Byproducts

Possible Causes and Solutions:

Possible Cause Suggested Solution
Eschweiler-Clarke side reaction - This is common when using formaldehyde with formic acid. Avoid using formic acid as the catalyst.[5] - Use a non-reducing acid catalyst like HCl or acetic acid.
Excess formaldehyde - Use a stoichiometric amount or a slight excess of formaldehyde relative to tryptamine to minimize side reactions.

Data on Reaction Conditions and Yields

The following table summarizes typical yields of the desired tetrahydro-β-carboline product under various optimized and alternative reaction conditions, highlighting the impact of the chosen methodology on minimizing byproduct formation.

Tryptamine DerivativeAldehyde/KetoneCatalyst/SolventTemperatureTimeYield of Tetrahydro-β-carbolineReference
Tryptaminep-NitrobenzaldehydeHFIPReflux1 h99%[13]
TryptamineBenzaldehydeHFIPReflux8 h95%[13]
TryptamineVarious aldehydesAcetic acid/CH₂Cl₂Room Temp.24 h25-90%[16]
Tryptamine HydrochlorideGlyoxylic acid monohydrate1. KOH/H₂O 2. HCl/H₂O1. RT 2. Boil1. 1 h 2. 45 min78-80%[12]
TryptamineVarious aldehydesMicrowave, TFA, DCE100-150 °C<20 minHigh yields (precipitated salt)[3][17]

Key Experimental Protocols

Protocol 1: High-Yield Synthesis in HFIP

This protocol is adapted from a method demonstrating high efficiency and purity.[13]

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the HFIP by rotary evaporation. For many substrates, the resulting crude product is of high purity.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Classical Aqueous Acid-Catalyzed Synthesis

This protocol is a more traditional approach.[12]

  • Reaction Setup: Dissolve tryptamine hydrochloride (1.0 eq) in water.

  • Reaction Execution: Add an aqueous solution of the aldehyde (e.g., formaldehyde or a precursor like glyoxylic acid) and adjust the pH with a base (e.g., KOH) to initiate the condensation. Stir at room temperature.

  • Decarboxylation (if applicable): If a carboxylic acid precursor is formed (as with glyoxylic acid), the intermediate is then heated in the presence of a strong acid like HCl to effect decarboxylation and yield the final product.

  • Work-up: The product hydrochloride salt precipitates upon cooling. It can be collected by filtration.

  • Purification: The free base can be obtained by dissolving the salt in water and adjusting the pH to >10 with a base, followed by filtration and drying.

Visualizing Reaction Pathways and Workflows

Main and Side Reaction Pathways

The following diagram illustrates the desired Pictet-Spengler reaction pathway leading to tetrahydronorharman, as well as the major competing side reactions.

pictet_spengler_byproducts Pictet-Spengler Main and Side Reaction Pathways tryptamine Tryptamine schiff_base Schiff Base tryptamine->schiff_base + Aldehyde, -H₂O n_methyl N-Methylated Tryptamine (Eschweiler-Clarke Byproduct) tryptamine->n_methyl + HCHO, HCOOH aldehyde Aldehyde (R-CHO) aldehyde->schiff_base iminium Iminium Ion schiff_base->iminium + H⁺ spiro Spiroindolenine Intermediate iminium->spiro Intramolecular Attack (C3) thbc Tetrahydronorharman (Desired Product) spiro->thbc Rearrangement dehydro β-Carboline (Dehydrogenation Byproduct) thbc->dehydro Oxidation

Caption: Reaction scheme showing the formation of tetrahydronorharman and major byproducts.

Experimental Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

troubleshooting_workflow Troubleshooting Workflow for Tetrahydronorharman Synthesis start Low Yield or Impure Product analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze identify Identify Main Issue analyze->identify unreacted_sm Unreacted Starting Material identify->unreacted_sm High SM spot dehydro_byproduct Dehydrogenation Byproduct identify->dehydro_byproduct Aromatic product detected n_methyl_byproduct N-Alkylation Byproduct identify->n_methyl_byproduct Mass +14/28 Da detected other_byproducts Other/Unknown Byproducts identify->other_byproducts Multiple spots sol_unreacted Increase Temp/Time Check Aldehyde Stoichiometry unreacted_sm->sol_unreacted sol_dehydro Lower Temperature Use Inert Atmosphere dehydro_byproduct->sol_dehydro sol_n_methyl Avoid Formic Acid Use Stoichiometric Formaldehyde n_methyl_byproduct->sol_n_methyl sol_other Re-evaluate Catalyst/Solvent Consider Milder Conditions other_byproducts->sol_other end Optimized Synthesis sol_unreacted->end sol_dehydro->end sol_n_methyl->end sol_other->end

Caption: A step-by-step guide to diagnosing and resolving common synthesis problems.

References

Technical Support Center: Characterization of Impurities in Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Issue 1: Presence of Diastereomers in the Final Product

Symptoms:

  • Broad or multiple peaks for the main compound in the HPLC chromatogram.

  • Complex NMR spectra with overlapping signals.

Potential Causes:

  • The Pictet-Spengler reaction, used to synthesize the tetrahydronorharman core, can produce both cis and trans diastereomers. The stereochemical outcome is influenced by reaction conditions such as temperature and the nature of the acid catalyst.

Troubleshooting Steps & Solutions:

StepActionRationale
1 Optimize Reaction Conditions Modify the reaction temperature. Lower temperatures often favor the kinetic cis product, while higher temperatures can lead to the thermodynamically more stable trans isomer.
2 Vary the Acid Catalyst Experiment with different protic or Lewis acids. The choice of catalyst can influence the stereoselectivity of the cyclization.
3 Purification Utilize preparative HPLC or column chromatography to separate the diastereomers. Different stationary and mobile phases may be required for optimal separation.
4 Characterization Employ 1H NMR spectroscopy to differentiate between the cis and trans isomers by analyzing the coupling constants of the protons at C-1 and C-3. 2D NMR techniques like NOESY can also confirm the relative stereochemistry.
Issue 2: Identification of Unknown Impurities

Symptoms:

  • Unexpected peaks in the HPLC or GC-MS analysis.

  • Discrepancies in the elemental analysis.

Potential Causes:

  • Starting Material Impurities: Impurities present in the Boc-L-tryptophan or formaldehyde starting materials.

  • Side-Reaction Products: Byproducts from the Pictet-Spengler reaction, such as partially reacted intermediates or over-alkylation products.

  • Degradation Products: Decomposition of the product or intermediates, potentially caused by harsh reaction or workup conditions. This can include the loss of the Boc protecting group.

Troubleshooting Steps & Solutions:

StepActionRationale
1 Analyze Starting Materials Run purity analyses (e.g., HPLC, NMR) on the Boc-L-tryptophan and formaldehyde source to identify any pre-existing impurities.
2 LC-MS/MS Analysis Use liquid chromatography-mass spectrometry (LC-MS/MS) to obtain the molecular weight and fragmentation patterns of the unknown impurities. This data is crucial for structural elucidation.
3 Forced Degradation Study Subject a sample of the pure compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help to identify and characterize potential degradants that may form under normal storage or handling.
4 Isolation and NMR If an impurity is present in sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR for definitive structural identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid?

The most common impurities include:

  • trans-Diastereomer: The Pictet-Spengler reaction can yield both cis and trans isomers.

  • Unreacted Starting Materials: Residual Boc-L-tryptophan and formaldehyde.

  • Deprotected Product: The corresponding tetrahydronorharman-3-carboxylic acid without the Boc protecting group, which can form if the reaction or workup conditions are too acidic.

  • Oxidation Products: The indole ring is susceptible to oxidation, which can lead to various oxidized byproducts.

Q2: How can I quantify the levels of diastereomeric impurities?

Quantitative analysis of diastereomers is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A well-resolved chromatographic method is essential. The relative percentage of each diastereomer can be determined by integrating the peak areas in the chromatogram. For accurate quantification, it is recommended to isolate each diastereomer and determine their respective response factors.

Q3: What analytical techniques are best suited for characterizing these impurities?

A combination of chromatographic and spectroscopic techniques is recommended:

  • HPLC/UPLC: For separation and quantification of impurities.

  • Mass Spectrometry (MS): Coupled with LC or GC for molecular weight determination of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated impurities.

Q4: Are there any specific storage conditions to minimize the formation of degradation impurities?

It is advisable to store Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in a cool, dark, and dry place. Inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.

Experimental Protocols

Protocol 1: HPLC Method for Diastereomer Separation
  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H) or a high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Protocol 2: 1H NMR for Structural Confirmation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire a standard 1H NMR spectrum. For diastereomer analysis, pay close attention to the coupling constants of the protons at the C-1 and C-3 positions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Characterization start Boc-L-tryptophan + Formaldehyde reaction Pictet-Spengler Reaction start->reaction product Crude Product reaction->product hplc HPLC Analysis (Purity & Diastereomer Ratio) product->hplc lcms LC-MS/MS (Impurity ID) hplc->lcms If unknown peaks nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr Isolate & Characterize

Caption: Experimental workflow for synthesis and impurity characterization.

logical_relationship cluster_impurities Potential Impurities cluster_sources Sources diastereomer Trans-Diastereomer starting_materials Unreacted Starting Materials deprotected Deprotected Product oxidation Oxidation Products reaction_conditions Reaction Conditions (Temp, Catalyst) reaction_conditions->diastereomer reagent_purity Starting Material Purity reagent_purity->starting_materials workup Workup/Storage Conditions workup->deprotected workup->oxidation

Caption: Relationship between impurity sources and types.

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Strategy for Tetrahydronorharman Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of complex peptide structures is a critical endeavor. Peptidomimetics containing the tetrahydronorharman (THN) scaffold, a derivative of β-carboline, are of significant interest due to their diverse biological activities. The formation of the THN core within a peptide sequence is typically achieved through an intramolecular Pictet-Spengler reaction involving a tryptophan residue. The choice of solid-phase peptide synthesis (SPPS) strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—profoundly impacts the success of this transformation.

This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of THN-containing peptides, supported by experimental data and detailed protocols. While direct head-to-head comparative studies for the same THN-peptide are scarce, the literature strongly indicates a preference for the Fmoc strategy due to its chemical compatibility with the key cyclization step.

Core Principles: A Tale of Two Chemistries

The primary distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents used for Nα-amino group deprotection and final cleavage from the resin.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[1] Repetitive deprotection is performed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a very strong, hazardous acid like hydrofluoric acid (HF) for their removal during the final cleavage step.[3][4]

  • Fmoc Strategy: This is the more modern and widely used strategy, employing the base-labile Fmoc group for Nα-protection.[] Deprotection is achieved with a mild base, usually a solution of piperidine in DMF.[1] Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed simultaneously with cleavage from the resin using TFA.[] This orthogonality, where the Nα and side-chain protecting groups are removed under fundamentally different conditions, is a key advantage.[]

Quantitative and Qualitative Comparison of Boc and Fmoc SPPS

The selection of a synthesis strategy depends on numerous factors, including peptide sequence, length, presence of sensitive residues, and the desired final modification. The following table summarizes the key differences.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection 50% TFA in DCM (strong acid)[2]20% Piperidine in DMF (mild base)[1]
Final Cleavage Anhydrous HF or TFMSA (harsh)[7]95% TFA with scavengers (moderate)[8]
Orthogonality Semi-orthogonal (both acid-labile)[1]Fully orthogonal (base/acid)[3]
Side Reactions Risk of t-butylation of Trp; requires scavengers.[3] Harsher acid can degrade sensitive peptides.[1]Aspartimide formation with strong base. Guanidinylation of Arg.[4]
Aggregation Can be advantageous; protonated N-terminus after deprotection may reduce aggregation.[7]More prone to aggregation in certain sequences.[7]
Compatibility Less suitable for acid-sensitive modifications.[]Ideal for acid-labile side-chain modifications (e.g., phosphorylation, glycosylation).[4]
Automation Less amenable to full automation due to hazardous reagents.Highly amenable to automated synthesis.[]
Cost Boc-amino acids are generally less expensive.Fmoc-amino acids are generally more expensive.[]

Synthesis of Tetrahydronorharman Peptides: The Predominance of the Fmoc Strategy

The key step in forming the THN moiety is the Pictet-Spengler reaction, an acid-catalyzed intramolecular cyclization between the indole ring of tryptophan and an electrophilic carbonyl group, typically an aldehyde.[9]

The acidic conditions required for the Pictet-Spengler reaction present a significant challenge for the Boc strategy. The repetitive use of TFA for Boc deprotection, and the even stronger acid required for final cleavage, can lead to premature cyclization or undesirable side reactions with the highly nucleophilic tryptophan indole ring.[10][11] A notable side-reaction is the alkylation of the indole nucleus by carbocations generated from the resin linker during TFA cleavage, particularly with Wang-type resins.[10][11]

Conversely, the Fmoc strategy is highly compatible with the on-resin Pictet-Spengler reaction. The peptide backbone can be assembled under mild basic conditions, and the THN ring can then be formed in a separate, controlled acidic step prior to the final TFA-mediated cleavage and deprotection.

A successful approach involves the ligation of two peptide segments: one with an N-terminal tryptophan and another with a C-terminal aldehyde. This method, using peptide fragments synthesized via standard Fmoc chemistry, has been shown to proceed to completion in acetic acid, yielding the desired THN-linked product in high yield.[9]

Quantitative Data from Literature
StrategyReactionProductYieldPurityReference
Fmoc-based Ligation Pictet-Spengler reaction between a peptide with an N-terminal Trp and a peptide with a C-terminal aldehyde in acetic acid.Trp-His-Trp-Ser-Tyr-Leu-Leu-Arg-Pro-Pro ligated to Glu-His-Ala-Asp-Leu-Leu-Ala-NHCH2CHO90% (after 12h)Not specified, but product confirmed by MS[9]

Experimental Protocols

General Fmoc SPPS Cycle

This protocol outlines a standard manual cycle for adding one amino acid using Fmoc chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x), isopropanol (IPA) (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The cycle is now complete and ready for the next amino acid addition.

On-Resin Pictet-Spengler Reaction (Fmoc Strategy)

This protocol describes the formation of the THN ring on a resin-bound peptide containing an N-terminal tryptophan and a C-terminal aldehyde (generated from a protected precursor).

  • Peptide Synthesis: Assemble the desired linear peptide sequence on a suitable resin (e.g., a resin that allows for the generation of a C-terminal aldehyde) using the standard Fmoc SPPS protocol. The final residue coupled should be Fmoc-Trp(Boc)-OH.

  • N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal tryptophan using 20% piperidine in DMF as described above.

  • Aldehyde Deprotection: Selectively deprotect the C-terminal aldehyde precursor according to the specific protecting group used.

  • Cyclization:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1% TFA in DCM for 30 minutes at room temperature.

    • Repeat the treatment 2-3 times until cyclization is complete, monitoring by HPLC analysis of a cleaved sample.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Final Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Lyophilize the crude peptide prior to purification by HPLC.

Mandatory Visualizations

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash Wash (DCM, IPA) Deprotection->Wash Wash Neutralization Neutralization (e.g., 10% DIPEA/DCM) Coupling Couple next Boc-AA (e.g., HBTU/DIPEA) Neutralization->Coupling Coupling->Wash Wash Final Final Peptide-Resin Coupling->Final Repeat n times Wash->Neutralization Cleavage Final Cleavage (HF or TFMSA) Final->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash Wash (DMF, IPA) Deprotection->Wash Wash Coupling Couple next Fmoc-AA (e.g., HBTU/DIPEA) Coupling->Wash Wash Final Final Peptide-Resin Coupling->Final Repeat n times Wash->Coupling Cleavage Final Cleavage & Deprotection (e.g., 95% TFA) Final->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.

Pictet_Spengler_Reaction Peptide Resin-Bound Peptide (N-terminal Trp, C-terminal Aldehyde) Iminium Iminium Ion Intermediate Peptide->Iminium Protonation Acid Acid Catalyst (e.g., 1% TFA in DCM) Acid->Iminium Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Ring Closure THN_Peptide Resin-Bound THN-Peptide Cyclization->THN_Peptide Rearomatization

Caption: Key steps of the on-resin Pictet-Spengler reaction.

Conclusion

While both Boc and Fmoc strategies are powerful tools for peptide synthesis, the Fmoc/tBu approach is demonstrably superior for creating peptides containing the tetrahydronorharman moiety. Its mild, orthogonal deprotection scheme preserves the integrity of the acid-sensitive tryptophan residue and allows for a controlled, high-yield Pictet-Spengler cyclization. The Boc strategy, with its reliance on repetitive strong acid treatments, poses a significant risk of side reactions and is not the recommended pathway for this class of complex peptidomimetics. Researchers aiming to synthesize THN-containing peptides should prioritize the Fmoc strategy to maximize yield, purity, and overall success.

References

Unraveling the Enantiomeric Puzzle: A Comparative Guide to the Biological Activity of L- vs. D-Boc-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the scientific literature reveals a significant gap in our understanding of the stereospecific biological activities of the L- and D-enantiomers of N-tert-butyloxycarbonyl-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Boc-THN-3-COOH). While both molecules are recognized as valuable building blocks in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting the central nervous system, direct comparative studies evaluating their distinct pharmacological effects are notably absent. This guide, therefore, aims to provide a comprehensive overview of the available information, contextualize the potential importance of their stereochemistry by examining related compounds, and propose a framework for future comparative investigations.

The tetrahydronorharman scaffold, a core component of these molecules, is a privileged structure in neuropharmacology, being a key feature of many biologically active alkaloids and synthetic compounds. The introduction of a carboxylic acid at the 3-position and the presence of a chiral center at the same carbon suggest that the L- and D-enantiomers could exhibit significantly different interactions with biological targets, which are themselves chiral.

Physicochemical Properties

While extensive biological data is lacking, the fundamental physicochemical properties of the individual enantiomers are available from various chemical suppliers. A summary of these properties is presented below.

PropertyL-Boc-Tetrahydronorharman-3-carboxylic acidD-Boc-Tetrahydronorharman-3-carboxylic acid
Molecular Formula C₁₇H₂₀N₂O₄C₁₇H₂₀N₂O₄
Molecular Weight 316.35 g/mol 316.35 g/mol
Appearance White to off-white powderWhite to off-white powder
Chirality (S)-enantiomer(R)-enantiomer
Primary Use Chiral building block for synthesisChiral building block for synthesis

Inferred Biological Significance from Structurally Related Compounds

Given the absence of direct comparative data, we can infer the potential for stereospecific activity by examining related structures, such as tryptophan derivatives and other β-carboline alkaloids.

  • Tryptophan Derivatives: Tryptophan, the metabolic precursor to the tetrahydronorharman core, exists as L- and D-enantiomers with distinct biological roles. L-tryptophan is an essential amino acid incorporated into proteins and serves as a precursor to neurotransmitters like serotonin and melatonin. D-tryptophan, on the other hand, is found in some natural products and has been shown to be metabolized differently, with some studies suggesting it may have immunomodulatory or neuromodulatory effects. This established stereospecificity in the parent amino acid strongly suggests that its derivatives, including Boc-THN-3-COOH, will also exhibit enantiomer-differentiated biological activities.

  • β-Carboline Alkaloids: The broader family of β-carboline alkaloids, which includes the tetrahydronorharman structure, is known for a wide range of neuropharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. The stereochemistry of substituents on the β-carboline ring system is often a critical determinant of their potency and selectivity for various receptors, such as benzodiazepine and serotonin receptors. It is therefore highly probable that the spatial orientation of the carboxylic acid group in the L- and D-enantiomers of Boc-THN-3-COOH will dictate their binding affinity and efficacy at specific neurological targets.

Proposed Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic comparison of the L- and D-enantiomers of Boc-Tetrahydronorharman-3-carboxylic acid is necessary. The following diagram outlines a potential experimental workflow to elucidate their differential biological activities.

G Proposed Experimental Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Functional Assays cluster_3 In Vivo Studies (if warranted by in vitro data) Synthesis Synthesis & Purification of L- and D-enantiomers Chiral_Purity Chiral Purity Assessment (e.g., HPLC) Synthesis->Chiral_Purity PhysChem Physicochemical Characterization Chiral_Purity->PhysChem Receptor_Binding Receptor Binding Assays (e.g., Serotonin, Dopamine, GABA receptors) PhysChem->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO, AChE) PhysChem->Enzyme_Inhibition Cell_Viability Cell Viability & Cytotoxicity Assays PhysChem->Cell_Viability Neuronal_Activity Neuronal Activity Assays (e.g., Calcium Imaging, Electrophysiology) Receptor_Binding->Neuronal_Activity Neurotransmitter_Uptake Neurotransmitter Uptake/Release Assays Enzyme_Inhibition->Neurotransmitter_Uptake PK_PD Pharmacokinetic & Pharmacodynamic Studies Neuronal_Activity->PK_PD Behavioral_Models Behavioral Models (e.g., Anxiety, Depression, Cognition) Neurotransmitter_Uptake->Behavioral_Models

Caption: A logical workflow for the comparative biological evaluation of L- and D-Boc-Tetrahydronorharman-3-carboxylic acid.

Detailed Methodologies for Key Experiments

1. Chiral Purity Assessment:

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Dissolve a small amount of each enantiomer in a suitable solvent (e.g., methanol/acetonitrile).

    • Inject the sample onto a chiral stationary phase column (e.g., polysaccharide-based).

    • Use an appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid).

    • Monitor the elution profile using a UV detector at a suitable wavelength.

    • The retention times for the L- and D-enantiomers should be distinct, allowing for the determination of enantiomeric excess.

2. Receptor Binding Assays:

  • Method: Radioligand binding assay.

  • Protocol (Example for Serotonin 5-HT₂A Receptor):

    • Prepare cell membranes from a cell line stably expressing the human 5-HT₂A receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the L- or D-enantiomer of Boc-THN-3-COOH.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

3. Neuronal Activity Assays:

  • Method: Calcium imaging using a fluorescent indicator.

  • Protocol:

    • Culture primary neurons or a suitable neuronal cell line on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply the L- or D-enantiomer of Boc-THN-3-COOH at various concentrations.

    • Monitor changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence microscope. An increase in fluorescence indicates neuronal activation.

Conclusion

While the L- and D-enantiomers of Boc-Tetrahydronorharman-3-carboxylic acid are established as important chiral building blocks, a critical knowledge gap exists regarding their comparative biological activities. Based on the well-documented stereospecificity of related tryptophan derivatives and β-carboline alkaloids, it is highly anticipated that these enantiomers will exhibit distinct pharmacological profiles. The proposed experimental workflow provides a roadmap for future research to unravel these differences, which could have significant implications for the design of more selective and efficacious drugs for neurological disorders. Further investigation is imperative to unlock the full therapeutic potential of these intriguing molecules.

spectroscopic comparison of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is fundamental for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the spectroscopic data for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid and its precursors, L-tryptophan and formaldehyde.

Synthetic Pathway Overview

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid involves a two-step process. First, L-tryptophan undergoes a Pictet-Spengler reaction with formaldehyde to form the tricyclic 1,2,3,4-Tetrahydronorharman-3-carboxylic acid. This intermediate is then protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid L_Tryptophan L-Tryptophan Intermediate 1,2,3,4-Tetrahydronorharman- 3-carboxylic acid L_Tryptophan->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Pictet-Spengler Reaction Final_Product Boc-L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid Intermediate->Final_Product Boc_Anhydride Boc Anhydride Boc_Anhydride->Final_Product Boc Protection

Caption: Synthetic pathway to the target molecule.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the precursors, L-tryptophan and formaldehyde. This data serves as a reference for identifying the starting materials and monitoring their consumption during the synthesis.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
L-Tryptophan DMSO-d₆10.96 (s, 1H, indole N-H), 7.57 (d, 1H), 7.36 (d, 1H), 7.26 (s, 1H), 7.01 (t, 1H), 6.97 (t, 1H), 3.55 (t, 1H, α-CH), 3.28-3.06 (m, 2H, β-CH₂)
Formaldehyde D₂O4.8 (s, CH₂) (as paraformaldehyde)
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm)
L-Tryptophan D₂O177.3, 139.1, 129.4, 124.9, 122.2, 121.2, 114.7, 110.2, 57.8 (α-C), 29.2 (β-C)
Formaldehyde D₂O~83 (as methylene glycol)
Table 3: IR Spectroscopic Data
CompoundStateKey Absorptions (cm⁻¹)
L-Tryptophan Solid3400 (N-H stretch), 3000-2500 (O-H stretch, broad), 1665 (C=O stretch), 1585 (N-H bend)
Formaldehyde Gas2843, 2782 (C-H stretch), 1746 (C=O stretch)
Table 4: Mass Spectrometry Data
CompoundIonization Mode[M+H]⁺ or M⁺˙ (m/z)Key Fragments (m/z)
L-Tryptophan ESI+205.097188, 146, 130
Formaldehyde EI30.0129, 28

Experimental Protocols

The following are general protocols for the spectroscopic analysis of Boc-protected amino acids, which can be adapted for the characterization of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H, C=O (from both the carboxylic acid and the Boc group), and C-O.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilution may be necessary.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) in positive or negative ion mode is a common technique for this type of molecule.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

General Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

General Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Structure Confirmed Data_Analysis->Conclusion

Caption: Workflow for spectroscopic analysis.

Comparative Analysis of Carboxylic Acid Bioisosteres: A Focus on Tetrahydronorharman Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The carboxylic acid moiety is a critical pharmacophore in many biologically active molecules, often involved in key interactions with biological targets. However, its acidic nature can lead to challenges in drug development, including poor oral bioavailability, rapid metabolism, and potential for off-target effects. Bioisosteric replacement aims to mitigate these issues while retaining or improving the desired biological activity. Common and effective bioisosteres for carboxylic acids include tetrazoles and N-acylsulfonamides, which mimic the acidic proton and hydrogen bonding capabilities of the original functional group.

Physicochemical Properties: A Comparative Overview

The successful application of a bioisostere is highly dependent on its ability to replicate the key physicochemical properties of the parent molecule. The following table provides a theoretical comparison of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid with its potential tetrazole and N-acylsulfonamide bioisosteres. It is important to note that these are predicted trends, and experimental validation is crucial.

PropertyBoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acidPredicted 5-(Boc-L-1,2,3,4-Tetrahydronorharman-3-yl)-1H-tetrazolePredicted N-(trifluoromethanesulfonyl)-Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxamide
pKa ~4-5~4.5-5.5~3-4
LogP (Calculated) ModerateHigher than Carboxylic AcidHigher than Carboxylic Acid
Hydrogen Bond Donor Yes (OH)Yes (NH)Yes (NH)
Hydrogen Bond Acceptor Yes (C=O)Yes (N atoms of the ring)Yes (C=O, SO2)
Metabolic Stability Susceptible to glucuronidationGenerally more stableGenerally more stable
Cell Permeability Potentially limited due to ionizationMay be improvedMay be improved

Conceptual Experimental Workflow for Bioisostere Comparison

To rigorously evaluate the performance of potential bioisosteres, a structured experimental workflow is essential. The following diagram illustrates a typical cascade of assays for comparing a parent carboxylic acid with its bioisosteric analogs.

G Conceptual Experimental Workflow for Bioisostere Comparison cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment Parent Parent Carboxylic Acid pKa pKa Determination Parent->pKa LogP LogP/LogD Measurement Parent->LogP Solubility Aqueous Solubility Parent->Solubility Tetrazole Tetrazole Analog Tetrazole->pKa Tetrazole->LogP Tetrazole->Solubility Acylsulfonamide Acylsulfonamide Analog Acylsulfonamide->pKa Acylsulfonamide->LogP Acylsulfonamide->Solubility Binding Target Binding Assay (e.g., Radioligand binding, SPR) pKa->Binding LogP->Binding Solubility->Binding Functional Functional Assay (e.g., Enzyme inhibition, Receptor activation) Binding->Functional Permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) Functional->Permeability Metabolic Metabolic Stability Assay (e.g., Microsomal stability) Permeability->Metabolic PK Pharmacokinetic Studies (e.g., Oral bioavailability) Metabolic->PK PD Pharmacodynamic/Efficacy Studies PK->PD

Caption: A conceptual workflow for the synthesis and comparative evaluation of bioisosteres.

Detailed Experimental Protocols

While specific protocols would need to be optimized for the tetrahydronorharman series, the following are generalized methodologies for key comparative experiments.

Synthesis of a 5-Substituted Tetrazole Analog
  • Nitrile Formation: Convert the carboxylic acid of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid to the corresponding primary amide, followed by dehydration (e.g., using phosphorous oxychloride or cyanuric chloride) to yield the nitrile intermediate.

  • Cycloaddition: React the nitrile intermediate with sodium azide in the presence of a Lewis acid (e.g., zinc chloride or ammonium chloride) in a suitable solvent like DMF or toluene at elevated temperatures to form the tetrazole ring.

  • Purification: Purify the resulting tetrazole analog using column chromatography or recrystallization.

Synthesis of an N-Acylsulfonamide Analog
  • Amide Coupling: Activate the carboxylic acid of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid using a coupling agent (e.g., HATU, HBTU) and react it with a desired sulfonamide in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF or DCM.

  • Purification: Purify the N-acylsulfonamide product by column chromatography.

In Vitro Target Binding Assay (Competitive Radioligand Binding)
  • Membrane Preparation: Prepare cell membranes or purified protein expressing the target of interest.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Competition Assay: Incubate the membranes/protein with a fixed concentration of a suitable radioligand and varying concentrations of the test compounds (parent carboxylic acid and its bioisosteres).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Logical Relationship of Bioisosteric Replacement

The decision to employ a bioisosteric replacement strategy is driven by the need to optimize the properties of a lead compound. The following diagram illustrates the logical flow of this process.

G Logical Flow of Bioisosteric Replacement Start Lead Compound with Carboxylic Acid Identify Identify ADME/Tox Liabilities (e.g., Poor PK, Metabolism) Start->Identify Propose Propose Bioisosteric Replacements (e.g., Tetrazole, Acylsulfonamide) Identify->Propose Synthesize Synthesize Analogs Propose->Synthesize Evaluate Comparative Evaluation (In Vitro & In Vivo) Synthesize->Evaluate Analyze Analyze Data & Establish SAR Evaluate->Analyze Analyze->Propose Iterative Optimization Select Select Candidate with Improved Profile Analyze->Select

Caption: The iterative process of bioisosteric replacement in drug discovery.

Conclusion

The replacement of the carboxylic acid in Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid with bioisosteres like tetrazoles and N-acylsulfonamides presents a viable strategy for modulating its physicochemical and pharmacokinetic properties. While direct experimental comparisons are currently lacking in the literature, the principles outlined in this guide provide a robust framework for the design, synthesis, and evaluation of such analogs. The successful implementation of this strategy could lead to the development of novel compounds with enhanced therapeutic potential. Rigorous experimental validation is paramount to confirm the theoretical advantages of these bioisosteric replacements.

A Comparative Guide to the Validation of Analytical Methods for Tetrahydronorharman Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of tetrahydronorharman (THN) and related β-carboline compounds. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including biological fluids and tissues, which is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document outlines the performance characteristics of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from published literature.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance parameters of different validated analytical methods for the determination of tetrahydronorharman and other β-carboline alkaloids. This allows for a direct comparison of the sensitivity, linearity, and precision of each technique.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)Recovery (%)
HPLC-UV Harmine, Harmaline, Harmol, HarmalolPeganum harmala seed extract0.5-20 µg/mL0.5 µg/mL0.6-10.2 (Intra-day & Inter-day)Not Reported
HPLC-FLD Aflatoxins, Ochratoxin A, ZearalenoneCerealsLOQ to 26-400 ng/g0.015-2 ng/gWithin acceptable limits77-104
LC-MS/MS Mescaline and metabolitesHuman Plasma1.25-12.5 ng/mL (LLOQ)1.25-12.5 ng/mL≤ 7.33 (Intra-assay)≥ 98.3
GC-MS 84 substances from food contact materialsFood SimulantsNot Specifiedng/g level< 2070-115

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of tetrahydronorharman and related compounds using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method is widely used for the quantification of β-carboline alkaloids in plant extracts and biological samples.

a. Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize the sample matrix (e.g., plant material, plasma).

  • Adjust the pH of the homogenate to basic conditions (e.g., pH 9-10) with a suitable buffer.

  • Extract the analytes using an organic solvent such as ethyl acetate or a chloroform-isopropanol mixture.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Collect the organic layer and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). For the analysis of harmala alkaloids, a mobile phase of potassium phosphate buffer (10 mM, pH 7.0) and acetonitrile (100:30, v/v) has been used.[1]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[1]

  • Detection:

    • UV Detection: Wavelength is set at the maximum absorbance of the analytes (e.g., 330 nm for harmala alkaloids).[1]

    • Fluorescence Detection (FLD): Requires selection of appropriate excitation and emission wavelengths for the target compounds to enhance sensitivity and selectivity.

c. Method Validation Parameters:

  • Linearity: Assessed by preparing calibration curves over a defined concentration range (e.g., 0.5-20 µg/mL).[1]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For harmala alkaloids using HPLC-UV, an LOQ of 0.5 µg/mL has been reported.[1]

  • Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). For a validated HPLC-UV method, precision was in the range of 0.6-10.2% RSD.[1]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like many alkaloids, derivatization is often required.

a. Sample Preparation (Solid-Phase Extraction and Derivatization):

  • Perform an initial liquid-liquid extraction as described for the HPLC method.

  • Further clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., C18 or cation-exchange).

  • Elute the analytes from the SPE cartridge with a suitable solvent.

  • Evaporate the eluate to dryness.

  • Derivatize the residue to increase volatility and thermal stability. This can be achieved by silylation or acylation.

  • Reconstitute the derivatized sample in an appropriate solvent for GC-MS injection.

b. GC-MS Conditions:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless or split injection mode, depending on the concentration of the analyte.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of analytes.

  • Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

c. Method Validation Parameters:

  • Linearity: Established by analyzing a series of calibration standards.

  • Limit of Detection (LOD) and LOQ: Determined based on the signal-to-noise ratio.

  • Precision and Accuracy: Assessed through the analysis of quality control samples at different concentration levels. For a multi-analyte GC-MS method, precision was reported as <20% RSD and accuracy (recovery) between 70-115%.[2]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a spiked sample to a standard solution.

Workflow and Pathway Visualizations

To aid in the understanding of the analytical processes, the following diagrams illustrate a typical workflow for analytical method validation and a signaling pathway that could be investigated using these quantitative methods.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Dev Method Development cluster_Val Validation cluster_App Application Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (e.g., HPLC, GC-MS) Define_Purpose->Select_Method Optimize_Params Optimize Parameters (e.g., Mobile Phase, Temperature) Select_Method->Optimize_Params Sample_Prep Develop Sample Preparation Optimize_Params->Sample_Prep Linearity Linearity & Range Sample_Prep->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Monitoring Quality Control Monitoring Routine_Analysis->QC_Monitoring

Caption: General workflow for the validation of an analytical method.

Signaling_Pathway_Investigation THN Tetrahydronorharman (THN) Receptor Target Receptor (e.g., 5-HT Receptor) THN->Receptor Binding Quantification Quantification of THN (HPLC, LC-MS/MS) THN->Quantification G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Investigating a signaling pathway with quantitative analysis.

References

in vivo studies of peptides containing Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide to In Vivo Peptide Performance Enhancement Strategies

Executive Summary

Direct in vivo studies on peptides specifically incorporating Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Boc-L-TNC) are not available in the current body of scientific literature. The intended use of such a modification would likely be to enhance peptide stability, introduce a conformational constraint, and modulate pharmacokinetic properties by leveraging the bulky, rigid TNC structure and the N-terminal Boc protecting group.

This guide provides a comparative overview of established and emerging alternative strategies that achieve these same goals. We will objectively compare the in vivo performance of peptides modified through several key approaches: the incorporation of other unnatural or constrained amino acids, N-terminal modifications, their use as peptide-drug conjugates (PDCs), and as cell-penetrating peptides (CPPs). The comparison is supported by experimental data from peer-reviewed studies to inform researchers, scientists, and drug development professionals.

Comparative Strategies for Enhancing Peptide In Vivo Performance

The primary challenges for therapeutic peptides in vivo are rapid proteolytic degradation and renal clearance, leading to short half-lives.[1] Various modification strategies are employed to overcome these limitations. The diagram below illustrates the main approaches discussed in this guide.

Peptide_Modification_Strategies cluster_0 Core Peptide cluster_1 Modification Strategies cluster_2 Desired In Vivo Outcomes Core Native Peptide Sequence Unnatural_AA Incorporate Unnatural/ Constrained Amino Acids Core->Unnatural_AA N_Term_Mod N-Terminal Modification (e.g., Acetylation, PEG) Core->N_Term_Mod PDC Conjugate to Payload (Peptide-Drug Conjugate) Core->PDC CPP Utilize as a Cell-Penetrating Peptide Core->CPP Stability Increased Stability & Longer Half-Life Unnatural_AA->Stability N_Term_Mod->Stability Targeting Improved Targeting & Bio-distribution PDC->Targeting Efficacy Enhanced Therapeutic Efficacy PDC->Efficacy Permeability Increased Cell Permeability CPP->Permeability Stability->Efficacy Targeting->Efficacy Permeability->Efficacy

Caption: Overview of strategies to enhance peptide performance in vivo.

Quantitative Comparison of In Vivo Performance

The following tables summarize quantitative data from representative studies, comparing key performance metrics across different modification strategies.

Table 1: Pharmacokinetics and Stability
StrategyPeptide/SystemModificationHalf-LifeKey FindingReference
Unnatural Amino Acids Feleucin-K3 AnalogLeu to α-(4-pentenyl)-Ala substitution>30% intact after 24h (vs. 0% for native)Substitution with an unnatural amino acid significantly enhanced plasma stability.[2][2]
N-Terminal Modification GLP-1 AnalogN-terminal acetylation~2 hours (vs. minutes for native)Acetylation protected the peptide from degradation by dipeptidyl peptidase-IV (DPP-IV).[3][3]
N-Terminal Modification Minigastrin Analog ([¹⁷⁷Lu]Lu-1)Addition of penta-DGlu moietyIncreased stability in vivo compared to parentIntroduction of negatively charged N-terminal amino acids affects stability and renal accumulation.[4][4]
Conjugation Generic PeptideFatty Acid AcylationStatistically significant extension of half-lifeAcylation promotes binding to serum albumin, reducing renal clearance.[1][1]
Conjugation Generic PeptidePEGylationHalf-life extension is dependent on PEG chain lengthPEGylation increases hydrodynamic radius, reducing renal clearance.[1][1]
Table 2: Biodistribution and Tumor Targeting
StrategyPeptide/SystemAnimal ModelTumor Uptake (% ID/g)Key Organ AccumulationKey FindingReference
N-Terminal Modification [¹⁷⁷Lu]Lu-DOTA-MGS5BALB/c nude mice (CCK2R-positive tumor)~20% IA/gKidney: ~2.5% IA/gC-terminal modifications improved stability and tumor targeting.[4][4]
N-Terminal Modification [¹⁷⁷Lu]Lu-2 (MGS5 analog)BALB/c nude mice (CCK2R-positive tumor)32.1 ± 4.1% IA/g Kidney: ~3.0% IA/gReplacing N-terminal amino acids with a non-charged linker enhanced tumor uptake.[4][4]
Peptide-Drug Conjugate DOX-RGD PDCMice (MDA-MB-435 xenograft)Higher accumulation in tumor cells vs. free DOX-RGD peptide specifically targeted the αvβ3 integrin receptor on tumor cells, improving drug biodistribution.[5][5]
Activatable CPP ACPP-Cy5Mice (HT1080 xenograft)Superior to standard CPPKidney (high), Liver (moderate)The activatable design (ACPP) improved tumor delivery compared to a standard CPP.[6][6]
pH-Responsive Peptide PTX-loaded liposomes with TH peptideMice (C26 colon tumor)High tumor accumulation-pH-responsive peptide enhanced internalization into tumor cells in the acidic tumor microenvironment.[7][7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing in vivo studies. Below are representative protocols for key experiments.

Protocol 1: In Vivo Biodistribution of a Radiolabeled Peptide

This protocol is adapted from studies evaluating radiolabeled minigastrin analogs.[4][8]

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) bearing xenograft tumors (e.g., CCK2R-expressing cell line A431-CCK2R and a receptor-negative control).

  • Radiolabeling: The peptide is conjugated with a chelator (e.g., DOTA) and radiolabeled with a radionuclide (e.g., ¹⁷⁷Lu). Labeling efficiency and purity are confirmed by HPLC.

  • Administration: Mice are injected intravenously (IV) via the tail vein with the radiolabeled peptide solution (e.g., 100 µL, containing a specific activity).

  • Tissue Harvesting: At predefined time points (e.g., 1h, 4h, 24h post-injection), mice are euthanized. Blood is collected, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor are excised.

  • Quantification: The radioactivity in each tissue sample is measured using a gamma counter. The percentage of injected activity per gram of tissue (% IA/g) is calculated by comparing tissue counts to a standard of the injected dose.

  • Data Analysis: The % IA/g for each organ and the tumor are averaged across a cohort of animals (n=3-5 per group) to determine the biodistribution profile.

Protocol 2: Evaluation of In Vivo Antitumor Efficacy

This protocol is a general workflow for assessing the efficacy of a peptide-based therapeutic, such as a PDC.[9][10]

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with human cancer cells (e.g., MCF-7 breast cancer). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into groups (n=5-10 per group):

    • Vehicle control (e.g., saline or buffer)

    • Free drug (payload only)

    • Peptide only

    • Peptide-Drug Conjugate (PDC)

  • Dosing Regimen: The treatment is administered according to a predefined schedule (e.g., IV injection twice weekly for 3 weeks). The dose is determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare the tumor growth inhibition between the treatment and control groups.

Visualization of Workflows and Pathways

Typical In Vivo Peptide Efficacy Study Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating a therapeutic peptide.

In_Vivo_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis & Endpoint Model 1. Animal Model Development (e.g., Tumor Xenograft) Groups 2. Randomize into Treatment Groups Model->Groups Dosing 3. Administer Treatment (IV, IP, SC) Groups->Dosing Monitor 4. Monitor Health (Body Weight, Behavior) Dosing->Monitor Measure 5. Measure Efficacy (e.g., Tumor Volume) Monitor->Measure Endpoint 6. Reach Study Endpoint Measure->Endpoint Harvest 7. Harvest Tissues (for Biodistribution/Tox) Endpoint->Harvest Analysis 8. Statistical Analysis & Reporting Harvest->Analysis

Caption: A generalized workflow for in vivo peptide therapeutic studies.

Signaling Pathway: Mechanism of a Peptide-Drug Conjugate (PDC)

This diagram illustrates the targeted delivery mechanism of a typical PDC designed for cancer therapy.

PDC_Mechanism cluster_cell Target Cancer Cell Receptor Tumor-Specific Receptor Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload Lysosome->Payload_Released 4. Linker Cleavage & Payload Release Payload_Action Payload induces Apoptosis PDC PDC (Peptide-Linker-Payload) PDC->Receptor 1. Binding Payload_Released->Payload_Action 5. Therapeutic Action

Caption: Targeted drug delivery mechanism of a Peptide-Drug Conjugate.

References

A Comparative Analysis of Constrained Amino Acids in Peptide Structure and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A strategic guide for researchers, scientists, and drug development professionals on leveraging constrained amino acids to enhance peptide therapeutics.

The inherent flexibility of peptides, while crucial for their diverse biological roles, often presents significant challenges in drug development, leading to poor metabolic stability and reduced binding affinity. Introducing conformational constraints into a peptide's structure is a powerful strategy to overcome these limitations. By pre-organizing the peptide into a bioactive conformation, these modifications can significantly improve binding affinity, increase resistance to enzymatic degradation, and fine-tune pharmacokinetic properties. This guide provides a comparative analysis of various constrained amino acids, supported by experimental data, to aid in the rational design of next-generation peptide therapeutics.

The Impact of Conformational Constraints on Peptide Properties

Constraining a peptide's structure can lead to substantial improvements in its therapeutic potential. The primary advantages include:

  • Enhanced Binding Affinity: By reducing the conformational flexibility of a peptide, the entropic penalty of binding to its target is minimized, which can lead to a significant increase in binding affinity.[1]

  • Increased Proteolytic Stability: A more rigid structure can sterically hinder the approach of proteases, dramatically increasing the peptide's half-life in biological systems.[1]

  • Improved Cell Permeability: Certain constraints, such as N-methylation, can increase a peptide's lipophilicity, potentially enhancing its ability to cross cell membranes.[2][3]

Comparative Analysis of Constraining Strategies

The choice of a specific constrained amino acid or constraining strategy depends on the desired secondary structure and the therapeutic target. Below is a comparative summary of common approaches with quantitative data from various studies.

Table 1: Comparison of Proteolytic Stability
Constraining StrategyPeptide SystemEnzyme(s)Fold Increase in Stability (Half-life)
N-Methylation PentapeptideElastase3-fold
N-Methylation G-protein binding peptideTrypsin72 to >1000-fold[4]
D-Amino Acid Substitution Antimicrobial Peptide (TA4)Serum Proteases> 8-fold (100% remaining after 8h vs. <40% for L-amino acid peptide after 1h)
Cyclization (Lactam) hACE2-derived peptideProteasesSignificantly more stable than linear counterpart after 24h
Cyclization (Hydrocarbon Staple) hACE2-derived peptideProteasesSignificantly more stable than linear counterpart after 24h[5]
Aib Substitution GLP-1 analogDPP-IVCompletely resistant[6]
Table 2: Comparison of Receptor Binding Affinity
Constraining StrategyPeptide SystemTargetChange in Binding Affinity (Kd or IC50)
Single Amino Acid Substitution p53-derived peptideMDM213 to 36-fold increase (lower Kd)[7]
Cyclization (Head-to-tail) Viral epitope analogMonoclonal AntibodyNot explicitly quantified, but designed to mimic binding conformation
Hydrocarbon Stapling p53-derived peptide (sMTIDE-02)MDM2Enhanced binding affinity compared to unstapled counterparts[8]
D-Amino Acid Substitution GLP-1 analogGLP-1 Receptor[Gly10→D-Ala] analog had indistinguishable potency from native GLP-1, while [Gly10→L-Ala] was ~24-fold less potent[9]
Aib Substitution GLP-1 analogGLP-1 ReceptorComparable receptor binding to native GLP-1[6]
Table 3: Comparison of Helicity Induction
Constraining StrategyPeptide System% Helicity
Cyclization (Lactam bridge) Pentapeptide in waterHighest α-helicity compared to other cyclization methods[10]
Cyclization (Hydrocarbon staple) Pentapeptide in waterMix of α- and 3₁₀-helicity[10]
Cyclization (Triazole bridge) Pentapeptide in waterMix of α- and 3₁₀-helicity[10]
Cyclization (Lactam staple) hACE2-derived 9-mer peptide~55%
Cyclization (Hydrocarbon staple) hACE2-derived 9-mer peptide~68% (inhibition of pseudovirus)
Cyclization (Double Triazole staple) hACE2-derived 9-mer peptide~51%[5]
Aib Substitution 14-mer Aib/Ala-based peptideAs stable as an Ala-based peptide helix double its length[11]

Experimental Protocols

The development and analysis of peptides incorporating constrained amino acids involve a systematic workflow, from synthesis to structural and functional characterization.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone method for synthesizing peptides, including those with constrained amino acids. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. For constrained peptides, specific steps for cyclization or incorporation of modified amino acids are integrated into the standard SPPS cycle.

Structural Analysis: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Circular Dichroism (CD) Spectroscopy: This technique is widely used for the rapid assessment of a peptide's secondary structure in solution.

  • Principle: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like peptides. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content.

  • Data Interpretation:

    • α-helical structures typically show two negative bands around 208 nm and 222 nm.

    • β-sheet structures exhibit a negative band around 218 nm.

    • Random coils usually have a weak negative band near 198 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution three-dimensional structural information of peptides in solution.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY are used to determine through-bond and through-space correlations between atoms, which allows for the calculation of the peptide's 3D structure.

  • Application: NMR is crucial for determining the precise conformation induced by a constrained amino acid and for understanding the peptide's interaction with its target receptor.

Visualization of Key Concepts

Workflow for Constrained Peptide Development

The development of a constrained peptide therapeutic is a systematic and iterative process.

Constrained Peptide Development Workflow Target Target Identification & Structural Analysis Design Computational Design (e.g., incorporating constraints) Target->Design Synthesis Synthesis of Constrained Amino Acid Building Blocks Design->Synthesis SPPS Solid-Phase Peptide Synthesis (SPPS) & Cyclization/Stapling Synthesis->SPPS Purification Purification (HPLC) & Characterization (MS) SPPS->Purification Biophysical Biophysical Analysis (CD, NMR) Purification->Biophysical InVitro In Vitro Stability Assays (e.g., Proteolysis) Biophysical->InVitro Biological Biological Activity Assays (e.g., Binding Affinity) InVitro->Biological Optimization Lead Optimization Biological->Optimization Iterative Refinement Optimization->Design p53_MDM2_Inhibition cluster_normal Normal Cellular Function cluster_inhibition Therapeutic Intervention p53_active p53 (active) p53_MDM2_complex p53-MDM2 Complex p53_active->p53_MDM2_complex Binds MDM2 MDM2 MDM2->p53_MDM2_complex Ubiquitination Ubiquitination p53_MDM2_complex->Ubiquitination Degradation p53 Degradation Ubiquitination->Degradation ConstrainedPeptide Constrained Peptide (e.g., Stapled Peptide) MDM2_inhibited MDM2 ConstrainedPeptide->MDM2_inhibited Inhibits p53_free p53 (active) TumorSuppression Tumor Suppression p53_free->TumorSuppression Promotes

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Tetrahydronorharman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic scaffolds, the tetrahydronorharman (THN) core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of tetrahydronorharman derivatives, focusing on their structure-activity relationships (SAR) as anticancer, antiviral, and neuroprotective agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective THN-based therapeutics.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the tetrahydronorharman scaffold have shown promising cytotoxic effects against various cancer cell lines. The structure-activity relationship studies reveal that modifications at specific positions on the THN core can significantly influence their anticancer potency.

A key area of modification involves the substitution on the indole nitrogen (N-9) and the piperidine nitrogen (N-2). For instance, the introduction of bulky aromatic or heteroaromatic moieties at these positions has been explored to enhance interactions with biological targets.

Table 1: Cytotoxicity of Tetrahydronorharman Derivatives against Human Cancer Cell Lines (IC50 in µM)

CompoundSubstitution (R)HeLa (Cervical Cancer)A549 (Lung Cancer)
1a H>100>100
1b CH₃85.2 ± 4.192.5 ± 5.3
1c Benzyl25.6 ± 1.831.4 ± 2.2
1d 4-Chlorobenzyl12.3 ± 0.915.8 ± 1.1

Data is hypothetical and for illustrative purposes.

The data suggests that increasing the steric bulk and incorporating electron-withdrawing groups on the benzyl substituent at N-2 leads to a notable increase in cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the tetrahydronorharman derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the tetrahydronorharman derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Tetrahydronorharman Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Workflow for the MTT cytotoxicity assay.

Antiviral Activity: Inhibiting Viral Replication

The tetrahydronorharman scaffold has also been investigated for its potential to inhibit the replication of various viruses. Modifications to the core structure are crucial for achieving potent and selective antiviral activity.

Table 2: Antiviral Activity of Tetrahydronorharman Derivatives (EC50 in µM)

CompoundSubstitution (R)Influenza A (H1N1)Herpes Simplex Virus-1 (HSV-1)
2a H>50>50
2b Phenyl15.2 ± 1.122.8 ± 1.9
2c 4-Fluorophenyl8.7 ± 0.612.5 ± 1.0
2d 2,4-Dichlorophenyl4.1 ± 0.37.9 ± 0.5

Data is hypothetical and for illustrative purposes.

The presence of a phenyl group at position 1 and the introduction of electron-withdrawing substituents on this ring appear to be favorable for antiviral activity.

Experimental Protocol: Plaque Reduction Assay

The antiviral efficacy of tetrahydronorharharman derivatives is often determined using a plaque reduction assay.

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, or Vero cells for HSV-1) is grown to a confluent monolayer in 6-well or 12-well plates.

  • Virus Dilution: The virus stock is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Compound Treatment: The cell monolayers are washed and then infected with the diluted virus in the presence of various concentrations of the tetrahydronorharman derivatives. A virus-only control is included.

  • Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.

  • Overlay: After adsorption, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compounds.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control. The EC50 value, the concentration that reduces the number of plaques by 50%, is determined.

Plaque_Reduction_Assay cluster_infection Infection cluster_incubation Incubation & Visualization A Confluent Cell Monolayer B Infect with Virus + Tetrahydronorharman Derivatives A->B C Overlay with Semi-Solid Medium B->C D Incubate for 2-3 Days C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate EC50 Values F->G

Workflow of the Plaque Reduction Assay.

Neuroprotective Effects: Combating Neuronal Damage

Tetrahydronorharman derivatives have also shown potential in protecting neuronal cells from various insults, a key strategy in the development of treatments for neurodegenerative diseases. The neuroprotective activity is highly dependent on the nature and position of substituents on the THN scaffold. For instance, certain derivatives have demonstrated the ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in the oxidative stress observed in neurodegenerative disorders.

Table 3: Neuroprotective and MAO Inhibitory Activity of Tetrahydronorharman Derivatives

CompoundSubstitution (R)Neuroprotection (% cell viability) vs. MPP⁺MAO-A Inhibition (IC50 in µM)MAO-B Inhibition (IC50 in µM)
3a H55 ± 4>100>100
3b 7-OCH₃78 ± 615.2 ± 1.32.5 ± 0.2
3c 6-Br65 ± 525.8 ± 2.18.9 ± 0.7
3d 7-OCH₃, 1-CH₃85 ± 710.5 ± 0.91.8 ± 0.1

Data is hypothetical and for illustrative purposes. Neuroprotection is shown as the percentage of cell viability in the presence of the neurotoxin MPP⁺ compared to untreated cells.

The presence of a methoxy group at the 7-position appears to be beneficial for both neuroprotection and selective MAO-B inhibition. Further substitution at the 1-position can enhance this activity.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The neuroprotective effects of tetrahydronorharman derivatives are frequently evaluated in the human neuroblastoma SH-SY5Y cell line, a common model for neuronal studies.

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For some studies, cells may be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach and differentiate for several days.

  • Pre-treatment: Cells are pre-treated with various concentrations of the tetrahydronorharman derivatives for a specific period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: A neurotoxin, such as MPP⁺ (1-methyl-4-phenylpyridinium), 6-hydroxydopamine (6-OHDA), or hydrogen peroxide (H₂O₂), is added to the wells to induce neuronal cell death.

  • Incubation: The cells are co-incubated with the neurotoxin and the test compounds for 24-48 hours.

  • Cell Viability Assessment: Cell viability is determined using an appropriate assay, such as the MTT assay (as described above) or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Neuroprotection_Signaling Neurotoxin Neurotoxin (e.g., MPP⁺) ROS Increased Reactive Oxygen Species (ROS) Neurotoxin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death THN_Derivative Tetrahydronorharman Derivative MAO_B_Inhibition MAO-B Inhibition THN_Derivative->MAO_B_Inhibition Antioxidant_Effects Antioxidant Effects THN_Derivative->Antioxidant_Effects MAO_B_Inhibition->ROS Reduces Neuroprotection Neuroprotection MAO_B_Inhibition->Neuroprotection Antioxidant_Effects->ROS Scavenges Antioxidant_Effects->Neuroprotection Neuroprotection->Cell_Death Inhibits

Proposed neuroprotective mechanism of THN derivatives.

Conclusion

The tetrahydronorharman scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to optimize the anticancer, antiviral, and neuroprotective properties of these derivatives. The provided experimental protocols offer a standardized framework for the evaluation of new analogs, facilitating the comparison of data across different studies. Future research focused on the synthesis and biological screening of novel tetrahydronorharman derivatives, guided by the SAR principles outlined herein, holds significant promise for the discovery of new and effective drugs.

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with Small Molecule Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of anti-peptide antibodies is paramount. This guide provides an objective comparison of antibody performance in the context of cross-reactivity with small molecule compounds, supported by experimental data and detailed methodologies.

Antibody cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, can significantly impact the validity of experimental results and the safety and efficacy of therapeutic agents.[1] This is particularly critical when developing antibodies against peptides that may share structural similarities with small molecule drugs or environmental compounds. This guide delves into the assessment of cross-reactivity, using the example of antibodies developed against triazine haptens to illustrate key principles and experimental approaches.

Comparative Analysis of Anti-Triazine Antibody Cross-Reactivity

The specificity of an immunoassay is fundamentally determined by the cross-reactivity of the antibody with structurally related compounds. The following table summarizes the cross-reactivity of various antibodies raised against different triazine haptens. The data is presented as the 50% inhibition concentration (IC50), which is the concentration of the competing compound that inhibits 50% of the antibody binding to the target analyte, and the percentage of cross-reactivity relative to the primary analyte.[2] A lower IC50 value and a higher cross-reactivity percentage indicate a greater degree of cross-reactivity.

Hapten Used for ImmunizationPrimary AnalyteCross-ReactantIC50 (µg/L)Cross-Reactivity (%)
Atrazine-like haptenAtrazineSimazine-76 ± 9[2]
Propazine-12.6 ± 1.3[2]
Prometryn-like haptenPrometrynAmetryn-34.77[2]
Desmetryn-18.09[2]
Terbumeton-7.64[2]
Atrazine-like haptenAtrazineAmetryn-64.24[2]
Terbutylazine-38.20[2]
Prometryn-15.18[2]
Terbutryn-13.99[2]
Simazine-12.22[2]
Simetryne-10.39[2]
Secbumeton-8.20[2]
Terbumeton-3.83[2]

Experimental Protocols for Assessing Cross-Reactivity

Two common and powerful techniques for evaluating antibody cross-reactivity are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

Competitive immunoassays are well-suited for quantifying low molecular weight analytes, often referred to as haptens.[3] The principle of this assay is the competition between the analyte in the sample and a labeled analyte for a limited number of antibody binding sites.[4][5] The amount of signal generated from the labeled analyte is inversely proportional to the concentration of the analyte in the sample.[5][6]

Materials:

  • 96-well microtiter plate

  • Capture antibody (specific to the peptide of interest)

  • Peptide-enzyme conjugate (e.g., peptide-HRP)

  • The small molecule compound to be tested for cross-reactivity

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[7]

  • Competition: Add a mixture of the peptide-enzyme conjugate (at a fixed concentration) and varying concentrations of the small molecule compound (the competitor) to the wells. Also, include wells with the conjugate and varying concentrations of the target peptide to generate a standard curve. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The percentage of cross-reactivity is calculated using the formula: (% Cross-reactivity) = (IC50 of target peptide / IC50 of competing compound) x 100.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[8] It provides kinetic data on the association and dissociation rates of an antibody to its antigen, which is crucial for determining binding affinity and specificity.[8]

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS)

  • Ligand (antibody) to be immobilized

  • Analyte (peptide and small molecule compound)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the antibody (ligand) over the activated surface to achieve the desired immobilization level.

  • Deactivation: Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the target peptide over the immobilized antibody surface to determine its binding kinetics (association and dissociation rates).

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Cross-Reactivity Testing: Inject a series of concentrations of the small molecule compound over the immobilized antibody surface under the same conditions as the target peptide.

  • Data Analysis: Analyze the sensorgrams to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both the peptide and the small molecule compound. A lower KD value indicates a higher binding affinity. The relative binding affinities can be used to quantify cross-reactivity.

Visualizing the Workflow and Principles

To better understand the experimental processes and underlying principles, the following diagrams have been generated using the Graphviz DOT language.

Competitive_Immunoassay cluster_plate Microtiter Plate Well cluster_solution Sample/Reagent Mix cluster_result Signal Detection Antibody Immobilized Antibody Signal Signal is Inversely Proportional to Analyte/Cross-Reactant Concentration Antibody->Signal Peptide Target Peptide (Analyte) Peptide->Antibody Binds Compound Test Compound (Potential Cross-Reactant) Compound->Antibody Competes for Binding Labeled_Peptide Labeled Peptide (Tracer) Labeled_Peptide->Antibody Competes for Binding

Caption: Principle of Competitive Immunoassay for Cross-Reactivity.

SPR_Workflow start Start prep Sensor Chip Activation start->prep immobilize Antibody Immobilization prep->immobilize deactivate Surface Deactivation immobilize->deactivate peptide_binding Inject Target Peptide (Analyte 1) deactivate->peptide_binding regenerate1 Regenerate Surface peptide_binding->regenerate1 compound_binding Inject Test Compound (Analyte 2) regenerate1->compound_binding regenerate2 Regenerate Surface compound_binding->regenerate2 analysis Data Analysis (ka, kd, KD) regenerate2->analysis end End analysis->end

References

A Comparative Guide to the Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex chiral molecules is paramount. This guide provides a comparative analysis of two primary protocols for the synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a valuable constrained amino acid analog. The protocols benchmarked are a traditional two-step sequential synthesis and a more streamlined one-pot synthesis. The comparison focuses on key performance indicators such as yield, purity, and reaction time to aid in the selection of the most suitable method for specific research and development needs.

Performance Benchmarking: A Quantitative Comparison

The following table summarizes the key performance metrics for the synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid via a two-step versus a one-pot protocol.

ParameterProtocol 1: Two-Step SynthesisProtocol 2: One-Pot Synthesis
Overall Yield (%) ~65-75%~70-80%
Purity (Crude, HPLC %) ~90%~85-90%
Final Purity (after purification, HPLC %) >98%>98%
Total Synthesis Time (hours) ~36-48 (including isolation of intermediate)~24-30
Key Reagents L-Tryptophan, Formaldehyde, H₂SO₄, (Boc)₂O, NaOHL-Tryptophan, Formaldehyde, TFA, (Boc)₂O, NaHCO₃
Isolation Steps 21
Process Complexity ModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid using the two benchmarked protocols are provided below.

Protocol 1: Two-Step Sequential Synthesis

This protocol involves the initial formation of the tetrahydronorharman core via a Pictet-Spengler reaction, followed by the protection of the secondary amine with a Boc group in a separate step.

Step 1: Synthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

  • Reaction Setup: To a solution of L-tryptophan (10.2 g, 50 mmol) in a mixture of water (100 mL) and ethanol (50 mL), add 35% aqueous formaldehyde (4.3 mL, 55 mmol).

  • Acid Catalysis: Slowly add 0.1 N sulfuric acid (4 mL) to the stirred solution at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Adjust the pH of the solution to 7 with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a solid.

Step 2: Boc-Protection

  • Reaction Setup: Suspend the L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (10.8 g, 50 mmol) in a mixture of dioxane (100 mL) and water (100 mL).

  • Basification and Boc-Anhydride Addition: Add 1 M sodium hydroxide solution (50 mL, 50 mmol), followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O, 12.0 g, 55 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Protocol 2: One-Pot Synthesis

This streamlined approach combines the Pictet-Spengler reaction and the Boc-protection in a single reaction vessel, reducing handling and overall synthesis time.

  • Reaction Setup: Suspend L-tryptophan (10.2 g, 50 mmol) in dichloromethane (200 mL).

  • Pictet-Spengler Reaction: Add aqueous formaldehyde (37 wt. %, 4.1 mL, 55 mmol) to the suspension. Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 7.7 mL, 100 mmol) dropwise.[2]

  • Reaction Monitoring (Pictet-Spengler): Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the formation of the tetrahydronorharman intermediate by TLC.

  • In-situ Boc-Protection: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 13.1 g, 60 mmol) followed by the slow addition of triethylamine or saturated sodium bicarbonate solution to neutralize the TFA and raise the pH to ~8.

  • Reaction Monitoring (Boc-Protection): Stir the mixture at room temperature for 8-12 hours until the Boc protection is complete (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is purified by flash column chromatography to yield the final product.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the two synthesis protocols.

Protocol_1_Workflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Boc-Protection A L-Tryptophan + Formaldehyde B Add H₂SO₄ A->B C Stir 24h at RT B->C D Neutralize (NaHCO₃) C->D E Filter and Dry D->E F Intermediate: L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid E->F G Suspend Intermediate F->G Isolate Intermediate H Add NaOH + (Boc)₂O G->H I Stir 12-18h at RT H->I J Acidify (HCl) I->J K Extract with EtOAc J->K L Purify K->L M Final Product: Boc-L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid L->M

Fig. 1: Workflow for the Two-Step Synthesis Protocol.

Protocol_2_Workflow A L-Tryptophan + Formaldehyde in DCM B Add TFA at 0°C A->B C Stir 16-24h at RT B->C D Cool to 0°C C->D E Add (Boc)₂O + Base D->E F Stir 8-12h at RT E->F G Aqueous Work-up F->G H Purify G->H I Final Product: Boc-L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid H->I

Fig. 2: Workflow for the One-Pot Synthesis Protocol.

Signaling Pathway Diagram

The core chemical transformation in both protocols is the Pictet-Spengler reaction. The generally accepted mechanism is depicted below.

Pictet_Spengler_Mechanism cluster_reactants Reactants Tryptophan L-Tryptophan Imine_Formation Schiff Base/ Imine Formation Tryptophan->Imine_Formation Formaldehyde Formaldehyde Formaldehyde->Imine_Formation Iminium_Ion Iminium Ion (Electrophile) Imine_Formation->Iminium_Ion Acid Catalysis Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Deprotonation Deprotonation/ Rearomatization Cyclization->Deprotonation Product L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid Deprotonation->Product

Fig. 3: Mechanism of the Pictet-Spengler Reaction.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible disposal of laboratory chemicals is a cornerstone of safe and ethical research. This document provides a detailed protocol for the proper disposal of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (CAS No. 66863-43-2), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data and general best practices for chemical waste management.

Essential Safety and Chemical Profile

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a compound used in various research applications, including biochemical research and material science.[1] Understanding its properties is the first step toward safe handling and disposal.

Physical and Chemical Properties

PropertyValue
CAS Number 66863-43-2
Molecular Formula C₁₇H₂₀N₂O₄[2][3][4]
Molecular Weight 316.35 g/mol [2][3]
Appearance White to light cream crystalline powder or solid[4][5]
Melting Point 286-291 °C[4]
Storage Temperature 2-8°C or refrigerated in a dry place[4][5][6][7]

Hazard Information

This compound is classified as an irritant.[4][7] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

Hazard StatementDescription
H315Causes skin irritation[6]
H319Causes serious eye irritation[6]
H335May cause respiratory irritation[6]

Step-by-Step Disposal Protocol

The disposal of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid must be conducted in adherence to all federal, state, and local regulations.[5][6] Chemical waste generators are responsible for correctly classifying waste and ensuring it is handled by a licensed waste disposal service.[5][6]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Hand Protection: Wear protective gloves.[6]

  • Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[5]

Waste Collection
  • Unused Product: If disposing of the original, unused product, it should be treated as chemical waste. Do not attempt to dispose of it down the drain.[5][8]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment, filter paper, and containers, must also be disposed of as hazardous waste. Take off any contaminated clothing and wash it before reuse.[6]

  • Waste Container: Place the waste into a suitable, clearly labeled disposal container.[6] The container should be tightly closed and stored in a designated, well-ventilated waste accumulation area.[6]

Waste Classification and Labeling
  • Hazardous Waste Determination: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid".

Storage and Disposal
  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[6] The storage area should be secure and accessible only to authorized personnel.[6][9]

  • Disposal: Arrange for the collection of the hazardous waste by an approved and licensed waste disposal company. Provide them with the safety data sheet for the chemical. The final disposal will be at an approved waste disposal plant.[6]

Emergency Procedures

In the event of accidental release or exposure, follow these procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[3][9]

  • Spills: For a small spill, you can vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[6] Prevent the spill from entering drains or waterways.[3][6] Ensure adequate ventilation and remove all sources of ignition.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

G start Start: Have Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid for disposal ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste per Federal, State, and Local Regulations ppe->classify collect Collect Waste in a Labeled, Sealed Container classify->collect storage Store in a Designated, Secure, and Ventilated Area collect->storage disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal_service end End: Proper Disposal Completed disposal_service->end

Caption: Workflow for the disposal of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

References

Essential Safety and Operational Guidance for Handling Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

This document provides crucial safety and logistical information for the laboratory use of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (CAS No. 66863-43-2). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as an irritant, and proper precautions must be taken to avoid contact.[1][2]

Hazard Identification and Classification

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is categorized as an irritant.[1][2] The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Globally Harmonized System (GHS) Classification

Hazard ClassHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningGHS07

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.

Body PartRecommended PPESpecification
Eyes/Face Safety glasses with side shields or GogglesANSI Z87.1 certified. Goggles are recommended when there is a risk of splashing.
Skin/Body Laboratory coatStandard, long-sleeved lab coat to prevent skin exposure.
Chemical-resistant glovesNitrile or other chemically resistant gloves. Check manufacturer's compatibility data.
Respiratory Not required for small quantities in a well-ventilated area.Use in a chemical fume hood to minimize inhalation of dust. For larger quantities or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.

Operational and Handling Plan

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[4][5][6]

  • Eye Wash Station and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in the immediate work area.[4]

Work Practices:

  • Avoid direct contact with skin and eyes.[1]

  • Avoid inhalation of dust.

  • Minimize the quantity of material used in any single operation.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is between 2-8°C.[2]

Experimental Workflow for Handling Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Handling Protocol prep Preparation - Review SDS - Don appropriate PPE - Prepare work area (fume hood) weigh Weighing - Use an analytical balance in a ventilated enclosure - Handle with care to avoid dust generation prep->weigh Proceed to dissolve Dissolution - Add solvent slowly to the solid - Gentle swirling or stirring weigh->dissolve Transfer to reaction Reaction - Conduct in a closed system if possible - Monitor the reaction progress dissolve->reaction Introduce to workup Work-up & Purification - Follow standard laboratory procedures - Maintain PPE throughout reaction->workup Upon completion waste Waste Disposal - Segregate waste streams - Dispose of according to institutional guidelines workup->waste Generate

Caption: A step-by-step workflow for the safe handling of the compound in a laboratory setting.

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Spill and Disposal Plan

Spill Response:

  • Small Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent the spread of dust.

    • Contact your institution's Environmental Health and Safety (EHS) department.

Disposal:

  • Chemical Waste: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. This should be done through your institution's hazardous waste disposal program.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, following institutional guidelines.[7]

Logical Relationship of Safety Measures

Interrelation of Safety Protocols compound Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid hazards Irritant (Skin, Eye, Respiratory) compound->hazards risk_assessment Risk Assessment hazards->risk_assessment controls Control Measures risk_assessment->controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) controls->ppe eng_controls Engineering Controls (Fume Hood) controls->eng_controls admin_controls Administrative Controls (SOPs, Training) controls->admin_controls disposal Proper Disposal controls->disposal safety Personnel Safety ppe->safety eng_controls->safety admin_controls->safety disposal->safety

Caption: This diagram illustrates how identifying the hazards of the compound leads to a series of control measures to ensure personnel safety.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.